molecular formula C51H63F2N11O10 B10823952 dCBP-1

dCBP-1

Cat. No.: B10823952
M. Wt: 1028.1 g/mol
InChI Key: ILVRLRGBSSFKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DCBP-1 is a useful research compound. Its molecular formula is C51H63F2N11O10 and its molecular weight is 1028.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H63F2N11O10/c1-54-51(70)61-17-11-41-40(31-61)47(62-14-3-4-32-26-37(33-29-56-59(2)30-33)38(46(52)53)28-43(32)62)58-64(41)35-9-15-60(16-10-35)45(66)12-18-71-20-22-73-24-25-74-23-21-72-19-13-55-34-5-6-36-39(27-34)50(69)63(49(36)68)42-7-8-44(65)57-48(42)67/h5-6,26-30,35,42,46,55H,3-4,7-25,31H2,1-2H3,(H,54,70)(H,57,65,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVRLRGBSSFKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCOCCOCCOCCOCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H63F2N11O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of dCBP-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCBP-1 is a potent and selective heterobifunctional chemical degrader of the highly homologous transcriptional co-activators CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a distinct mechanism of action compared to traditional small molecule inhibitors, leading to the complete and rapid elimination of p300/CBP proteins. This guide provides a detailed technical overview of the molecular mechanism, cellular consequences, and key experimental data related to this compound, serving as a comprehensive resource for researchers utilizing this tool to investigate enhancer biology and its role in disease.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a molecular bridge, inducing proximity between its target proteins, p300/CBP, and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This action leverages the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically tag p300/CBP for destruction.

The molecule itself is composed of three key parts:

  • A ligand that binds to the bromodomain of p300/CBP.

  • A ligand based on thalidomide that recruits the CRBN E3 ligase.[3]

  • A flexible linker connecting the two ligands.

The degradation process occurs in a stepwise manner:

  • Ternary Complex Formation : this compound simultaneously binds to p300/CBP and CRBN, forming a stable ternary complex (p300/CBP–this compound–CRBN).[4] The formation of this complex is the critical initiating step for degradation.

  • Polyubiquitination : Once in proximity, the CRBN E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of p300/CBP. This results in the formation of a polyubiquitin chain.

  • Proteasomal Recognition and Degradation : The polyubiquitinated p300/CBP is recognized by the 26S proteasome. The proteasome unfolds the target protein and degrades it into small peptides, while the ubiquitin tags are recycled. This compound is then released and can catalyze further rounds of degradation.

This mechanism is confirmed by experiments showing that the degradative activity of this compound is rescued by co-treatment with proteasome inhibitors (e.g., MG132) or neddylation inhibitors (e.g., MLN4924), which block the activation of the CUL4-CRBN E3 ligase complex.[5]

MOA cluster_0 Cellular Environment cluster_1 Mechanism of Action dCBP1 This compound Ternary_Complex Ternary Complex Formation (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex Binds p300_CBP p300/CBP Target (Transcriptional Co-activator) p300_CBP->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited Ubiquitination Polyubiquitination of p300/CBP Ternary_Complex->Ubiquitination Initiates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of p300/CBP Proteasome->Degradation Mediates

Caption: Core mechanism of this compound-mediated protein degradation.

Downstream Cellular Consequences

The rapid and efficient removal of p300/CBP proteins triggers significant downstream effects on the cellular epigenome and transcriptome, culminating in potent anti-cancer activity, particularly in multiple myeloma.[2][4]

  • Epigenetic Reprogramming : p300/CBP are critical lysine acetyltransferases (KATs) responsible for acetylating histone H3 at lysine 27 (H3K27ac), a key epigenetic mark of active enhancers and promoters.[6] Treatment with this compound leads to a rapid and near-complete loss of H3K27ac across the genome, effectively "disabling" oncogenic enhancers.[6]

  • Transcriptional Repression : The loss of enhancer activity results in the profound downregulation of key oncogenes. In multiple myeloma, this compound ablates the enhancer activity driving the expression of the MYC oncogene, a critical driver of tumor cell survival and proliferation.[7][8] This effect is more pronounced than what is observed with catalytic or bromodomain inhibitors alone.[6][8]

  • Induction of Apoptosis : By disrupting these critical transcriptional networks, this compound is exceptionally potent at inducing apoptosis and killing multiple myeloma cells.[9][10]

Downstream dCBP1 This compound Treatment Degradation p300/CBP Degradation dCBP1->Degradation H3K27ac Global Decrease in H3K27 Acetylation Degradation->H3K27ac Enhancer Ablation of Oncogenic Enhancer Activity H3K27ac->Enhancer MYC Downregulation of MYC Expression Enhancer->MYC Apoptosis Apoptosis in Multiple Myeloma Cells MYC->Apoptosis

Caption: Downstream signaling effects following this compound treatment.

Quantitative Data Summary

This compound induces potent and rapid degradation of p300/CBP across various cell lines, leading to significant anti-proliferative effects.

Table 1: Degradation Potency and Time Course of this compound
Cell LineTarget(s)ConcentrationTimeResultCitation
MM1Sp300/CBP10 - 1000 nM6 hoursNear-complete degradation[10][11]
HAP1p300/CBP10 - 1000 nM6 hoursNear-complete degradation[10][11]
MM1Sp300/CBP< 10 nMN/APotent degradation observed[8]
MM1Sp300/CBP250 nM1 hourNear-complete degradation[10][11][12]
MM1Sp300/CBP250 nM2 hoursNear-complete degradation[8]
Table 2: Proteome-wide Selectivity of this compound
Cell LineTreatmentKey FindingCitation
HAP1250 nM this compound, 6 hoursp300 and CBP are the most significantly degraded proteins out of >8,400 quantified.[13]
VCaP10 nM this compound, 4 hoursSpecific and significant degradation of p300 and CBP confirmed by mass spectrometry.[14]
MM1SThis compound, 3 hoursProteomics reveals specific downregulation of p300, CBP, and the transcriptional target MYC.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: Western Blot / Capillary Immunoassay for p300/CBP Degradation

This protocol is used to quantify the levels of p300 and CBP protein following treatment with this compound. Capillary-based immunoassays (e.g., Simple Western™/WES) are particularly effective for these large proteins.[6][8]

  • Cell Culture and Treatment :

    • Seed cells (e.g., MM1S, HAP1) at an appropriate density in 6-well plates.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a time course (e.g., 0, 1, 2, 4, 6 hours) at a fixed concentration (e.g., 250 nM).

  • Cell Lysis :

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification :

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Capillary Immunoassay (WES System) :

    • Dilute lysates to a final concentration of 0.5 - 1.0 µg/µL.

    • Prepare the WES assay plate according to the manufacturer's instructions, loading the prepared lysates, primary antibodies (e.g., anti-CBP, anti-p300, anti-Vinculin as a loading control), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

    • Run the assay on the WES instrument.

  • Data Analysis :

    • Analyze the resulting electropherograms using the instrument's software.

    • Quantify the peak area for p300/CBP and normalize to the loading control.

    • Plot the normalized protein levels against drug concentration to determine the DC₅₀ (half-maximal degradation concentration).

Protocol 2: HiBiT-based Cellular Degradation Assay

This protocol provides a quantitative, real-time measurement of protein degradation in living cells.[6]

  • Cell Line Generation :

    • Using CRISPR/Cas9, endogenously tag the N-terminus of p300 or CBP with the 11-amino-acid HiBiT peptide in a cell line stably expressing the complementary LgBiT protein (e.g., HAP1).[6]

  • Assay Preparation :

    • Seed the engineered cells in a white, 96-well clear-bottom plate.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Treatment and Signal Detection :

    • Add the this compound dilutions to the cells.

    • For an endpoint lytic assay: At desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT and furimazine substrate) to the wells.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition :

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.

    • Normalize the data to vehicle-treated (DMSO) controls.

    • Calculate degradation parameters such as Dₘₐₓ (maximum degradation) and DC₅₀ from the dose-response curves.[1][15]

Workflow cluster_wb Western Blot / WES cluster_hibit HiBiT Assay start Start: Seed Cells (e.g., MM1S, HAP1) treat Treat with this compound (Dose Response or Time Course) start->treat lyse Harvest & Lyse Cells treat->lyse add_reagent Add Lytic Detection Reagent treat->add_reagent (For HiBiT) bca Quantify Protein (BCA) lyse->bca run_wb Run Immunoassay bca->run_wb analyze_wb Analyze Bands / Peaks (Normalize to Loading Control) run_wb->analyze_wb end End: Determine DC50, Dmax analyze_wb->end read_lum Read Luminescence add_reagent->read_lum analyze_hibit Analyze Signal (Normalize to Vehicle) read_lum->analyze_hibit analyze_hibit->end

References

An In-depth Technical Guide to the Design and Synthesis of dCBP-1, a PROTAC Degrader of p300/CBP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of dCBP-1, a potent and selective proteolysis-targeting chimera (PROTAC) for the degradation of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300. This document is intended for an audience with a strong background in chemical biology, medicinal chemistry, and drug discovery.

Introduction to this compound and its Therapeutic Rationale

The CREB-binding protein (CBP) and p300 are critical epigenetic regulators that play a central role in controlling gene expression by acetylating histones and other proteins.[1] Their dysregulation is implicated in various diseases, including cancer. In multiple myeloma, for instance, the IRF4/MYC oncogenic network is highly dependent on CBP/p300 activity.[2]

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than inhibiting their activity.[3] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is a first-in-class PROTAC that selectively targets CBP and p300 for degradation by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] Its development has provided a powerful chemical tool to probe the biological functions of CBP/p300 and has demonstrated significant therapeutic potential, particularly in multiple myeloma.[2][6]

Design and Structure of this compound

The design of this compound was guided by a structure-based approach, leveraging known ligands for CBP/p300 and the E3 ligase Cereblon.[4] The final molecule is a heterobifunctional chimera with a molecular formula of C51H63F2N11O10 and a molecular weight of 1028.11 g/mol .[7][8]

The key components of this compound are:

  • A p300/CBP Ligand: This warhead is responsible for binding to the bromodomain of p300 and CBP.

  • A Cereblon Ligand: A thalidomide-based moiety that recruits the CRBN E3 ligase.[9][10]

  • A Linker: A chemical linker that connects the p300/CBP ligand and the Cereblon ligand, optimized for the formation of a stable and productive ternary complex.

The logical workflow for the design of a PROTAC like this compound is illustrated below:

PROTAC_Design_Workflow This compound Design Logic cluster_target Target Identification cluster_ligands Ligand Selection cluster_linker Linker Design cluster_synthesis Synthesis & Evaluation T Identify Protein of Interest (POI) p300/CBP PL Select POI Ligand (p300/CBP Bromodomain Binder) T->PL LA Identify Linker Attachment Points PL->LA EL Select E3 Ligase (Cereblon) E3L Select E3 Ligase Ligand (Thalidomide Analog) EL->E3L E3L->LA LO Linker Optimization (Length, Composition, Geometry) LA->LO S Chemical Synthesis of PROTAC LO->S BE Biological Evaluation S->BE BE->LO Iterative Refinement

A logical workflow for the design of this compound.

Synthesis of this compound

While the exact, step-by-step synthesis of this compound from the original publication by Vannam et al. is not publicly detailed, the general synthetic strategy for such PROTACs involves the conjugation of the p300/CBP-targeting moiety to the Cereblon ligand via a suitable linker. A representative synthetic scheme for a similar class of p300/CBP degraders is presented below, illustrating the key chemical transformations involved.

Representative Synthesis of a p300/CBP Degrader:

A multi-step synthesis is typically required, starting from commercially available or readily synthesized starting materials for the p300/CBP inhibitor and the Cereblon ligand. The linker is often introduced in a modular fashion, allowing for the exploration of different linker lengths and compositions to optimize degradation activity. The final step usually involves a coupling reaction, such as an amide bond formation or a nucleophilic substitution, to connect the two ligand-linker fragments. Purification is typically achieved using chromatographic techniques like flash column chromatography or preparative HPLC.

Quantitative Biological Data

The efficacy of this compound has been characterized by its potent and rapid degradation of p300 and CBP in various cancer cell lines.

ParameterCell LineTargetValueReference
Degradation MM1Sp300/CBPNear-complete degradation at 10-1000 nM (6 hours)[6][9]
MM1Rp300/CBPNear-complete degradation[2][6]
KMS-12-BMp300/CBPNear-complete degradation[2][6]
KMS34p300/CBPNear-complete degradation[2][6]
HAP1p300/CBPAlmost complete loss at 10-1000 nM (6 hours)[6]
Time Course HAP1p300/CBPAlmost complete degradation within 1 hour (at 250 nM)[6][11]

Note: Specific DC50 and Dmax values for this compound are not consistently reported across public sources. The data reflects the potent degradation observed at the specified concentrations and time points.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cell Culture
  • Cell Lines: Multiple myeloma cell lines (MM1S, MM1R, KMS-12-BM, KMS34) and the human haploid cell line HAP1 are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for p300/CBP Degradation

This assay is fundamental to assess the degradation of the target proteins.

  • Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 2, 4, 6, 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:5000.[12][13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the levels of p300/CBP are normalized to the loading control.

Western_Blot_Workflow Western Blotting Workflow CT Cell Treatment with this compound CL Cell Lysis CT->CL PQ Protein Quantification (BCA Assay) CL->PQ SP SDS-PAGE PQ->SP PT Protein Transfer to Membrane SP->PT B Blocking PT->B PA Primary Antibody Incubation (anti-p300/CBP, anti-loading control) B->PA SA Secondary Antibody Incubation (HRP-conjugated) PA->SA D Detection (ECL) SA->D A Analysis and Quantification D->A

A generalized workflow for Western blotting.
Proteasome Dependence Assay

This experiment is crucial to confirm that the observed protein degradation is mediated by the proteasome.

  • Cell Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) or a vehicle control for a short period (e.g., 1-2 hours) before adding this compound.

  • This compound Treatment: Add this compound to the pre-treated cells and incubate for a time point where significant degradation is typically observed (e.g., 4-6 hours).

  • Western Blot Analysis: Harvest the cells and perform Western blotting for p300/CBP as described in section 5.2.

  • Analysis: Compare the levels of p300/CBP in cells treated with this compound alone versus those co-treated with the proteasome inhibitor. A rescue of p300/CBP levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.

Signaling Pathways Affected by this compound

The degradation of p300/CBP by this compound has profound effects on various signaling pathways, primarily due to the role of these proteins as master transcriptional co-activators.

p300_CBP_Signaling p300/CBP Signaling and Impact of this compound cluster_dCBP1 PROTAC Intervention cluster_core Core Epigenetic Regulation cluster_downstream Downstream Oncogenic Pathways dCBP1 This compound p300_CBP p300/CBP dCBP1->p300_CBP Induces Degradation HAT Histone Acetyltransferase (HAT) Activity p300_CBP->HAT Scaffold Scaffolding of Transcription Factors p300_CBP->Scaffold IRF4 IRF4 HAT->IRF4 Co-activation Scaffold->IRF4 Co-activation MYC MYC IRF4->MYC CellCycle Cell Cycle Progression MYC->CellCycle Apoptosis Apoptosis MYC->Apoptosis

The impact of this compound on p300/CBP-mediated signaling.

In multiple myeloma, this compound-mediated degradation of p300/CBP leads to the transcriptional suppression of key oncogenes, most notably MYC, which is a downstream target of the transcription factor IRF4.[2] This ultimately results in cell cycle arrest and apoptosis in malignant cells.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation and epigenetic therapy. Its potent and selective degradation of p300/CBP provides a valuable tool for studying the complex biology of these transcriptional co-activators and offers a promising therapeutic strategy for the treatment of multiple myeloma and potentially other cancers. This technical guide provides a foundational understanding of the design, synthesis, and evaluation of this compound, intended to aid researchers in the development of next-generation PROTAC degraders.

References

The Discovery and Development of dCBP-1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional co-activators p300 and CREB-binding protein (CBP). This compound is a Proteolysis Targeting Chimera (PROTAC) that hijacks the E3 ubiquitin ligase Cereblon (CRBN) to induce the proteasomal degradation of p300 and CBP. This guide details the molecule's mechanism of action, in vitro efficacy, and the experimental methodologies employed in its characterization. Furthermore, it explores the in silico-guided design process and the subsequent development of analogs with improved pharmacokinetic profiles.

Introduction

The paralogous proteins p300 (also known as EP300 or KAT3B) and CBP (also known as CREBBP or KAT3A) are critical transcriptional co-activators that play a central role in regulating gene expression.[1] They function as histone acetyltransferases (HATs), modifying chromatin structure and recruiting other transcriptional machinery to enhancer and promoter regions.[2][3] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them compelling therapeutic targets.[2]

Small molecule inhibitors targeting the bromodomain or the catalytic HAT domain of p300/CBP have been developed. However, these inhibitors may only partially disrupt the multifaceted functions of these scaffold proteins.[1] The development of this compound, a chemical degrader, offers a powerful tool to study the consequences of complete p300/CBP ablation and presents a promising therapeutic strategy.[1][4]

Discovery and Design of this compound

The design of this compound was a rational, in silico-guided process.[4][5] Leveraging the known structures of ligand-bound p300/CBP domains and the E3 ligase CRBN, a ternary complex was modeled to predict the optimal chemical linkage of a p300/CBP-binding moiety and a CRBN-recruiting ligand.[4] This computational approach facilitated the efficient synthesis of a highly potent and selective degrader.[5]

Chemical Structure and Properties:

PropertyValue
CAS Number 2484739-25-3
Molecular Formula C₅₁H₆₃F₂N₁₁O₁₀
Molecular Weight 1028.11 g/mol

Mechanism of Action

This compound functions as a PROTAC to induce the degradation of p300 and CBP.[3] The molecule's heterobifunctional nature allows it to simultaneously bind to both the target proteins (p300/CBP) and the E3 ubiquitin ligase CRBN.[6] This proximity induces the formation of a ternary complex, leading to the ubiquitination of p300/CBP and their subsequent degradation by the proteasome.[3]

dCBP-1_Mechanism_of_Action dCBP1 This compound TernaryComplex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->TernaryComplex p300CBP p300/CBP p300CBP->TernaryComplex CRBN CRBN (E3 Ligase) CRBN->TernaryComplex Ubiquitination Ubiquitination of p300/CBP TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of p300/CBP Proteasome->Degradation

This compound induced degradation of p300/CBP.

In Vitro Efficacy

This compound has demonstrated potent and rapid degradation of p300 and CBP in various cancer cell lines, particularly in multiple myeloma.

Degradation of p300/CBP

Treatment with this compound leads to a significant and rapid reduction in p300 and CBP protein levels.

Cell LineConcentration RangeTimeOutcomeReference
MM1S10-1000 nM6 hoursNear-complete degradation of p300/CBP[7]
MM1R10-1000 nM6 hoursNear-complete degradation of p300/CBP[7]
KMS-12-BM10-1000 nM6 hoursNear-complete degradation of p300/CBP[7]
KMS3410-1000 nM6 hoursNear-complete degradation of p300/CBP[7]
HAP110-1000 nM6 hoursAlmost complete loss of both CBP and p300[3]
Multiple Myeloma Cell Lines250 nM1 hourAlmost complete degradation of p300/CBP[3][7]
Anti-proliferative Activity

The degradation of p300/CBP by this compound translates to potent anti-proliferative effects in cancer cells.

Cell LineIC₅₀ (nM)Reference
VCaP (Prostate Cancer)~10[8][9]
LNCaP (Prostate Cancer)~10[8][9]

Downstream Cellular Effects

The degradation of p300/CBP initiates a cascade of downstream cellular events, primarily impacting transcriptional regulation.

MYC Oncogene Expression

A key consequence of this compound treatment in multiple myeloma is the potent downregulation of the MYC oncogene, a critical driver of tumor cell proliferation and survival.[2][3]

Histone Acetylation

This compound treatment leads to a near-complete loss of H3K27 acetylation (H3K27ac), a key epigenetic mark associated with active enhancers and promoters.[2] This effect is more pronounced than what is observed with p300/CBP inhibitors.[2]

dCBP-1_Downstream_Effects dCBP1 This compound p300CBP_degradation p300/CBP Degradation dCBP1->p300CBP_degradation H3K27ac Reduced H3K27 Acetylation p300CBP_degradation->H3K27ac MYC_repression MYC Oncogene Repression p300CBP_degradation->MYC_repression CellKilling Multiple Myeloma Cell Killing H3K27ac->CellKilling MYC_repression->CellKilling

Cellular consequences of this compound action.

Experimental Protocols

This section outlines the key experimental methodologies used to characterize this compound.

Cell Culture

Multiple myeloma cell lines (MM1S, MM1R, KMS-12-BM, KMS34) and HAP1 cells were cultured in standard conditions as described in the primary literature.

Western Blotting for Protein Degradation
  • Cell Lysis: Cells were treated with this compound at indicated concentrations and time points, followed by lysis in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and incubated with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, Vinculin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or a specialized solvent).

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac
  • Cross-linking: Cells were treated with this compound or vehicle control, followed by cross-linking with formaldehyde.

  • Chromatin Shearing: Chromatin was sheared to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Sheared chromatin was incubated with an antibody specific for H3K27ac overnight.

  • DNA Purification: The immunoprecipitated DNA was purified.

  • Library Preparation and Sequencing: DNA libraries were prepared and sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads were aligned to the reference genome, and peaks were called to identify regions of H3K27ac enrichment.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_assays Assays CellCulture Cell Culture (e.g., MM1S) dCBP1_treatment This compound Treatment (Dose and Time Course) CellCulture->dCBP1_treatment WesternBlot Western Blot (p300/CBP Degradation) dCBP1_treatment->WesternBlot MTT_Assay MTT Assay (Cell Viability, IC50) dCBP1_treatment->MTT_Assay ChIP_seq ChIP-seq (H3K27ac Levels) dCBP1_treatment->ChIP_seq Proteomics Proteomics (Global Protein Levels) dCBP1_treatment->Proteomics

Workflow for the in vitro evaluation of this compound.

Pharmacokinetics and Development of Analogs

While this compound is a potent in vitro tool, it exhibits poor pharmacokinetic properties that limit its utility in in vivo models.[8] This has spurred the development of second-generation analogs with improved drug-like characteristics.

One such analog, CBPD-409 , has demonstrated excellent oral bioavailability and pharmacokinetic properties.[1][10]

Pharmacokinetic Parameters of CBPD-409 in Mice:

ParameterIntravenous (1 mg/kg)Oral (3 mg/kg)Reference
Cₘₐₓ (ng/mL) -2494[1]
T½ (hours) 2.82.6[1]
Clearance (mL/min/kg) 1.7-[1]
Oral Bioavailability (F) -50%[1]

CBPD-409 induces robust degradation of p300/CBP with a DC₅₀ of 0.2–0.4 nM and shows potent anti-proliferative effects in prostate cancer cell lines with IC₅₀ values ranging from 1.2–2.0 nM.[1]

Conclusion

This compound is a seminal tool compound that has significantly advanced our understanding of the cellular functions of p300 and CBP. Its development showcases the power of in silico-guided design in the creation of potent and selective PROTAC degraders. While its own therapeutic potential is limited by its pharmacokinetic profile, this compound has paved the way for the development of orally bioavailable analogs, such as CBPD-409, which hold promise for the treatment of cancers dependent on p300/CBP activity. The detailed methodologies and data presented in this whitepaper provide a valuable resource for researchers in the fields of chemical biology, drug discovery, and cancer biology.

References

The Dual Role of CBP in Enhancer Modulation: A Technical Guide to the PROTAC dCBP-1 and the Drosophila Homolog Nejire

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the multifaceted role of the CREB-binding protein (CBP), a critical histone acetyltransferase, in modulating enhancer activity. We delve into two distinct but related aspects of CBP biology: the function and application of dCBP-1, a potent and selective chemical degrader of the human CBP and its paralog p300, and the genetic and developmental roles of its Drosophila melanogaster ortholog, Nejire.

This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression, particularly the intricate mechanisms governing enhancer function. We present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this pivotal transcriptional coactivator.

Part 1: this compound: A Chemical Probe for p300/CBP Function

This compound is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the rapid and selective degradation of the human histone acetyltransferases p300 and CBP.[1][2] These paralogous proteins are master regulators of enhancer activity, and their dysregulation is implicated in various diseases, including cancer.[2] this compound offers a powerful tool to dissect the acute consequences of p300/CBP loss on a proteome-wide and genome-wide scale.

Mechanism of Action

This compound functions by hijacking the cellular ubiquitin-proteasome system. It simultaneously binds to the target proteins (p300/CBP) and the E3 ubiquitin ligase Cereblon (CRBN).[3] This induced proximity facilitates the ubiquitination of p300/CBP, marking them for degradation by the proteasome. The rapid depletion of these key acetyltransferases leads to a global reduction in histone acetylation, particularly at H3K27, a hallmark of active enhancers. This, in turn, disrupts enhancer-mediated transcription of key oncogenes, such as MYC in multiple myeloma.[2][4]

cluster_dCBP1_MoA This compound Mechanism of Action dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex Binds p300_CBP p300/CBP p300_CBP->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ubiquitination Ubiquitination of p300/CBP Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation Degradation of p300/CBP Proteasome->Degradation H3K27ac H3K27 Acetylation at Enhancers Degradation->H3K27ac Decreases MYC_Expression MYC Gene Expression Degradation->MYC_Expression Downregulates H3K27ac->MYC_Expression Regulates Apoptosis Apoptosis in Multiple Myeloma MYC_Expression->Apoptosis Leads to

This compound hijacks the CRBN E3 ligase to induce proteasomal degradation of p300/CBP.
Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines, particularly in multiple myeloma. The following tables summarize key performance metrics.

Table 1: In Vitro Degradation of p300/CBP by this compound

Cell LineDC50 (nM) for CBPDC50 (nM) for p300Dmax (%) for CBPDmax (%) for p300Treatment Time (h)
MM.1S<10<10>95>956
HAP110-1000 (near complete loss)10-1000 (near complete loss)>95>956

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data compiled from multiple sources.[2][4][5]

Table 2: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines

Cell LineIC50 (nM)
MM.1S9.2
MM.1R36
KMS-12-BM<100
KMS-34<100

IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.[6][7]

Table 3: Effect of this compound on Gene and Protein Expression

TargetCell LineTreatmentFold ChangeMethod
MYC mRNAMM.1S250 nM this compound (6h)Significant DownregulationRNA-seq
MYC ProteinMM.1S250 nM this compound (6h)Significant DownregulationWestern Blot
H3K27acMM.1S250 nM this compound (6h)Global ReductionChIP-seq

Fold change is relative to vehicle control. Data derived from qualitative descriptions in the literature.[8][2][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound as a research tool. Below are outlines for key experiments.

This protocol is for assessing the degradation of p300 and CBP in response to this compound treatment.

  • Cell Culture and Treatment: Plate cells (e.g., MM.1S) at a suitable density. Treat with a dose-response of this compound (e.g., 1 nM to 1 µM) or a time-course (e.g., 0, 1, 2, 4, 6, 24 hours) with a fixed concentration (e.g., 250 nM). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against CBP (e.g., Cell Signaling Technology #4772), p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7][9][10]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system.[11]

This protocol outlines the procedure to assess changes in H3K27ac levels at a genome-wide scale.

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA with 1% formaldehyde. Quench with glycine.

  • Chromatin Preparation: Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27ac overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a next-generation sequencing platform.[12]

  • Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis to identify regions with significant changes in H3K27ac.

This protocol is for analyzing changes in the transcriptome following this compound treatment.

  • Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle. Isolate total RNA using a suitable kit.

  • Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.[1][13][14]

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: Perform quality control of the raw sequencing reads, align them to the reference genome, and quantify gene expression. Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes.[13][14]

cluster_ExpWorkflow Experimental Workflow for this compound Characterization Start Start: Treat Cells with this compound Harvest Harvest Cells Start->Harvest Western Western Blot Harvest->Western ChIP ChIP-seq Harvest->ChIP RNAseq RNA-seq Harvest->RNAseq Protein_Deg Assess p300/CBP Degradation Western->Protein_Deg H3K27ac_Changes Analyze H3K27ac Genome-wide ChIP->H3K27ac_Changes Gene_Exp Profile Differential Gene Expression RNAseq->Gene_Exp

A typical experimental workflow to characterize the effects of this compound.

Part 2: Nejire (dCBP): The Drosophila CBP Homolog

In the fruit fly Drosophila melanogaster, the homolog of the mammalian p300/CBP is encoded by the single gene nejire (nej), also referred to as dCBP. Nejire is a crucial transcriptional coactivator involved in a multitude of developmental processes, including patterning, neurogenesis, and cell signaling. Its function is essential for the proper regulation of enhancer activity in response to various signaling pathways.

Role in Developmental Signaling Pathways

Nejire acts as a central integrator for several key signaling pathways by interacting with pathway-specific transcription factors. Two of the most well-characterized pathways involving Nejire are the Decapentaplegic (Dpp) and Hedgehog (Hh) signaling pathways.

Dpp Signaling: The Dpp pathway, a member of the TGF-β superfamily, is critical for dorsal-ventral patterning and wing development. Upon Dpp signaling, the transcription factor Mothers against dpp (Mad) is phosphorylated and translocates to the nucleus. Here, it complexes with Medea (the Drosophila Smad4) and other DNA-binding proteins like Schnurri (Shn).[15] Nejire is recruited to these complexes at Dpp-responsive enhancers, where its histone acetyltransferase activity is thought to facilitate the activation of target genes like spalt and optomotor-blind.[16]

Hedgehog Signaling: The Hh pathway is essential for segment polarity and limb development. In the absence of the Hh signal, the transcription factor Cubitus interruptus (Ci) is proteolytically cleaved into a repressor form. Hh signaling inhibits this cleavage, allowing full-length Ci to enter the nucleus and act as a transcriptional activator.[17][18] Nejire functions as a coactivator for Ci, enhancing the expression of Hh target genes such as wingless (wg) and patched (ptc).[17]

cluster_NejirePathways Role of Nejire in Dpp and Hedgehog Signaling cluster_Dpp Dpp Pathway cluster_Hh Hedgehog Pathway Dpp Dpp Ligand Receptor_Dpp Dpp Receptor Dpp->Receptor_Dpp Binds Mad Mad (p-Mad) Receptor_Dpp->Mad Phosphorylates Nejire_Dpp Nejire (dCBP) Mad->Nejire_Dpp Recruits Dpp_Target Dpp Target Genes (e.g., spalt) Nejire_Dpp->Dpp_Target Activates Hh Hedgehog Ligand Receptor_Hh Patched/Smoothened Receptors Hh->Receptor_Hh Binds Ci Cubitus interruptus (Ci) (Full-length) Receptor_Hh->Ci Stabilizes Nejire_Hh Nejire (dCBP) Ci->Nejire_Hh Recruits Hh_Target Hh Target Genes (e.g., wg, ptc) Nejire_Hh->Hh_Target Activates

References

Structural Basis of dCBP-1 Ternary Complex Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins via heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality. dCBP-1 is a potent and selective PROTAC designed to induce the degradation of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are critical regulators of gene expression through their intrinsic lysine acetyltransferase (KAT) activity and their function as protein scaffolds. The therapeutic potential of this compound lies in its ability to hijack the cellular ubiquitin-proteasome system to eliminate p300/CBP, offering a distinct advantage over traditional small-molecule inhibitors. This guide provides a detailed overview of the structural and molecular principles governing the formation of the this compound-induced ternary complex, which is the cornerstone of its mechanism of action.

Mechanism of Action: The this compound Ternary Complex

This compound is a heterobifunctional molecule comprised of three key components: a ligand that binds to the target proteins (p300/CBP), a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties. The primary mechanism of this compound involves the formation of a ternary complex between the target protein (p300/CBP), this compound itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[1]

The formation of this ternary complex is the critical initiating event for the subsequent degradation of p300/CBP. Once the complex is formed, CRBN, as part of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of p300/CBP. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome. The this compound molecule is then released and can catalytically induce the degradation of multiple p300/CBP proteins.

The design of this compound was guided by in silico modeling, leveraging existing structural information of ligand-bound p300/CBP domains to optimize the geometry of the ternary complex for efficient ubiquitination.[2][3][4]

cluster_0 This compound Mediated p300/CBP Degradation dCBP1 This compound Ternary_Complex p300/CBP :: this compound :: CRBN Ternary Complex dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ternary_Complex->dCBP1 Release & Recycling Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub E1, E2 Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded p300/CBP Proteasome->Degradation Degradation

This compound Mechanism of Action

Quantitative Data

The efficacy of this compound is primarily characterized by its ability to induce the degradation of p300 and CBP in cellular contexts. The key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While direct binary binding affinities (Kd or IC50) of this compound to isolated p300/CBP and CRBN are not extensively reported in the public domain, the cellular degradation data underscores its high potency.

Table 1: Cellular Degradation Activity of this compound

Cell LineProtein TargetParameterValueTime PointReference
MM1Sp300/CBPDegradationNear-complete6 hours[5][6]
MM1Rp300/CBPDegradationNear-completeNot Specified[7]
KMS-12-BMp300/CBPDegradationNear-completeNot Specified[7]
KMS34p300/CBPDegradationNear-completeNot Specified[7]
HAP1p300/CBPDegradationNear-complete6 hours[5][6]
HAP1p300Dmax~91%24 hours[8]
HAP1CBPDmax~89%24 hours[8]
VCaPp300/CBPIC502-11 nM5 days[9]

Table 2: Ternary Complex Cooperativity

PROTACAssayCooperativity (α)FindingReference
This compoundTR-FRETNot ObservedThis compound did not show cooperativity in this specific assay.Not explicitly cited

Experimental Protocols

The study of the this compound ternary complex and its functional consequences relies on a suite of sophisticated biochemical and cellular assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

TR-FRET assays are a powerful tool to quantify the formation of the ternary complex in a homogeneous format.

Principle: This assay measures the proximity of the target protein (p300/CBP) and the E3 ligase (CRBN) induced by the PROTAC. The target protein and CRBN are labeled with a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2 or a fluorescent protein), respectively, often via tagged fusion proteins (e.g., GST-tag, His-tag) and corresponding labeled antibodies. Upon ternary complex formation, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the amount of complex formed.

Methodology:

  • Protein Preparation:

    • Express and purify the bromodomain of p300/CBP fused to a GST-tag.

    • Express and purify the CRBN-DDB1 complex with a His-tag on CRBN.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a mixture of GST-p300/CBP bromodomain and a Terbium-labeled anti-GST antibody.

    • Prepare a mixture of His-CRBN/DDB1 and a d2-labeled anti-His antibody.

  • Assay Procedure:

    • In a 384-well low-volume plate, add the this compound dilutions.

    • Add the GST-p300/CBP-bromodomain/anti-GST-Tb antibody mixture to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

    • Add the His-CRBN/DDB1/anti-His-d2 antibody mixture to the wells.

    • Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader, with excitation at 340 nm and emission at both 620 nm (donor) and 665 nm (acceptor).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot it against the this compound concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation.

cluster_1 TR-FRET Experimental Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - GST-p300/CBP + Tb-anti-GST Ab - His-CRBN + d2-anti-His Ab Start->Prepare_Reagents Dispense_PROTAC Dispense this compound into 384-well plate Prepare_Reagents->Dispense_PROTAC Add_Target Add GST-p300/CBP-Ab mix Dispense_PROTAC->Add_Target Incubate1 Incubate (30 min) Add_Target->Incubate1 Add_Ligase Add His-CRBN-Ab mix Incubate1->Add_Ligase Incubate2 Incubate (2-4 hours) Add_Ligase->Incubate2 Read_Plate Measure TR-FRET signal Incubate2->Read_Plate Analyze Analyze Data (Hook Curve) Read_Plate->Analyze End End Analyze->End

TR-FRET Workflow
HiBiT Assay for Cellular Protein Degradation

The HiBiT assay is a sensitive, bioluminescence-based method to quantify the degradation of a target protein in live cells.

Principle: The target protein (p300 or CBP) is endogenously tagged with a small 11-amino-acid peptide, HiBiT, using CRISPR/Cas9 gene editing. This tag has a high affinity for the LgBiT protein. When the LgBiT protein is supplied, it complements with the HiBiT tag to form a functional NanoLuc luciferase, which generates a bright luminescent signal in the presence of its substrate. The intensity of the luminescence is directly proportional to the amount of HiBiT-tagged protein present in the cells.

Methodology:

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in the HiBiT tag sequence at the N- or C-terminus of the endogenous p300 or CBP gene in a suitable cell line (e.g., HAP1, MM1S).

    • Select and validate clonal cell lines for correct integration and expression of the HiBiT-tagged protein.

  • Assay Procedure:

    • Plate the HiBiT-tagged cells in a 96- or 384-well white assay plate and incubate overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control.

    • Incubate for the desired time course (e.g., 1, 2, 4, 6, 24 hours).

  • Lysis and Detection:

    • Prepare the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and luciferase substrate.

    • Add the detection reagent to the wells, which lyses the cells and initiates the luminescent reaction.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-based luminometer.

    • Normalize the data to vehicle-treated controls to determine the percentage of protein remaining.

    • Plot the percentage of remaining protein against the this compound concentration to calculate the DC50 and Dmax.

cluster_2 HiBiT Assay Experimental Workflow Start Start Plate_Cells Plate HiBiT-tagged cells Start->Plate_Cells Treat_Cells Treat with this compound dilutions Plate_Cells->Treat_Cells Incubate Incubate for time course Treat_Cells->Incubate Add_Reagent Add Nano-Glo® HiBiT Lytic Reagent Incubate->Add_Reagent Incubate_Lysis Incubate (10 min) Add_Reagent->Incubate_Lysis Measure_Luminescence Measure Luminescence Incubate_Lysis->Measure_Luminescence Analyze Calculate DC50 and Dmax Measure_Luminescence->Analyze End End Analyze->End

HiBiT Assay Workflow

Conclusion

The efficacy of the PROTAC this compound is fundamentally reliant on its ability to induce and stabilize a ternary complex with its target proteins, p300 and CBP, and the E3 ligase CRBN. While a high-resolution experimental structure of the full this compound ternary complex remains to be elucidated, the available data from cellular degradation assays, combined with insights from in silico modeling, provide a robust framework for understanding its mechanism of action. The quantitative cellular data clearly demonstrates the high potency of this compound in inducing the degradation of p300 and CBP. The detailed experimental protocols provided herein serve as a guide for researchers aiming to characterize this compound and other PROTACs, enabling the continued development of this promising therapeutic modality. Further biophysical studies to determine the binary and ternary binding affinities and kinetics will undoubtedly provide a more complete picture of the structure-activity relationships that govern the activity of this compound.

References

The Impact of dCBP-1 on Chromatin Remodeling and Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcriptional co-activators CREB-binding protein (CBP) and its paralog, p300, are critical regulators of gene expression programs essential for cellular proliferation, differentiation, and development.[1][2] These multi-domain proteins act as crucial hubs, interacting with over 400 other proteins, including numerous transcription factors, to control gene activity.[3][4] A key function of p300/CBP is their intrinsic lysine acetyltransferase (KAT) activity, which catalyzes the acetylation of histone tails (e.g., H3K18ac, H3K27ac) and other proteins.[3][5] This activity is instrumental in remodeling chromatin into a more accessible state, facilitating the assembly of the transcriptional machinery at enhancers and promoters.[6][7]

Given their central role in maintaining gene expression, particularly at oncogenic enhancers, p300/CBP have emerged as significant targets in cancer therapy.[3][8] To dissect their complex functions and explore their therapeutic potential, highly specific molecular tools are required. dCBP-1 is a potent and selective heterobifunctional chemical degrader of p300/CBP.[5][8] It functions as a Proteolysis-Targeting Chimera (PROTAC), a molecule designed to induce the rapid and efficient degradation of a target protein rather than merely inhibiting one of its functions.[4][9] This guide provides an in-depth technical overview of this compound's mechanism of action and its profound impact on chromatin architecture and transcription, offering valuable insights for researchers in epigenetics and drug development.

Mechanism of Action: Targeted Degradation of p300/CBP

This compound operates by hijacking the cell's natural protein disposal system. It is a chimeric molecule that simultaneously binds to both the p300/CBP proteins and the Cereblon (CRBN) E3 ubiquitin ligase.[5][9] This induced proximity results in the formation of a ternary complex, leading to the poly-ubiquitination of p300/CBP and their subsequent degradation by the 26S proteasome.[9] This degradation-based approach offers a key advantage over small molecule inhibitors, as it eliminates both the enzymatic and non-enzymatic scaffolding functions of p300/CBP, providing a more complete understanding of their roles.[5][8]

dCBP1_Mechanism cluster_1 Cellular Process dCBP1 This compound p300CBP p300/CBP dCBP1->p300CBP Binds to p300/CBP CRBN CRBN E3 Ligase dCBP1->CRBN Ternary Ternary Complex (p300/CBP - this compound - CRBN) Proteasome 26S Proteasome p300CBP->Proteasome Targeted Ub Ubiquitin Chains Ternary->Ub Poly-ubiquitination Ub->p300CBP Degradation Degraded p300/CBP Proteasome->Degradation Degradation dCBP1_Transcription_Impact dCBP1 This compound Treatment Degradation p300/CBP Degradation dCBP1->Degradation Deacetylation Loss of H3K27ac (Histone Deacetylation) Degradation->Deacetylation Accessibility Decreased Chromatin Accessibility at Enhancers Degradation->Accessibility Scaffold Loss of Scaffolding Function Degradation->Scaffold Repression Transcriptional Repression Deacetylation->Repression Accessibility->Repression Scaffold->Repression Downregulation Downregulation of Target Genes (e.g., MYC) Repression->Downregulation Experimental_Workflow cluster_0 Cellular Experiments cluster_1 Molecular Assays cluster_2 Downstream Analysis Treatment Cell Treatment with this compound Harvest Harvest Cells Treatment->Harvest Lysate Protein Lysate Harvest->Lysate RNA RNA Isolation Harvest->RNA Chromatin Chromatin Preparation (Cross-linking & Shearing) Harvest->Chromatin WB Western Blot (p300/CBP Levels) Lysate->WB RNAseq RNA-seq (Gene Expression) RNA->RNAseq ChIP ChIP-seq (H3K27ac, p300 Occupancy) Chromatin->ChIP

References

The Therapeutic Potential of dCBP-1 in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300, are critical regulators of gene expression and are frequently dysregulated in cancer. Their multifaceted role in promoting oncogenic transcription programs has positioned them as attractive targets for therapeutic intervention. dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP, has emerged as a powerful tool to probe the function of these proteins and as a promising therapeutic candidate. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on key cancer-associated signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to this compound: A PROTAC-mediated Degrader of p300/CBP

This compound is a Proteolysis Targeting Chimera (PROTAC), a class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[1] PROTACs consist of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]

This compound specifically targets the homologous proteins p300 and CBP for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] By inducing the degradation of p300/CBP, this compound effectively ablates their transcriptional co-activator functions, which are crucial for the expression of key oncogenes, such as MYC.[3][5] This targeted protein degradation approach offers a distinct advantage over traditional small molecule inhibitors, as it can eliminate the entire protein, including its scaffolding functions, and can act catalytically, with a single this compound molecule capable of inducing the degradation of multiple p300/CBP proteins.[2]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been evaluated across various cancer cell lines. The following tables summarize key quantitative data, including half-maximal inhibitory concentration (IC50) for cell growth and half-maximal degradation concentration (DC50) for p300/CBP protein levels.

Cell LineCancer TypeThis compound IC50 (nM)Reference
VCaPProstate Cancer~10[6]
LNCaPProstate Cancer~10[6]

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines. This table presents the concentration of this compound required to inhibit the growth of prostate cancer cell lines by 50%.

Cell LineCancer TypeThis compound DC50 (nM) for p300This compound DC50 (nM) for CBPReference
MM1SMultiple Myeloma<10<10[7]
MM1RMultiple Myeloma<10<10[7]
KMS-12-BMMultiple Myeloma<10<10[7]
KMS34Multiple Myeloma<10<10[7]
HAP1Haploid Cell LineNot specifiedNot specified[7][8]

Table 2: DC50 Values of this compound in Various Cancer Cell Lines. This table shows the concentration of this compound required to degrade 50% of the target proteins p300 and CBP. In many cases, near-complete degradation is observed at concentrations between 10 and 1000 nM.[7][8]

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through the disruption of several critical signaling pathways where p300 and CBP act as key transcriptional co-activators.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[9][10] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to its association with TCF/LEF transcription factors and the recruitment of co-activators, including p300/CBP, to drive the expression of target genes like c-Myc and CCND1 (Cyclin D1).[9] By degrading p300/CBP, this compound prevents the formation of the β-catenin-TCF/LEF-p300/CBP transcriptional complex, thereby inhibiting Wnt-driven oncogene expression.

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (GSK3β, APC, Axin) Dsh->DestructionComplex | GSK3b GSK3β APC APC Axin Axin beta_catenin_cyto β-catenin (cytoplasm) DestructionComplex->beta_catenin_cyto P Ub beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc translocation Degradation Degradation beta_catenin_cyto->Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF p300_CBP p300/CBP TCF_LEF->p300_CBP p300_CBP->Degradation Oncogenes Oncogene Transcription (c-Myc, Cyclin D1) p300_CBP->Oncogenes dCBP1 This compound dCBP1->p300_CBP induces degradation

Figure 1: Wnt/β-catenin Signaling Pathway and this compound Intervention. This diagram illustrates how this compound-mediated degradation of p300/CBP disrupts oncogenic gene transcription.

The p53 Signaling Pathway

The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[11][12] The transcriptional activity of p53 is tightly regulated by post-translational modifications, including acetylation by p300/CBP.[11] Acetylation of p53 enhances its stability and DNA binding affinity, promoting the transcription of target genes involved in tumor suppression, such as p21 and PUMA.[12][13] The role of p300/CBP in the p53 pathway is complex, as it can also mediate p53 degradation in unstressed cells.[11] By degrading p300/CBP, this compound can modulate the p53 signaling network, a context-dependent effect that requires further investigation in different cancer types.

G DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 P MDM2 MDM2 p53->MDM2 | p300_CBP p300/CBP p53->p300_CBP p53_Ac Acetylated p53 MDM2->p53 Ub Degradation p300_CBP->p53 Acetylation Degradation Degradation p300_CBP->Degradation dCBP1 This compound dCBP1->p300_CBP induces degradation Tumor_Suppression Tumor Suppressor Genes (p21, PUMA) p53_Ac->Tumor_Suppression Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppression->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppression->Apoptosis

Figure 2: p53 Signaling Pathway and the Role of p300/CBP. This diagram shows the involvement of p300/CBP in p53 acetylation and its potential disruption by this compound.

The HIF-1α Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that enables cancer cells to adapt to and thrive in low-oxygen (hypoxic) environments, a common feature of solid tumors.[14][15] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and recruits p300/CBP to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as VEGF.[14][15] By degrading p300/CBP, this compound can inhibit the transcriptional activity of HIF-1α, thereby counteracting the pro-tumorigenic effects of hypoxia.[14]

G Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_nuc HIF-1α (nucleus) HIF1a_stabilization->HIF1a_nuc translocation HIF1_complex HIF-1 Complex HIF1a_nuc->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex p300_CBP p300/CBP HIF1_complex->p300_CBP Degradation Degradation p300_CBP->Degradation HRE Hypoxia Response Element (HRE) p300_CBP->HRE dCBP1 This compound dCBP1->p300_CBP induces degradation Target_Genes Target Gene Transcription (VEGF) HRE->Target_Genes Angiogenesis Angiogenesis Target_Genes->Angiogenesis

Figure 3: HIF-1α Signaling Pathway and this compound's Inhibitory Action. This diagram depicts how this compound can block the hypoxia-induced transcriptional program by degrading p300/CBP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol is used to determine the effect of this compound on cancer cell proliferation and to calculate IC50 values.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 72-120 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for p300/CBP Degradation

This protocol is used to quantify the degradation of p300 and CBP proteins following treatment with this compound and to determine DC50 values.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p300, anti-CBP, and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control for a specified time (e.g., 4, 8, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation and calculate the DC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

This protocol is used to assess the impact of this compound on the histone acetyltransferase activity of p300/CBP by measuring changes in the levels of H3K27 acetylation, a key epigenetic mark associated with active enhancers.[16]

Materials:

  • Cancer cell lines

  • This compound

  • Formaldehyde (for crosslinking)

  • Glycine (to quench crosslinking)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • Anti-H3K27ac antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing library preparation kit

  • DNA sequencer

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest the cells, wash with ice-cold PBS, and lyse them to release the nuclei.

  • Lyse the nuclei to release the chromatin.

  • Shear the chromatin to an average size of 200-500 bp using a sonicator.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with an anti-H3K27ac antibody overnight at 4°C.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Prepare a DNA library for next-generation sequencing.

  • Sequence the DNA library.

  • Analyze the sequencing data to identify regions with changes in H3K27ac levels.

Experimental and Drug Discovery Workflows

The development and characterization of a PROTAC like this compound follow a structured workflow, from initial design to preclinical evaluation.

G Target_Selection Target Selection (p300/CBP) Ligand_Design Ligand Design (p300/CBP binder, CRBN binder) Target_Selection->Ligand_Design Linker_Optimization Linker Optimization Ligand_Design->Linker_Optimization PROTAC_Synthesis PROTAC Synthesis (this compound) Linker_Optimization->PROTAC_Synthesis Biochemical_Assays Biochemical Assays (Binding affinity, Ternary complex formation) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability, Target engagement) Biochemical_Assays->Cellular_Assays Mechanism_of_Action Mechanism of Action Studies (Signaling pathways, Proteomics) Cellular_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and PK/PD (Xenograft models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->PROTAC_Synthesis

References

Methodological & Application

Application Notes and Protocols for dCBP-1 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of dCBP-1, a potent and selective heterobifunctional degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 (also known as KAT3A and KAT3B)[1]. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300/CBP[2][3]. This document outlines the mechanism of action, provides detailed protocols for cell culture treatment, and summarizes key quantitative data from published studies.

Mechanism of Action

This compound is a chemical probe used to study the biological functions of p300 and CBP, which are critical regulators of gene expression through their histone acetyltransferase (HAT) activity and scaffolding functions[1][4][5]. By inducing the degradation of these proteins, this compound allows for the acute and potent ablation of their functions, making it a valuable tool for dissecting their roles in normal and disease states, particularly in cancer biology[1][4][5]. This compound has been shown to be exceptionally potent in killing multiple myeloma cells by ablating the enhancer activity driving the expression of the MYC oncogene[1][2][6].

The mechanism of this compound-induced degradation of p300/CBP is dependent on the formation of a ternary complex with the E3 ubiquitin ligase CRBN and the subsequent action of the proteasome[7]. This activity can be rescued by co-treatment with inhibitors of neddylation (e.g., MLN4924) or the proteasome (e.g., carfilzomib, MG132), or by competition with ligands for p300/CBP or CRBN[7][8].

cluster_0 This compound Mechanism of Action dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_p300_CBP Ubiquitinated p300/CBP Ternary_Complex->Ub_p300_CBP Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_p300_CBP Proteasome Proteasome Ub_p300_CBP->Proteasome Degradation Degraded p300/CBP Fragments Proteasome->Degradation cluster_1 Stock Solution Preparation Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Aliquot Aliquot Vortex->Aliquot Store Store at -20°C/-80°C Aliquot->Store cluster_2 Western Blot Workflow for p300/CBP Degradation Start Start Lysate Prepare Cell Lysates Start->Lysate Quantify Quantify Protein Lysate->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with Chemiluminescence Secondary_Ab->Detect Analyze Analyze Results Detect->Analyze

References

Application Notes and Protocols: In Vivo Study Design and Dosing of p300/CBP Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo study design and dosing strategies for p300/CBP degraders, with a primary focus on the evolution from the initial tool compound, dCBP-1, to more advanced, orally bioavailable analogs. Due to the limited in vivo applicability of this compound, this document emphasizes the successful preclinical development of next-generation degraders, offering practical guidance for researchers in the field.

Introduction to this compound and the Need for Advanced Analogs

This compound is a potent and selective heterobifunctional degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the transcriptional coactivators p300 (also known as EP300 or KAT3B) and CBP (also known as CREBBP or KAT3A), leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] In vitro, this compound has demonstrated exceptional potency in various cancer cell lines, particularly multiple myeloma, where it induces near-complete degradation of p300/CBP within hours at nanomolar concentrations.[6][7] This degradation leads to the downregulation of key oncogenes, such as MYC, and potent anti-proliferative effects.[2][8][9]

However, the therapeutic potential of this compound is significantly hampered by its poor pharmacokinetic properties, which limit its use as an effective in vivo tool.[8][10] This has spurred the development of advanced analogs with improved potency, selectivity, and, most importantly, oral bioavailability, enabling robust preclinical evaluation in various cancer models.

Signaling Pathway of this compound and Analogs

This compound and its analogs function as proteolysis-targeting chimeras (PROTACs). One end of the molecule binds to the bromodomain of p300/CBP, while the other end binds to the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to p300/CBP, marking them for degradation by the proteasome. The degradation of these critical transcriptional coactivators leads to the disruption of enhancer-mediated gene expression, including that of oncogenic drivers like MYC and the Androgen Receptor (AR).

dCBP-1_Signaling_Pathway dCBP1 This compound / Analog Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex Binds p300_CBP p300/CBP p300_CBP->Ternary_Complex Binds Ubiquitination Ubiquitination p300_CBP->Ubiquitination Target for Enhancer Enhancer Elements p300_CBP->Enhancer Activates CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation p300/CBP Degradation Proteasome->Degradation Mediates Degradation->Enhancer Inhibits Transcription Transcription of Oncogenes (e.g., MYC, AR) Enhancer->Transcription Drives Cell_Growth Tumor Cell Proliferation & Survival Transcription->Cell_Growth Promotes

Caption: Mechanism of action of this compound and its analogs.

In Vivo Study Design and Dosing

While specific in vivo data for this compound is scarce due to its suboptimal properties, extensive preclinical studies on its orally bioavailable successors provide a solid framework for designing in vivo experiments.

Animal Models

The most commonly used models are subcutaneous xenografts in immunocompromised mice. The choice of cell line is critical and should be based on in vitro sensitivity to p300/CBP degradation.

Table 1: Examples of Xenograft Models Used in p300/CBP Degrader Studies

Cell LineCancer TypeMouse Strain
VCaPProstate CancerSCID
MM1.SMultiple MyelomaNOD/SCID
SK-HEP-1Hepatocellular CarcinomaNude
MV4;11Acute Myeloid LeukemiaNOD/SCID
22Rv1Prostate CancerAthymic Nude
Formulation and Administration

Due to the physicochemical properties of PROTACs, appropriate formulation is crucial for achieving adequate in vivo exposure.

Table 2: Common In Vivo Formulations for p300/CBP Degraders

Vehicle CompositionAdministration Route
5% DMSO / 95% Methylcellulose (0.5% w/v)Oral Gavage
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineOral Gavage, Intraperitoneal

Note: It is recommended to prepare the working solution fresh daily. Sonication may be required to aid dissolution.

Dosing Regimens of Advanced Analogs

The following table summarizes the dosing information for several advanced p300/CBP degraders that have demonstrated in vivo efficacy.

Table 3: In Vivo Dosing and Efficacy of Advanced p300/CBP Degraders

CompoundAnimal ModelDose and ScheduleEfficacy (Tumor Growth Inhibition)Reference
CBPD-409 VCaP Xenograft0.3 - 1 mg/kg, p.o., daily73-87%[1]
CBPD-409 MM1.S Xenograft3 mg/kg, p.o., dailySignificant reduction in tumor burden[11]
CBPD-409 VCaP-CRPC Xenograft3 mg/kg, p.o., 3x/weekSignificant tumor growth inhibition[12]
XYD198 MV4;11 Xenograft5 mg/kg, p.o., every other day93%[13]
QC-182 SK-HEP-1 XenograftNot specifiedPotent depletion of p300/CBP in tumor[14]
CCS1477 *22Rv1 Xenograft10-20 mg/kg, p.o., daily or 30 mg/kg, p.o., every other dayComplete tumor growth inhibition[15][16]

*CCS1477 is a p300/CBP bromodomain inhibitor, often used as a comparator.

Experimental Protocols

General In Vivo Efficacy Study Workflow

In_Vivo_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Tumors reach ~150-200 mm³ Treatment Treatment with Degrader or Vehicle (p.o. or i.p.) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Daily/Bi-weekly PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Treatment->PK_PD Satellite group Endpoint Endpoint: Tumor Collection & Tissue Analysis Monitoring->Endpoint At study conclusion

Caption: A typical workflow for an in vivo xenograft study.

Protocol: Subcutaneous Xenograft Efficacy Study
  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line (e.g., VCaP, MM1.S) under standard conditions.

    • Harvest cells and resuspend in an appropriate medium (e.g., 1:1 mixture of media and Matrigel).

    • Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., SCID, nude).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups.

  • Drug Formulation and Administration:

    • Prepare the degrader formulation as described in Table 2.

    • Administer the degrader or vehicle to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., daily).

  • Efficacy and Tolerability Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Pharmacodynamic Analysis:

    • For a satellite group of animals, collect tumors and other tissues at various time points after the last dose.

    • Analyze tissue lysates by Western blot to assess the degradation of p300/CBP and the levels of downstream biomarkers (e.g., MYC, AR, H3K27ac).

    • Perform immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded tumor sections to visualize protein expression in situ.

Conclusion

While this compound was a pivotal discovery in the field of targeted protein degradation, its utility in vivo is limited. The subsequent development of orally bioavailable analogs with robust preclinical activity has paved the way for the clinical investigation of p300/CBP degradation as a therapeutic strategy. The protocols and data presented here provide a comprehensive guide for researchers aiming to design and execute meaningful in vivo studies with this promising class of molecules.

References

Application Notes and Protocols for ATAC-seq Analysis of Chromatin Accessibility Following dCBP-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The architectural organization of chromatin plays a pivotal role in regulating gene expression. The accessibility of chromatin to regulatory proteins, such as transcription factors, is a key determinant of transcriptional activity. The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) has emerged as a powerful technique to probe genome-wide chromatin accessibility.[1][2][3] This method utilizes a hyperactive Tn5 transposase to preferentially fragment and tag accessible DNA regions, which are subsequently identified by high-throughput sequencing.[1][3]

The CREB-binding protein (CBP) and the closely related p300 are histone acetyltransferases (HATs) that play a crucial role in modulating chromatin structure.[4][5] By acetylating histone tails, CBP/p300 neutralize the positive charge of lysine residues, leading to a more relaxed chromatin state and increased accessibility for the transcriptional machinery.[4] Given their central role in gene regulation, CBP and p300 are attractive therapeutic targets in various diseases, including cancer.[5][6]

dCBP-1 is a potent and selective heterobifunctional degrader of CBP and p300.[7][8] It functions as a Proteolysis-Targeting Chimera (PROTAC), inducing the degradation of CBP/p300 via the ubiquitin-proteasome system.[7][8][9] By degrading these critical coactivators, this compound is expected to alter the chromatin landscape and impact gene expression programs. This application note provides a comprehensive protocol for utilizing ATAC-seq to assess changes in chromatin accessibility following treatment with this compound.

Signaling Pathway and Mechanism of Action

CBP and p300 are recruited to specific genomic loci by DNA-binding transcription factors. Once recruited, their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[4][5] This acetylation event reduces the compaction of chromatin, making it more accessible to the transcriptional machinery and thereby promoting gene expression.

This compound is a chemical degrader designed to specifically target CBP and p300.[10] It is a heterobifunctional molecule that simultaneously binds to CBP/p300 and an E3 ubiquitin ligase, cereblon (CRBN).[7] This proximity induces the ubiquitination and subsequent proteasomal degradation of CBP/p300.[9] The depletion of these HATs is hypothesized to lead to a global decrease in histone acetylation, resulting in a more condensed chromatin structure and reduced accessibility at target gene regulatory elements.

cluster_0 Normal Cellular State cluster_1 After this compound Treatment TF Transcription Factor CBP_p300 CBP/p300 TF->CBP_p300 Recruitment Chromatin_compact Compact Chromatin CBP_p300->Chromatin_compact Acetylation (H3K27ac) dCBP1 This compound Chromatin_open Open Chromatin Chromatin_compact->Chromatin_open Gene_Expression Gene Expression Chromatin_open->Gene_Expression Chromatin_closed Closed Chromatin Chromatin_open->Chromatin_closed Reduced Acetylation E3_Ligase E3 Ligase (CRBN) dCBP1->E3_Ligase CBP_p300_degraded CBP/p300 (Degraded) dCBP1->CBP_p300_degraded E3_Ligase->CBP_p300_degraded Ubiquitination Proteasome Proteasome CBP_p300_degraded->Proteasome Degradation Gene_Repression Gene Repression Chromatin_closed->Gene_Repression

Figure 1: Mechanism of this compound action on chromatin accessibility.

Experimental Protocols

This section details the necessary protocols for investigating the effects of this compound on chromatin accessibility using ATAC-seq.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[7] Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response and time-course experiment to determine the optimal treatment conditions. A typical starting point for this compound is in the range of 10-1000 nM, with treatment times ranging from 1 to 24 hours.[8]

  • Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Cell Harvesting: After the incubation period, harvest the cells. For suspension cells, pellet by centrifugation. For adherent cells, detach using a gentle method such as trypsinization, followed by neutralization and centrifugation.

  • Cell Counting: Resuspend the cell pellet and determine the cell number and viability using a hemocytometer or an automated cell counter. Proceed immediately to the ATAC-seq protocol.

ATAC-seq Protocol

This protocol is adapted from standard ATAC-seq procedures.[3][11]

Reagents and Materials:

  • PBS (phosphate-buffered saline), ice-cold

  • Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630)

  • Tagmentation reaction mix (2x TD Buffer, Tn5 Transposase - commercially available kits are recommended)

  • DNA purification kit (e.g., Qiagen MinElute PCR Purification Kit)

  • PCR master mix

  • Sequencing primers

Procedure:

  • Cell Lysis: Start with 50,000 viable cells. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with 50 µL of ice-cold PBS. Centrifuge again and discard the supernatant.

  • Nuclei Isolation: Resuspend the cell pellet in 50 µL of ice-cold lysis buffer. Pipette up and down gently to lyse the cells. Incubate on ice for 3 minutes.

  • Tagmentation: Immediately after lysis, centrifuge the sample at 500 x g for 10 minutes at 4°C to pellet the nuclei. Carefully remove the supernatant. Resuspend the nuclei pellet in the tagmentation reaction mix (e.g., 25 µL 2x TD Buffer, 2.5 µL Tn5 Transposase, and 22.5 µL nuclease-free water).

  • Incubation: Incubate the tagmentation reaction at 37°C for 30 minutes in a thermomixer with gentle shaking.

  • DNA Purification: Immediately following the tagmentation reaction, purify the DNA using a DNA purification kit according to the manufacturer's instructions. Elute the DNA in 10 µL of elution buffer.

  • Library Amplification: Amplify the tagmented DNA using PCR. A typical PCR reaction includes the purified DNA, a PCR master mix, and primers containing Illumina sequencing adapters. The number of PCR cycles should be optimized to avoid library over-amplification.[12]

  • Library Purification and Quality Control: Purify the amplified library using a DNA purification kit or AMPure beads. Assess the quality and concentration of the library using a Bioanalyzer or similar instrument. A characteristic ATAC-seq library will show a nucleosomal pattern with peaks corresponding to nucleosome-free regions and mono-, di-, and tri-nucleosomes.[12]

  • Sequencing: Perform paired-end sequencing on an Illumina platform. A sequencing depth of at least 50 million reads per sample is recommended for differential accessibility analysis.[12]

Start Start with 50,000 Cells Lysis Cell Lysis Start->Lysis Tagmentation Tagmentation (Tn5 Transposase) Lysis->Tagmentation Purification1 DNA Purification Tagmentation->Purification1 PCR Library Amplification Purification1->PCR Purification2 Library Purification PCR->Purification2 QC Quality Control (Bioanalyzer) Purification2->QC Sequencing Paired-End Sequencing QC->Sequencing

Figure 2: ATAC-seq experimental workflow.

Data Analysis

A robust bioinformatics pipeline is essential for processing and interpreting ATAC-seq data.

Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter Trimming QC->Trimming Alignment Alignment to Reference Genome (e.g., Bowtie2) Trimming->Alignment Filtering Remove Duplicates & Mitochondrial DNA Alignment->Filtering Peak_Calling Peak Calling (e.g., MACS2) Filtering->Peak_Calling Annotation Peak Annotation Peak_Calling->Annotation Differential_Analysis Differential Accessibility Analysis (e.g., DESeq2/edgeR) Peak_Calling->Differential_Analysis Downstream Downstream Analysis (Motif Enrichment, etc.) Differential_Analysis->Downstream

Figure 3: ATAC-seq data analysis pipeline.
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Adapter Trimming: Remove adapter sequences from the reads.

  • Alignment: Align the trimmed reads to the appropriate reference genome using a tool like Bowtie2.[13]

  • Post-alignment Filtering: Remove PCR duplicates and reads mapping to the mitochondrial genome, as these can be sources of bias.[13][14]

  • Peak Calling: Identify regions of significant chromatin accessibility (peaks) using a peak caller such as MACS2.[15]

  • Peak Annotation: Annotate the identified peaks to genomic features (e.g., promoters, enhancers, introns).

  • Differential Accessibility Analysis: To identify changes in chromatin accessibility following this compound treatment, perform a quantitative comparison of peak signals between the treated and vehicle control samples. Tools commonly used for differential gene expression analysis, such as DESeq2 or edgeR, can be adapted for this purpose.[16]

  • Downstream Analysis: Further analyses can include transcription factor footprinting to identify changes in protein-DNA binding and motif enrichment analysis to uncover regulatory networks affected by this compound treatment.

Data Presentation

The results of the differential accessibility analysis should be summarized in a clear and concise manner. A tabular format is ideal for presenting quantitative data.

Table 1: Differentially Accessible Regions Following this compound Treatment

Peak IDChromosomeStartEndFold Change (log2)p-valueq-value (FDR)Nearest GeneGenomic Annotation
peak_1chr11,234,5671,235,067-1.581.2e-84.5e-7GENE_APromoter
peak_2chr35,432,1095,432,609-2.123.4e-122.1e-10GENE_BEnhancer
peak_3chrX9,876,5439,877,0430.250.670.89GENE_CIntron
peak_4chr52,468,0132,468,513-1.895.6e-109.8e-9GENE_DEnhancer
...........................

This table presents hypothetical data for illustrative purposes.

Conclusion

The combination of this compound treatment and ATAC-seq analysis provides a powerful approach to elucidate the role of CBP/p300 in maintaining the accessible chromatin landscape. This application note offers a detailed framework for conducting such experiments, from cell treatment to data analysis and interpretation. The insights gained from these studies can significantly contribute to our understanding of epigenetic regulation and inform the development of novel therapeutic strategies targeting CBP/p300. While some studies suggest that the loss of CBP/p300 may have a smaller than expected impact on overall chromatin accessibility, the effects are likely to be context- and locus-specific.[17][18] Therefore, careful analysis of ATAC-seq data is crucial to identify the specific genomic regions and associated gene regulatory networks that are most sensitive to CBP/p300 degradation.

References

Application Note: Identifying Synthetic Lethal Partners of CBP/p300 Using a dCBP-1-Based CRISPR Screen

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The concept of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either single gene is tolerated, presents a powerful strategy in cancer therapy.[1][2] This approach allows for the selective targeting of cancer cells that harbor specific genetic mutations not present in healthy cells. The paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 (also known as CREBBP/KAT3A and EP300/KAT3B) are compelling targets for this strategy.[3][4] These proteins are critical regulators of gene expression through their histone acetyltransferase (HAT) activity and scaffolding functions, influencing numerous signaling pathways implicated in cancer, such as p53, Wnt/β-catenin, and MYC.[5][6]

Loss-of-function mutations in the CREBBP gene are frequently observed in lymphomas and other cancers, creating a dependency on its paralog, p300.[4][7] This establishes a synthetic lethal relationship between CBP and p300, where cancer cells deficient in CBP are uniquely sensitive to the inhibition or degradation of p300.[4][8]

dCBP-1 is a potent, heterobifunctional chemical degrader that utilizes the Proteolysis Targeting Chimera (PROTAC) technology.[9][10][11] It acts as a molecular bridge, recruiting CBP and p300 to the E3 ubiquitin ligase cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[9][12] This rapid and efficient removal of CBP/p300 provides a powerful tool to probe their function.[10][11]

This application note details a methodology for employing this compound in a genome-wide CRISPR-Cas9 loss-of-function screen to identify novel synthetic lethal partners of CBP/p300. By treating a Cas9-expressing cell population transduced with a gRNA library with a sub-lethal concentration of this compound, we can identify genes whose knockout sensitizes cells to the degradation of CBP/p300, revealing new therapeutic vulnerabilities.

Visualized Concepts and Workflows

Caption: The principle of synthetic lethality.

dCBP1_Mechanism dCBP1 This compound (PROTAC) CBP_p300 CBP/p300 dCBP1->CBP_p300 binds CRBN CRBN (E3 Ligase) dCBP1->CRBN binds Ternary Ternary Complex (CBP/p300-dCBP1-CRBN) CBP_p300->Ternary Proteasome Proteasome CBP_p300->Proteasome targeted to CRBN->Ternary Ternary->CBP_p300 poly-Ub Ub Ubiquitin Ub->Ternary transfers to PolyUb Poly-ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound mediated degradation.

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis A 1. Generate Cas9-expressing stable cell line B 2. Package genome-wide gRNA library into lentivirus A->B C 3. Transduce cells at low MOI & select with puromycin B->C D 4. Split cell population C->D E1 5a. Treat with DMSO (Control Arm) D->E1 E2 5b. Treat with this compound (Treatment Arm) D->E2 F 6. Culture for 14-21 days E1->F E2->F G 7. Harvest genomic DNA F->G H 8. PCR amplify gRNA cassettes G->H I 9. Next-Generation Sequencing H->I J 10. Identify depleted gRNAs in This compound arm vs. Control I->J K 11. Hit Validation J->K

Caption: Experimental workflow for the CRISPR screen.

CBP_p300_Pathways cluster_TF Transcription Factors cluster_Process Cellular Processes CBP_p300 CBP/p300 p53 p53 CBP_p300->p53 Acetylates beta_catenin β-catenin CBP_p300->beta_catenin Co-activates MYC MYC/IRF4 CBP_p300->MYC Co-activates HIF1a HIF-1α CBP_p300->HIF1a Co-activates Apoptosis Apoptosis p53->Apoptosis Proliferation Proliferation, Differentiation beta_catenin->Proliferation Oncogenesis Oncogenesis MYC->Oncogenesis Hypoxia Hypoxia Response HIF1a->Hypoxia

Caption: CBP/p300 as central signaling hubs.

Experimental Protocols

Protocol 1: Cell Line Preparation and this compound Dose-Response Assay

This protocol outlines the initial steps of preparing a suitable cell line and determining the optimal, non-lethal concentration of this compound for the screen.

  • Cell Line Selection: Choose a cancer cell line relevant to the research question. For example, a diffuse large B-cell lymphoma (DLBCL) line with wild-type CREBBP and EP300.

  • Cas9 Stable Cell Line Generation:

    • Transduce the selected cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).

    • Select for stably transduced cells using the appropriate antibiotic.

    • Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay or transduction with a gRNA targeting a surface marker like CD81 followed by FACS analysis).

  • This compound Dose-Response:

    • Plate the Cas9-expressing cells in 96-well plates at a suitable density.

    • Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in the appropriate cell culture medium. Add a DMSO-only control.

    • Treat the cells and incubate for a period that reflects the planned screen duration (e.g., 72 hours).

    • Assess cell viability using a standard assay such as CellTiter-Glo® or resazurin.

    • Plot the dose-response curve and calculate the IC₂₀ (the concentration that inhibits cell growth by 20%). This sub-lethal concentration will be used for the screen to minimize general toxicity and isolate synthetic lethal effects.

This compound Concentration Cell Viability (% of DMSO Control)
DMSO100%
1 nM98.5%
10 nM95.2%
50 nM88.1%
100 nM 80.5% (Selected IC₂₀)
250 nM61.3%
500 nM45.7%
1 µM22.4%
10 µM5.1%
Table 1: Example dose-response data for this compound in a Cas9-expressing cell line after 72 hours. The IC₂₀ is determined to be approximately 100 nM.
Protocol 2: Genome-Wide CRISPR-Cas9 Library Transduction

This protocol describes the introduction of the gRNA library into the target cells.

  • Library Selection: Obtain a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello). These libraries contain thousands of gRNAs targeting all protein-coding genes.[1]

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Harvest and Titer: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Determine the viral titer to calculate the required volume for transduction.

  • Cell Transduction:

    • Calculate the number of cells required to achieve at least 300-500x coverage of the gRNA library.

    • Transduce the Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.2-0.3. This ensures that most cells receive only a single gRNA, which is critical for linking phenotype to genotype.[13]

    • Begin selection with puromycin 24-48 hours post-transduction to eliminate non-transduced cells.

Protocol 3: CRISPR Screen Execution and Sample Collection

This protocol details the core screening phase.

  • Establish Baseline (T₀): After puromycin selection is complete, harvest a representative aliquot of the cell population. This sample will serve as the baseline (T₀) reference for gRNA distribution before treatment.

  • Splitting Populations: Divide the remaining cells into two main arms:

    • Control Arm: Culture in standard medium with DMSO vehicle.

    • Treatment Arm: Culture in standard medium containing this compound at the predetermined IC₂₀ concentration.

  • Screen Maintenance:

    • Culture both arms for 14-21 days (approximately 10-14 population doublings).

    • Passage the cells as needed, ensuring that the cell number never drops below the initial library coverage (e.g., >500 cells per gRNA) to maintain library complexity.

  • Final Sample Collection: At the end of the screen, harvest the entire cell population from both the control and this compound treatment arms.

Protocol 4: gRNA Sequencing and Data Analysis

This protocol covers the final steps of identifying genes that are synthetic lethal with CBP/p300 degradation.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the T₀ and final timepoint samples from both arms.

  • gRNA Cassette Amplification: Use a two-step PCR protocol to amplify the integrated gRNA sequences from the genomic DNA. The primers should add adapters for next-generation sequencing.

  • Next-Generation Sequencing (NGS): Pool the PCR amplicons and sequence them on a high-throughput platform (e.g., Illumina NovaSeq). Aim for sufficient read depth to quantify each gRNA.

  • Data Analysis:

    • Align sequencing reads to the gRNA library reference to obtain read counts for each gRNA.

    • Normalize the read counts across all samples.

    • Calculate the log₂ fold change (LFC) of each gRNA in the final this compound sample relative to the final DMSO control sample.

    • Use statistical models (e.g., MAGeCK) to identify gRNAs that are significantly depleted in the this compound treated population. These depleted gRNAs target genes that are potential synthetic lethal partners with CBP/p300.

Gene Target Gene Symbol Log₂ Fold Change (this compound vs. DMSO) p-value Notes
E1A Binding Protein p300EP300-4.5< 0.0001Expected positive control hit, confirming the known synthetic lethality with CBP loss.[4][8]
Bromodomain Containing 4BRD4-3.8< 0.0001A key transcriptional co-activator often associated with similar enhancer regions.
MYC Proto-OncogeneMYC-3.10.0005A critical downstream target of CBP/p300 activity.[9][14]
DNA Polymerase EpsilonPOLE-2.90.0012Potential hit related to DNA repair, a process involving CBP/p300.[15]
Checkpoint Kinase 1CHEK1-2.50.0045Involved in the DNA damage response pathway, which is also regulated by CBP/p300.[15]
Table 2: Hypothetical hit list from a this compound CRISPR screen. The data shows genes whose knockout leads to significant cell depletion in the presence of this compound, indicating a synthetic lethal interaction.

Materials and Reagents

Item Supplier (Example)
Human Cancer Cell LineATCC
Lenti-Cas9-Blast VectorAddgene (Plasmid #52962)
Genome-wide CRISPR Library (e.g., Brunello)Addgene (Plasmid #73179)
Lentiviral Packaging Plasmids (psPAX2, pMD2.G)Addgene
This compoundMedChemExpress, Selleck Chemicals
Lipofectamine 3000 Transfection ReagentThermo Fisher Scientific
Puromycin, BlasticidinSigma-Aldrich
CellTiter-Glo® Luminescent Cell Viability AssayPromega
QIAamp DNA Mini KitQIAGEN
NEBNext® High-Fidelity 2X PCR Master MixNew England Biolabs
Illumina Sequencing PlatformIllumina
Table 3: Key reagents and materials required for the protocols.

References

Application Note: Measuring CBP Degradation Kinetics with Live-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The term "dCBP-1" is not standard. This document assumes it refers to the targeted d egradation of C REB-b inding p rotein (CBP), a critical transcriptional coactivator and therapeutic target. The principles and protocols described herein are directly applicable to measuring the degradation of CBP.

Introduction

CREB-binding protein (CBP) and its close paralog p300 are key transcriptional coactivators that act as central nodes for diverse cellular signaling pathways, including cell proliferation, differentiation, and DNA repair.[1] By functioning as a molecular scaffold and through its intrinsic histone acetyltransferase (HAT) activity, CBP regulates the expression of a vast number of genes.[2][3] Its association with oncogenic pathways has made it an attractive target for therapeutic intervention, particularly in oncology.[1]

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate a protein of interest.[4][5] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein, offering potential for improved potency and a more durable pharmacological effect.[6]

Accurately measuring the kinetics of protein degradation—how quickly, completely, and potently a degrader removes its target—is critical for the development and optimization of these novel therapeutics. Live-cell assays are indispensable for this purpose as they provide real-time kinetic data in a physiologically relevant context, capturing the dynamic nature of the degradation process that endpoint assays like Western blots can miss.[7][8]

This application note provides detailed protocols for measuring the degradation kinetics of CBP using modern, live-cell compatible reporter systems, including the NanoLuc® HiBiT and HaloTag® technologies.

Core Concepts in Live-Cell Degradation Assays

Modern live-cell assays provide a quantitative and dynamic view of protein homeostasis. For TPD studies, the following technologies are particularly powerful:

  • HiBiT Bioluminescent Reporter System: This system utilizes a small 11-amino-acid peptide tag (HiBiT) that can be inserted into the endogenous locus of a target protein (e.g., CBP) using CRISPR/Cas9 gene editing.[9][10] The HiBiT tag has a low affinity for a larger, complementary subunit (LgBiT). When LgBiT is supplied, it binds to HiBiT to reconstitute a bright, functional NanoLuc® luciferase enzyme. The resulting luminescent signal is directly proportional to the amount of HiBiT-tagged protein, allowing for sensitive, real-time quantification of protein levels as degradation occurs.[10][11]

  • HaloTag® System: HaloTag is a self-labeling protein tag that forms a highly specific, irreversible covalent bond with various synthetic ligands, which can be fluorescent dyes, affinity handles, or components of a PROTAC itself (HaloPROTACs).[12][13] This system can be used for pulse-chase experiments to measure protein turnover or, when combined with HiBiT, to provide an orthogonal method for detecting the tagged protein.[12][13]

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): This proximity-based assay measures protein-protein interactions in live cells.[4] In the context of TPD, NanoBRET™ is invaluable for mechanistic studies, such as confirming the formation of the key ternary complex (CBP-PROTAC-E3 Ligase) or monitoring downstream events like target ubiquitination.[14][15]

CBP Signaling and Degradation Pathway

CBP acts as a master coactivator, integrating signals from multiple pathways to regulate gene expression. It is recruited to gene promoters by transcription factors like CREB, p53, and nuclear receptors.[16][17] There, its HAT activity acetylates histones, leading to chromatin relaxation and transcriptional activation.[2] PROTAC-mediated degradation hijacks the ubiquitin-proteasome system to mark CBP for destruction, thereby downregulating its associated transcriptional programs.

Caption: CBP signaling and PROTAC-mediated degradation pathway.

Experimental Workflow Overview

The overall process for measuring CBP degradation involves three main stages: (1) generation of a suitable cell model, (2) performing the live-cell degradation assay, and (3) analyzing the kinetic data to determine key parameters.

Caption: General workflow for measuring CBP degradation kinetics.

Data Presentation: Degradation Parameters for CBP PROTACs

Quantitative analysis of kinetic degradation data yields several key parameters that are essential for characterizing and comparing degrader compounds.

  • DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader required to achieve 50% of the maximum possible degradation at a specific time point.

  • Dₘₐₓ (Maximum Degradation): The maximal percentage of protein degradation achieved, represented as the plateau of the degradation curve.[14]

  • k_deg (Degradation Rate Constant): The rate at which the protein is degraded, often determined by fitting the kinetic curve to an exponential decay model.

The table below summarizes reported degradation data for exemplary CBP/p300 degraders.

Compound NameTarget(s)Cell LineDC₅₀ (nM)Dₘₐₓ (%)Time (h)Citation
JET-209 CBP / p300RS4;110.05 (CBP)>954[18]
RS4;110.2 (p300)>954[18]
QC-182 CBP / p300SK-HEP-1<100>9024[19][20]
This compound CBP / p300SK-HEP-1>100~60-7024[19][20]
RC-3 (BTK) BTKMino<10>8524[21]

Note: Data for RC-3 on BTK is included for comparison of a potent covalent PROTAC.

Experimental Protocols

Protocol 1: Generation of Endogenous HiBiT-CBP Knock-in Cell Line

This protocol outlines the general steps for creating a cell line where the endogenous CBP protein is tagged with the HiBiT peptide using CRISPR/Cas9.

Materials:

  • Target cell line (e.g., HEK293, RS4;11)

  • Cas9 nuclease

  • Custom synthesized gRNA targeting the N- or C-terminus of the CBP gene (CREBBP)

  • Donor plasmid or linear DNA containing the HiBiT tag sequence flanked by homology arms (~500-800 bp) matching the genomic sequence around the insertion site

  • Transfection reagent or electroporation system

  • Selection antibiotic (if a resistance cassette is included in the donor)

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • PCR primers for genomic DNA validation; antibodies for Western blot validation

Method:

  • Design: Design a gRNA to create a double-strand break at the 3' end (for C-terminal tagging) or 5' end (for N-terminal tagging) of the CBP coding sequence, immediately before the stop codon or after the start codon, respectively. Design the donor DNA with the HiBiT sequence (VSGWRLFKKIS) in-frame with the CBP sequence.

  • Transfection: Co-transfect the target cells with the Cas9 protein/plasmid, the gRNA, and the donor DNA template according to standard protocols.

  • Selection & Expansion: After 24-48 hours, begin selection (e.g., with puromycin or by single-cell sorting). Expand surviving cells to establish clonal populations.

  • Screening: Screen individual clones for HiBiT expression using the Nano-Glo® HiBiT Lytic Detection System. Positive clones will exhibit a strong luminescent signal over background.

  • Validation:

    • Genomic PCR: Confirm the correct integration of the HiBiT tag at the CBP locus using primers flanking the insertion site.

    • Sanger Sequencing: Sequence the PCR product to confirm in-frame insertion.

    • Western Blot: Confirm that the HiBiT-CBP fusion protein is expressed at the expected molecular weight and at levels comparable to the wild-type protein in the parental cell line.

Protocol 2: Live-Cell Kinetic Degradation Assay

This protocol details the measurement of CBP degradation kinetics in real-time following the addition of a degrader compound.[5][11]

Materials:

  • Validated HiBiT-CBP knock-in cell line

  • LgBiT Protein (Promega)

  • Nano-Glo® Live Cell Assay System (containing live-cell substrate)

  • CBP degrader compound(s) and DMSO (vehicle control)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capable of kinetic reads at 37°C

Method:

  • Cell Plating: Seed the HiBiT-CBP cells into a white assay plate at a density optimized to ensure they remain in the log growth phase for the duration of the experiment. Incubate overnight (37°C, 5% CO₂).

  • Reagent Preparation: Prepare the detection reagent by diluting LgBiT protein and Nano-Glo® Live Cell Substrate in the desired assay medium according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the CBP degrader compound in assay medium. Include a DMSO-only control.

  • Assay Initiation:

    • Remove growth medium from the cells.

    • Add the detection reagent to all wells and incubate for at least 30 minutes at 37°C to allow for reagent equilibration and to measure the baseline luminescence.

    • Take an initial luminescence reading (T=0).

    • Add the serially diluted degrader compound and DMSO control to the appropriate wells.

  • Kinetic Measurement: Immediately place the plate in the plate reader pre-heated to 37°C. Measure luminescence every 15-30 minutes for up to 24 hours.

  • Data Analysis:

    • For each time point, normalize the luminescence reading of degrader-treated wells to the average of the DMSO-treated wells.

    • Plot the normalized luminescence versus time for each concentration.

    • Calculate degradation parameters (DC₅₀, Dₘₐₓ, k_deg) using appropriate software (e.g., GraphPad Prism).

Data Analysis Logic

The analysis of kinetic degradation data involves normalization and curve fitting to extract meaningful parameters that define a degrader's efficacy.

References

Application Notes and Protocols for Studying p300/CBP Protein-Protein Interactions Using Immunoprecipitation and the Chemical Degrader dCBP-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transcriptional co-activators CREB-binding protein (CBP) and p300 are critical regulators of gene expression. They function by acetylating histones and other proteins, and by acting as scaffolds to assemble transcriptional machinery.[1][2] Due to their central role in cellular processes, understanding their protein-protein interactions is crucial for elucidating disease mechanisms and developing novel therapeutics.

This document provides detailed protocols for the immunoprecipitation of p300/CBP to study their interaction partners. It also describes the use of dCBP-1 , a potent and selective heterobifunctional degrader of p300/CBP, as a tool to investigate the functional consequences of p300/CBP loss on their interactome.[1][3] this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the rapid and efficient degradation of p300 and CBP proteins.[1][3]

Key Concepts

Immunoprecipitation (IP) is a technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. An antibody specific to the protein of interest is used to capture the protein, which is then collected along with any interacting proteins.

This compound is a small molecule that simultaneously binds to p300/CBP and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of p300/CBP.[4] This allows for the acute depletion of these proteins, enabling the study of the immediate effects on protein-protein interactions and downstream signaling.

Data Presentation

Table 1: Degradation Efficiency of this compound on p300/CBP
Cell LineThis compound ConcentrationTreatment Time% Degradation of p300/CBPReference
MM1S10 - 1000 nM6 hoursNear-complete[3]
HAP110 - 1000 nM6 hoursNear-complete[1]
MM1S, MM1R, KMS-12-BM, KMS34250 nM1 hourNear-complete[1][3]
Table 2: Effect of p300/CBP Degradation on Histone Acetylation
Histone MarkTreatmentEffectCell LineReference
H3K27acThis compoundRapid depletionProstate Cancer Cells[5]
H2BNTacCBPD-409 (another p300/CBP degrader)Rapid depletionProstate Cancer Cells[5][6]

Experimental Protocols

Protocol 1: Immunoprecipitation of p300/CBP for Identification of Interacting Proteins

This protocol describes the immunoprecipitation of endogenous p300 or CBP from cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

  • Anti-p300 or Anti-CBP antibody (validated for immunoprecipitation)

  • Isotype control IgG antibody

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., 1x Laemmli sample buffer or a low pH elution buffer)

  • Microcentrifuge

  • End-over-end rotator

Procedure:

  • Cell Culture and Treatment (Optional):

    • Culture cells to 80-90% confluency.

    • To study the effect of p300/CBP degradation, treat cells with an effective concentration of this compound (e.g., 100-250 nM) or vehicle control (DMSO) for a specified time (e.g., 1-6 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-p300/CBP antibody or the isotype control IgG to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • To elute the protein complexes for subsequent analysis by Western blotting, add 1x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes.

    • For analysis by mass spectrometry, use a non-denaturing elution method, such as a low pH buffer (e.g., 0.1 M glycine, pH 2.5), and neutralize the eluate immediately.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the presence of the bait protein (p300/CBP) and known interactors.

    • For discovery of novel interacting proteins, the eluate can be subjected to mass spectrometry analysis.

Visualizations

Experimental Workflow for Comparative Interactome Analysis

experimental_workflow cluster_cell_culture Cell Culture cluster_treatments Experimental Groups cluster_ip Immunoprecipitation cluster_analysis Analysis start Mammalian Cells treatment Treatment start->treatment control Vehicle Control (DMSO) treatment->control Group 1 dcbp1 This compound Treatment treatment->dcbp1 Group 2 lysis Cell Lysis control->lysis dcbp1->lysis ip p300/CBP Immunoprecipitation lysis->ip elution Elution ip->elution ms Mass Spectrometry (LC-MS/MS) elution->ms bioinformatics Bioinformatic Analysis ms->bioinformatics end Conclusion bioinformatics->end Identify differential interactors

Caption: Workflow for identifying p300/CBP interacting proteins that are dependent on the presence of p300/CBP.

Signaling Pathway: Transcriptional Activation by p300/CBP

signaling_pathway cluster_nucleus Nucleus TF Transcription Factor p300_CBP p300/CBP TF->p300_CBP recruits Promoter Promoter TF->Promoter HAT Histone Acetyltransferase (HAT) Domain p300_CBP->HAT Basal_Machinery Basal Transcriptional Machinery p300_CBP->Basal_Machinery recruits Histones Histones HAT->Histones acetylates Basal_Machinery->Promoter Gene Target Gene Promoter->Gene mRNA mRNA Gene->mRNA transcription Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylated_Histones->Gene enables transcription Signal Upstream Signal Signal->TF activates Protein Protein mRNA->Protein translation Cellular_Response Cellular Response Protein->Cellular_Response leads to

Caption: A simplified model of p300/CBP-mediated transcriptional activation.

References

Application of dCBP-1 in Prostate Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in the progression of various cancers, including prostate cancer.[1][2][3][4] In prostate cancer, p300/CBP are key cofactors for the androgen receptor (AR), a primary driver of the disease.[1][2] They contribute to the activation of enhancers and the transcription of oncogenic gene programs, including those regulated by AR and MYC.[1][3][5][6] Consequently, targeting p300/CBP has emerged as a promising therapeutic strategy for prostate cancer, particularly for castration-resistant prostate cancer (CRPC) where AR signaling remains active.[1][2][3]

dCBP-1 is a potent and selective heterobifunctional degrader of p300/CBP.[5][7][8] It functions as a Proteolysis Targeting Chimera (PROTAC), which induces the degradation of p300/CBP proteins via the ubiquitin-proteasome system by hijacking the E3 ubiquitin ligase Cereblon (CRBN).[1][7] This degradation-based approach offers a distinct mechanism of action compared to traditional small molecule inhibitors that only block a specific domain (e.g., bromodomain or HAT domain), potentially leading to a more profound and sustained inhibition of p300/CBP function.[3][6]

These application notes provide a comprehensive overview of the use of this compound in prostate cancer research, including its mechanism of action, relevant signaling pathways, and detailed protocols for key in vitro experiments.

Mechanism of Action and Signaling Pathway

This compound induces the degradation of both p300 and CBP, leading to a significant reduction in their protein levels within the cell.[5] This loss of p300/CBP disrupts the AR enhanceosome complex, which is critical for driving the oncogenic transcriptome in prostate cancer.[1][9] The degradation of these co-activators leads to a decrease in histone acetylation at enhancer regions, particularly H3K27ac and H2B N-terminal acetylation (H2BNTac), which are marks of active enhancers.[9][10] This, in turn, suppresses the expression of key oncogenes such as MYC and AR-regulated genes, ultimately inhibiting prostate cancer cell proliferation and tumor growth.[1][3][11]

Furthermore, p300/CBP inhibition has been shown to block the expression of Programmed Death-Ligand 1 (PD-L1), suggesting a potential role for this compound in enhancing the efficacy of immunotherapy in prostate cancer.[12][13] The inhibition of p300/CBP abrogates the recruitment of the transcription factor IRF-1 to the CD274 (PD-L1) promoter, thereby reducing its transcription.[12][13]

cluster_0 Prostate Cancer Cell dCBP1 This compound CRBN CRBN (E3 Ligase) dCBP1->CRBN recruits p300_CBP p300/CBP dCBP1->p300_CBP induces degradation of CRBN->p300_CBP binds & ubiquitinates Ub Ubiquitin Proteasome Proteasome p300_CBP->Proteasome targeted to AR_Enhanceosome AR Enhanceosome p300_CBP->AR_Enhanceosome co-activates PDL1_promoter CD274 (PD-L1) Promoter p300_CBP->PDL1_promoter recruited to by IRF-1 Ub->p300_CBP tags for degradation Degradation Degradation Proteasome->Degradation mediates Degradation->AR_Enhanceosome disrupts PDL1_transcription PD-L1 Transcription Degradation->PDL1_transcription inhibits AR Androgen Receptor (AR) AR->AR_Enhanceosome Histones Histones AR_Enhanceosome->Histones acts on Acetylation Histone Acetylation (H3K27ac, H2BNTac) Histones->Acetylation undergoes Oncogenes Oncogene Transcription (e.g., MYC, AR targets) Acetylation->Oncogenes activates Proliferation Cell Proliferation & Tumor Growth Oncogenes->Proliferation drives IRF1 IRF-1 IRF1->PDL1_promoter PDL1_promoter->PDL1_transcription initiates PDL1 PD-L1 Expression PDL1_transcription->PDL1 leads to Immune_Evasion Immune Evasion PDL1->Immune_Evasion promotes

Caption: this compound mediated degradation of p300/CBP and its downstream effects in prostate cancer.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound and comparable inhibitors in various prostate cancer cell lines.

Table 1: Half-maximal Inhibitory Concentration (IC50) of p300/CBP Degraders and Inhibitors in Prostate Cancer Cell Lines

Cell LineCompoundIC50 (nM)Reference
VCaPThis compound34[14]
CBPD-4096.5[14]
JQAD1185[14]
A485200[14]
CCS1477133[14]
LNCaPThis compound12[14]
CBPD-4094[14]
JQAD1175[14]
A48570[14]
CCS-147745[14]
22Rv1This compound36[14]
CBPD-4099.2[14]
JQAD1248.8[14]
A485215[14]
CCS1477280[14]

Data presented as mean from n=6 biologically replicated wells.[15]

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: LNCaP, VCaP, 22Rv1 (human prostate cancer cell lines).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for experiments.

Cell Viability Assay (e.g., IncuCyte or MTT/MTS Assay)

This protocol is to determine the effect of this compound on the proliferation of prostate cancer cells.

start Seed Prostate Cancer Cells treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation measurement Measure cell viability (e.g., IncuCyte, MTT/MTS) incubation->measurement analysis Calculate IC50 values measurement->analysis end Determine anti-proliferative effect analysis->end

Caption: Workflow for assessing the effect of this compound on cell viability.

Protocol:

  • Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours (or a desired time course).

  • Measure cell viability using a preferred method:

    • IncuCyte: Monitor cell confluence over time using the IncuCyte live-cell analysis system.

    • MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC50 value.

Western Blotting for Protein Degradation and Pathway Analysis

This protocol is to assess the degradation of p300/CBP and the effect on downstream signaling proteins.

start Treat cells with This compound for various time points/doses lysis Lyse cells and quantify protein start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (p300, CBP, AR, etc.) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescence secondary_ab->detection analysis Analyze protein levels detection->analysis end Confirm protein degradation & pathway modulation analysis->end

Caption: Western blotting workflow to analyze this compound's effect on protein levels.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations and for various time points (e.g., 1, 4, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p300, CBP, AR, PSA, MYC, H3K27ac, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is to measure the effect of this compound on the mRNA levels of target genes.

Protocol:

  • Treat cells with this compound as described for Western blotting.

  • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with specific primers for target genes (e.g., NKX3-1, CCND1, CITED2, MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound is a valuable research tool for investigating the role of p300/CBP in prostate cancer. As a potent degrader, it provides a powerful method to study the consequences of acute and sustained loss of p300/CBP function. The provided protocols offer a starting point for researchers to explore the therapeutic potential of this compound and the broader implications of p300/CBP degradation in prostate cancer biology and drug development. Further in vivo studies in relevant preclinical models are warranted to fully elucidate its anti-tumor efficacy and safety profile.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dCBP-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective heterobifunctional degrader of the CREB-binding protein (CBP) and p300, which are closely related histone acetyltransferases (HATs).[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound works by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[3][4] This targeted degradation leads to a reduction in the expression of oncogenes like MYC, making this compound a valuable tool for research in areas such as multiple myeloma.[1][3]

Q2: What are the primary recommended solvents for dissolving this compound?

A2: The primary recommended solvent for dissolving this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[3] Ethanol can also be used, but the solubility is lower than in DMSO.[3] this compound is insoluble in water.[3]

Q3: I'm observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause and how can I fix it?

A3: Precipitation of this compound in DMSO can be due to a few factors:

  • Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of this compound.[3] Always use fresh, anhydrous DMSO.

  • Low Temperature: Solubility can decrease at lower temperatures. Gentle warming to 37°C and sonication can help to redissolve the compound.[5][6]

  • Concentration: Exceeding the solubility limit will cause precipitation. Ensure you are not preparing a stock solution at a concentration higher than recommended.

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: Yes, this compound stock solutions can be stored. For long-term storage (up to 1 year), it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[3][7] For shorter-term storage (up to 1 month), -20°C is acceptable.[3]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to troubleshooting common solubility problems with this compound.

Problem: this compound powder is not dissolving in DMSO.

Possible Cause Troubleshooting Step
Poor quality or wet DMSO Use fresh, anhydrous, high-purity DMSO.[3]
Concentration is too high Refer to the solubility data table below and ensure you are not exceeding the maximum solubility.
Insufficient mixing Vortex the solution thoroughly.
Low temperature Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[5][6]

Problem: The dissolved this compound precipitates out of solution over time.

Possible Cause Troubleshooting Step
Stock solution stored improperly Aliquot and store at -80°C for long-term storage.[3][7] Avoid repeated freeze-thaw cycles.
Introduction of water into the stock Ensure pipette tips and tubes are dry. Use fresh, anhydrous DMSO.
Supersaturated solution The initial dissolution may have been forced. Try preparing a slightly more dilute stock solution.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Molar Concentration (Approx.) Notes
DMSO 100 mg/mL[3]97.26 mM[3]Use of fresh, moisture-free DMSO is critical.[3] Some sources report 50 mg/mL, which may require sonication and warming to 80°C.[5][6][8]
Ethanol 50 mg/mL[3]48.63 mM
Water Insoluble[3]N/A

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 1028.11 g/mol )[3]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 10.28 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can be used to facilitate dissolution if needed.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.[3][7]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

This protocol provides a method to dilute the DMSO stock solution for cell culture experiments, minimizing solvent toxicity.

  • Materials:

    • 100 mM this compound stock solution in DMSO

    • Appropriate cell culture medium

  • Procedure:

    • Thaw an aliquot of the 100 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration for your experiment (e.g., 10-1000 nM).[5][7]

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 3: Preparation of a Formulation for In Vivo Animal Experiments

This protocol describes the preparation of a this compound formulation suitable for administration in animal models.

  • Materials:

    • This compound stock solution in DMSO (e.g., 50 mg/mL)

    • PEG300

    • Tween 80

    • Saline or ddH₂O

  • Procedure (Example for a 1 mL working solution):

    • Start with a clear stock solution of this compound in DMSO.

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the this compound DMSO stock solution (e.g., 25 mg/mL) and mix thoroughly until the solution is clear.[7]

    • Add 50 µL of Tween 80 to the mixture and mix until clear.[7]

    • Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[7]

    • This formulation should be prepared fresh on the day of use.[7]

Visualizations

dCBP1_Mechanism_of_Action This compound Mechanism of Action cluster_dCBP1 This compound (PROTAC) cluster_Cell Cellular Environment dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex Binds to both p300_binder p300/CBP Binding Moiety linker Linker p300_binder->linker CRBN_binder CRBN Binding Moiety linker->CRBN_binder p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_p300_CBP Ubiquitinated p300/CBP Ternary_Complex->Ub_p300_CBP Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_p300_CBP->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: this compound mediated degradation of p300/CBP.

dCBP1_Solubilization_Workflow This compound Solubilization Workflow start Start: this compound Powder add_dmso Add fresh, anhydrous DMSO start->add_dmso vortex Vortex thoroughly add_dmso->vortex check_dissolution Is it fully dissolved? vortex->check_dissolution warm_sonicate Warm to 37°C and/or sonicate check_dissolution->warm_sonicate No stock_solution Clear Stock Solution check_dissolution->stock_solution Yes troubleshoot Troubleshoot: - Check DMSO quality - Verify concentration check_dissolution->troubleshoot warm_sonicate->vortex aliquot Aliquot for storage stock_solution->aliquot store Store at -80°C aliquot->store end Ready for use store->end

Caption: Recommended workflow for dissolving this compound.

References

Technical Support Center: Optimizing dCBP-1 for Effective Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dCBP-1, a potent and selective heterobifunctional degrader of the p300/CBP proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to specifically target the paralogous chromatin regulators CREB-binding protein (CBP) and p300 for degradation.[1][2] Its mechanism of action involves hijacking the E3 ubiquitin ligase Cereblon (CRBN).[3][4] this compound simultaneously binds to p300/CBP and CRBN, forming a ternary complex. This proximity induces the ubiquitination of p300/CBP, marking them for degradation by the proteasome.[5] This leads to the rapid and efficient removal of p300/CBP from the cell.

Q2: What is the recommended concentration range for this compound?

A2: The optimal concentration of this compound can vary depending on the cell line and experimental goals. However, a general starting range is between 10 nM and 1000 nM.[1][4] For many cell lines, including multiple myeloma and HAP1 cells, near-complete degradation of p300/CBP has been observed within this range.[1][4] A concentration of 250 nM has been shown to be effective for achieving almost complete degradation.[1][4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: How quickly can I expect to see degradation of p300/CBP after this compound treatment?

A3: this compound is a rapid-acting degrader. Significant degradation of p300/CBP can be observed in as little as one hour after treatment.[1][4][5][6] Time-course analyses have shown almost complete degradation within this initial timeframe.[1][4][6] However, maximal degradation may be observed at later time points such as 6, 24, or even 48 hours, depending on the experimental context and the specific cell line.[5]

Q4: In which cell lines has this compound been shown to be effective?

A4: this compound has demonstrated potent activity in a variety of cancer cell lines. It is particularly effective in multiple myeloma cell lines, including MM1S, MM1R, KMS-12-BM, and KMS34.[1][4] It has also been shown to induce near-complete degradation of p300/CBP in the human haploid cell line HAP1.[1][4][5] Additionally, this compound has been used in prostate cancer cell lines.[7]

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3][4] For example, a 100 mg/mL stock in fresh DMSO can be prepared.[3] It is crucial to use fresh, moisture-free DMSO as moisture can reduce solubility.[3] For long-term storage, it is recommended to store the stock solution at -80°C for up to a year or at -20°C for up to six months in a sealed container, protected from light and moisture.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low degradation of p300/CBP Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line being used.Perform a dose-response experiment, testing a range of concentrations from 10 nM to 10 µM to identify the optimal concentration for your cells.[5][8]
Insufficient Incubation Time: The treatment time may be too short to observe significant degradation.Conduct a time-course experiment, analyzing protein levels at various time points (e.g., 1, 3, 6, and 24 hours) to determine the optimal degradation kinetics.[8]
Poor this compound Solubility: The compound may not be fully dissolved, leading to a lower effective concentration.Ensure the use of fresh, high-quality DMSO for preparing stock solutions.[3] Briefly vortex and visually inspect the stock solution to ensure complete dissolution before diluting into culture medium.
Cell Line Insensitivity: The cell line may lack the necessary cellular machinery (e.g., sufficient CRBN expression) for effective this compound-mediated degradation.Confirm the expression of CRBN in your cell line of interest. Consider testing this compound in a positive control cell line where its activity is well-established, such as MM1S or HAP1 cells.[1][4]
High Cell Toxicity High this compound Concentration: The concentration used may be cytotoxic to the cells.Determine the half-maximal growth inhibition (GI50) for your cell line to identify a concentration that effectively degrades the target without causing excessive cell death.[8]
Prolonged Exposure: Long incubation times can lead to off-target effects and subsequent toxicity.For studying the primary effects of p300/CBP loss, restrict experiments to shorter drug exposure times.[1][6]
Inconsistent Results Variability in Experimental Conditions: Inconsistent cell density, passage number, or this compound preparation can lead to variable results.Standardize your experimental protocol. Ensure consistent cell seeding densities and use cells within a similar passage number range for all experiments. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Degradation of this compound: The compound may be unstable in the culture medium over long incubation periods.For long-term experiments, consider replenishing the culture medium with fresh this compound at regular intervals.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound for p300/CBP Degradation

Cell LineConcentration RangeObservationReference
MM1S10 - 1000 nMNear-complete degradation[4]
MM1R10 - 1000 nMNear-complete degradation[4]
KMS-12-BM10 - 1000 nMNear-complete degradation[4]
KMS3410 - 1000 nMNear-complete degradation[4]
HAP110 - 1000 nMAlmost complete loss of CBP and p300[1][4]
HAP1100 nM - 10 µMUsed as a positive control for dual degradation[5]
HAP1250 nMUsed as a validated probe to degrade both EP300 and CREBBP[8]
VCaPIndicated ConcentrationsEffective degradation[7]

Table 2: Time-Course of this compound-Mediated p300/CBP Degradation

Cell LineConcentrationTimeObservationReference
HAP1250 nM1 hourAlmost complete degradation of p300/CBP[1][4][6]
HAP1Not Specified1 hourPotent degradation of both target proteins[5]
HAP11 µM6 hoursPotent degradation of both EP300 and CREBBP[8]

Experimental Protocols

Protocol 1: Dose-Response Analysis of p300/CBP Degradation by Western Blot

  • Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a concentrated DMSO stock. A typical concentration range to test would be 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, and 1 µM. Include a DMSO-only vehicle control.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time, for example, 6 hours.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., β-actin, GAPDH, or Vinculin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p300 and CBP and normalize them to the loading control. Plot the normalized protein levels against the this compound concentration to determine the dose-response curve.

Visualizations

dCBP1_Mechanism cluster_0 This compound Mediated Degradation dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_p300_CBP Ubiquitinated p300/CBP Ternary_Complex->Ub_p300_CBP Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_p300_CBP->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of this compound induced p300/CBP degradation.

experimental_workflow cluster_workflow Experimental Workflow for Optimizing this compound start Start cell_seeding Seed Cells start->cell_seeding prepare_dCBP1 Prepare this compound Dilutions cell_seeding->prepare_dCBP1 treatment Treat Cells prepare_dCBP1->treatment incubation Incubate treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis western_blot Western Blot Analysis lysis->western_blot analysis Data Analysis western_blot->analysis end End analysis->end

Caption: A typical experimental workflow for this compound optimization.

References

Technical Support Center: Troubleshooting Incomplete p300/CBP Degradation with dCBP-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete p300/CBP degradation when using the PROTAC degrader, dCBP-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), which simultaneously binds to p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN).[3] This induced proximity facilitates the ubiquitination of p300/CBP, marking them for degradation by the proteasome.[4]

Q2: In which cell lines is this compound effective?

This compound has demonstrated high potency in various cell lines, particularly in multiple myeloma cell lines such as MM.1S, MM.1R, KMS-12-BM, and KMS34.[1][2][5] It is also effective in the human haploid cell line HAP1 and prostate cancer cell lines like LNCaP and VCaP.[1][2][6]

Q3: What is the expected timeframe and effective concentration for p300/CBP degradation with this compound?

This compound is a rapid and potent degrader. Near-complete degradation of p300/CBP can be observed within as little as one to two hours of treatment.[1][4][5] Effective concentrations typically range from 10 nM to 1000 nM.[1][5] In MM.1S cells, near-complete degradation was seen after 6 hours with concentrations as low as 10 nM.[5] A time-course analysis in another study using 250 nM this compound showed almost complete degradation within one hour.[1][2]

Q4: How should I store and handle this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[3][5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] For short-term storage, a few days to weeks, 0-4°C is suitable.[7]

Troubleshooting Guide for Incomplete p300/CBP Degradation

This guide addresses common issues that may lead to incomplete degradation of p300/CBP when using this compound.

Issue 1: Suboptimal or No Degradation Observed

Potential Cause Recommended Solution
Incorrect this compound Concentration Titrate this compound concentration. While potent at low nanomolar ranges, the optimal concentration can be cell-line dependent. Perform a dose-response experiment from 10 nM to 1 µM.
Insufficient Treatment Time Although this compound acts rapidly, degradation kinetics can vary. Perform a time-course experiment, collecting samples at 1, 2, 4, 6, and 24 hours post-treatment.
Cell Line Resistance or Low CRBN Expression Ensure your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound. This can be verified by Western blot or qPCR. If CRBN levels are low, consider using a different cell line or a degrader that utilizes a different E3 ligase.
Improper this compound Handling and Storage This compound stock solutions should be stored at -80°C and aliquoted to avoid freeze-thaw cycles.[3][5] Prepare fresh working dilutions from a properly stored stock for each experiment. Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[3]
Proteasome Inhibition Ensure that other compounds in your media are not inadvertently inhibiting the proteasome. As a control, you can rescue this compound-mediated degradation by pre-treating cells with a proteasome inhibitor like MG132.[4][8]
Experimental Artifacts in Western Blotting p300 and CBP are large proteins (~300 kDa), which can make their transfer and detection by Western blot challenging.[4] Optimize your Western blot protocol for large proteins, including using lower percentage acrylamide gels, optimizing transfer conditions (e.g., wet transfer overnight at 4°C), and using high-quality primary antibodies validated for p300 and CBP. Capillary-based immunoassays like Simple Western have also been shown to be effective for detecting p300/CBP.[4][9]

Issue 2: High Variability Between Replicates

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells and plates. Variations in cell number can lead to inconsistent protein levels and degradation efficiency.
Uneven Drug Distribution Mix the plate gently by swirling after adding this compound to ensure even distribution in the culture medium.
Errors in Serial Dilutions Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and proper pipetting techniques to ensure accuracy.

Quantitative Data Summary

The following table summarizes the effective concentrations and treatment times for this compound-mediated p300/CBP degradation in various cell lines as reported in the literature.

Cell Line(s)Concentration RangeTreatment TimeOutcome
MM.1S, MM.1R, KMS-12-BM, KMS3410 - 1000 nM6 hoursNear-complete degradation of p300/CBP.[5]
HAP110 - 1000 nM6 hoursAlmost complete loss of both CBP and p300.[1][2]
HAP1250 nM1 hourAlmost complete degradation of p300/CBP.[1][2]
LNCaP10 nM4 and 24 hoursEffective degradation of p300/CBP.[6]

Visualizing the this compound Mechanism and Troubleshooting Logic

This compound Mechanism of Action

dCBP1_Mechanism cluster_cell Cell dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_p300_CBP Ubiquitinated p300/CBP Ternary_Complex->Ub_p300_CBP Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_p300_CBP Proteasome Proteasome Ub_p300_CBP->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of this compound induced p300/CBP degradation.

Troubleshooting Workflow for Incomplete Degradation

Troubleshooting_Workflow Start Incomplete p300/CBP Degradation Observed Check_Protocols Verify Experimental Protocols (Concentration, Time, Handling) Start->Check_Protocols Optimize_Conditions Optimize this compound Concentration and Incubation Time Check_Protocols->Optimize_Conditions Check_Cell_Line Investigate Cell Line (CRBN expression) Optimize_Conditions->Check_Cell_Line Issue Persists Successful_Degradation Successful Degradation Optimize_Conditions->Successful_Degradation Issue Resolved Optimize_Detection Optimize Detection Method (Western Blot for Large Proteins) Check_Cell_Line->Optimize_Detection Optimize_Detection->Successful_Degradation Issue Resolved

Caption: Troubleshooting logic for incomplete p300/CBP degradation.

Experimental Protocol: Western Blot Analysis of p300/CBP Degradation

This protocol outlines a typical experiment to assess this compound mediated degradation of p300/CBP in a relevant cell line (e.g., MM.1S).

1. Cell Culture and Treatment: a. Plate MM.1S cells in 6-well plates at a density that will not exceed 80-90% confluency at the time of harvest. b. Allow cells to adhere and grow overnight. c. Prepare fresh dilutions of this compound in culture medium to achieve final concentrations for a dose-response (e.g., 10 nM, 100 nM, 250 nM, 500 nM, 1000 nM) and a DMSO vehicle control. d. Treat the cells and incubate for the desired time (e.g., 6 hours).

2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors.[10] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

4. Western Blotting: a. Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. b. Denature the samples by boiling at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto a low-percentage (e.g., 6-8%) SDS-PAGE gel suitable for resolving large proteins. d. Run the gel until adequate separation is achieved. e. Transfer the proteins to a PVDF or nitrocellulose membrane. For large proteins like p300/CBP, a wet transfer overnight at 4°C is recommended. f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, Vinculin) overnight at 4°C with gentle agitation. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10 minutes each. k. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p300 and CBP band intensities to the loading control. c. Compare the normalized intensities of the this compound treated samples to the DMSO control to determine the percentage of degradation.

References

dCBP-1 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional coactivators p300 and CBP. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing potential off-target effects during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the paralogous histone acetyltransferases p300 and CBP.[1][2][3][4] It functions as a heterobifunctional molecule, simultaneously binding to the bromodomain of p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN).[5] This induced proximity leads to the ubiquitination of p300/CBP and their subsequent degradation by the proteasome.[6][7] This targeted degradation makes this compound a valuable tool for studying the roles of p300 and CBP in gene regulation and disease, particularly in contexts like multiple myeloma where it has shown potent cell-killing effects.[3][4]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the rapid and potent degradation of both p300 and CBP proteins.[1][3] This degradation leads to a significant reduction in histone acetylation, particularly H3K27ac, a mark associated with active enhancers.[6] In cancer models, such as multiple myeloma, this results in the downregulation of key oncogenes like MYC, leading to cell growth inhibition and apoptosis.[6][8]

Q3: Are there any known off-target effects of this compound?

A3: While this compound is designed to be selective for p300 and CBP, like any small molecule, it has the potential for off-target effects. Proteome-wide studies have been conducted to assess its selectivity. One study identified the alternative splicing regulator NOVA2 as a protein whose levels were decreased upon this compound treatment.[9] However, the study suggests this may be a downstream consequence of p300/CBP degradation rather than a direct off-target effect, as a structurally distinct p300/CBP degrader also affected NOVA2 levels.[9] It is important for researchers to empirically determine and validate potential off-target effects in their specific experimental system.

Q4: How can I differentiate between on-target and off-target effects of this compound?

A4: A key strategy is the use of a negative control compound. An ideal negative control for a PROTAC like this compound would be a structurally similar molecule that is unable to bind to either the target (p300/CBP) or the E3 ligase (CRBN), rendering it inactive. For CRBN-based PROTACs, this is often achieved by a single N-methylation of the glutarimide moiety, which abrogates binding to CRBN.[10] If a phenotype is observed with this compound but not with the inactive control, it is more likely to be an on-target effect. Additionally, rescuing the phenotype by re-expressing a degradation-resistant form of p300 or CBP can also confirm on-target activity.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound, with a focus on identifying and mitigating off-target effects.

Issue Possible Cause Recommended Solution
Unexpected Phenotype Observed The observed phenotype may be due to an off-target effect of this compound.1. Use a Negative Control: Synthesize or obtain an inactive analog of this compound (e.g., with a modification to the CRBN-binding motif) and test if it recapitulates the phenotype.[10] 2. Orthogonal Approaches: Use a different, structurally unrelated p300/CBP degrader to see if the same phenotype is observed.[6] 3. Rescue Experiment: Transfect cells with a version of p300 or CBP that is resistant to this compound-mediated degradation and assess if the phenotype is reversed.
Variability in Degradation Efficiency Cell line-specific differences in protein expression (e.g., CRBN levels) or cellular machinery can affect PROTAC efficiency.1. Confirm CRBN Expression: Ensure your cell line expresses sufficient levels of CRBN. 2. Optimize Concentration and Time: Perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for your specific cell line.[1][3]
Concerned about Potential Off-Targets It is crucial to proactively assess the selectivity of this compound in your experimental model.1. Proteomics: Perform quantitative proteomics (e.g., using TMT labeling) to compare protein abundance in cells treated with this compound versus a vehicle control.[9] 2. HiBiT Assay: Use CRISPR/Cas9 to endogenously tag suspected off-target proteins with a HiBiT tag to quantitatively measure their degradation upon this compound treatment.[7][11] 3. CETSA: Employ a Cellular Thermal Shift Assay to assess direct binding of this compound to potential off-target proteins.[12][13]

Quantitative Data Summary

The following table summarizes quantitative data related to this compound's effects from a proteomic study in HAP1 cells.

Protein Log2 Fold Change (this compound vs. DMSO) p-value Potential Interpretation Reference
EP300 (p300) -2.5< 0.05On-target degradation[9]
CREBBP (CBP) -2.3< 0.05On-target degradation[9]
NOVA2 -0.6< 0.05Potential downstream effect[9]

Experimental Protocols

Here are detailed methodologies for key experiments to identify and characterize off-target effects of this compound.

Global Proteomics for Off-Target Identification

This protocol outlines the general steps for a quantitative proteomics experiment to identify proteins that are degraded upon this compound treatment.

Objective: To identify potential off-target proteins of this compound by comparing the proteome of this compound-treated cells to control cells.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • DTT, iodoacetamide

  • Trypsin

  • Tandem Mass Tag (TMT) labeling reagents

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with this compound (e.g., 250 nM) or DMSO for a specified time (e.g., 6 hours).[9]

  • Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Reduction, Alkylation, and Digestion: Reduce disulfide bonds with DTT, alkylate cysteines with iodoacetamide, and digest proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from different treatment conditions with distinct TMT isobaric tags according to the manufacturer's protocol.

  • Sample Pooling and Fractionation: Combine the TMT-labeled samples and fractionate the peptides using high-pH reversed-phase HPLC.

  • LC-MS/MS Analysis: Analyze the fractionated peptides by LC-MS/MS.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software (e.g., Proteome Discoverer) to identify and quantify proteins. Calculate the log2 fold change and p-value for each protein between this compound and DMSO-treated samples.[9]

HiBiT Assay for Target and Off-Target Degradation Kinetics

This protocol describes how to use the HiBiT system to quantitatively measure the degradation of a specific protein in real-time.

Objective: To quantitatively assess the degradation kinetics (DC50, Dmax) of a protein of interest (on-target or potential off-target) in response to this compound.

Materials:

  • CRISPR/Cas9 system for endogenous HiBiT tagging

  • Cell line stably expressing LgBiT

  • This compound

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer

Procedure:

  • Generate HiBiT-tagged Cell Line: Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous locus of your target protein in a cell line stably expressing LgBiT.[7][11]

  • Cell Plating: Plate the HiBiT-tagged cells in a white, opaque 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Lysis and Detection: At various time points, lyse the cells and measure luminescence using the Nano-Glo® HiBiT Lytic Detection System according to the manufacturer's protocol.[14]

  • Data Analysis: Normalize the luminescence signal to the DMSO control at each time point. Plot the normalized signal against the this compound concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[11]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps for CETSA to determine if this compound directly binds to a protein of interest in a cellular context.

Objective: To assess the direct binding of this compound to a potential off-target protein by measuring changes in its thermal stability.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer

  • Antibody against the protein of interest

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO for a short duration (e.g., 1 hour).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).[12][15]

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the protein of interest by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12][15]

Visualizations

This compound Mechanism of Action

dCBP1_Mechanism cluster_dCBP1 This compound cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway dCBP1 This compound p300 p300/CBP p300_ligand p300/CBP Binding Moiety linker Linker p300_ligand->linker crbn_ligand CRBN Binding Moiety linker->crbn_ligand dCBP1_in_complex This compound p300->dCBP1_in_complex binds CRBN CRBN E3 Ligase CRBN->p300 Ubiquitination dCBP1_in_complex->CRBN recruits Ub Ubiquitin p300_ub Ubiquitinated p300/CBP Proteasome Proteasome p300_ub->Proteasome targeted to Degraded_p300 Degraded p300/CBP Proteasome->Degraded_p300 degrades into

Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of p300/CBP.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow cluster_validation Initial Validation cluster_identification Off-Target Identification cluster_quantification Quantitative Validation start Start: Observe Unexpected Phenotype neg_control Test with Inactive Negative Control start->neg_control orthogonal Use Orthogonal p300/CBP Degrader start->orthogonal phenotype_persists Phenotype Persists with Orthogonal Degrader? neg_control->phenotype_persists orthogonal->phenotype_persists proteomics Global Proteomics (e.g., TMT-MS) phenotype_persists->proteomics Yes end_on_target Conclusion: On-Target Effect phenotype_persists->end_on_target No cet_sa CETSA (Target Engagement) proteomics->cet_sa hibit HiBiT Assay for Degradation Kinetics cet_sa->hibit end_off_target Conclusion: Off-Target Effect hibit->end_off_target

Caption: A logical workflow for troubleshooting and identifying potential off-target effects of this compound.

Signaling Pathway of p300/CBP Degradation

p300_CBP_Signaling dCBP1 This compound p300_CBP p300/CBP dCBP1->p300_CBP binds CRBN CRBN dCBP1->CRBN Proteasome Proteasome p300_CBP->Proteasome degradation Histones Histones p300_CBP->Histones acetylates Proteasome->p300_CBP inhibits acetylation H3K27ac H3K27ac (Active Enhancers) Histones->H3K27ac leads to Transcription Gene Transcription (e.g., MYC) H3K27ac->Transcription promotes Cell_Growth Cell Growth & Survival Transcription->Cell_Growth drives

Caption: Signaling pathway illustrating the downstream effects of this compound-mediated p300/CBP degradation.

References

dCBP-1 inactive control or negative control compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the dCBP-1 PROTAC degrader and the principles of its inactive/negative control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective heterobifunctional degrader of the transcriptional co-activators p300 and CBP. It functions as a Proteolysis Targeting Chimera (PROTAC), which induces the degradation of target proteins rather than just inhibiting their activity. This compound works by simultaneously binding to p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to p300/CBP, marking them for degradation by the proteasome. This targeted degradation leads to a rapid and sustained loss of p300/CBP protein levels in cells.

Q2: Is there a specific "this compound inactive control" compound available?

Currently, a universally designated "this compound inactive control" compound is not consistently cited in the literature under a single name. However, the design and use of appropriate negative controls are crucial for validating the specific effects of this compound. The most common and scientifically sound approach is to use a molecule that is structurally very similar to this compound but is deficient in one of its key functions, such as binding to the E3 ligase.

Q3: How can I design or obtain a proper negative control for this compound?

A proper negative control for a CRBN-based PROTAC like this compound is typically a molecule where the CRBN-binding moiety has been chemically modified to abolish its binding to the E3 ligase. A well-established modification is the methylation of the glutarimide nitrogen on the thalidomide-like ligand. This "methylated" version of this compound should still be able to bind to p300/CBP but will not be able to recruit CRBN, thus preventing the degradation of the target proteins. When sourcing a custom synthesis for a this compound negative control, specifying this modification is the recommended approach.

Q4: What is the purpose of using a negative control in my this compound experiments?

Using a negative control is critical to ensure that the observed cellular effects are due to the this compound-mediated degradation of p300/CBP and not due to off-target effects of the compound or its chemical scaffold. The negative control helps to differentiate between the biological consequences of p300/CBP degradation and other potential pharmacological effects.

Q5: What results should I expect from the active this compound versus the inactive control?

The table below summarizes the expected outcomes when using this compound and its corresponding inactive control in a typical cell-based experiment.

Experimental Readout This compound (Active) Inactive Control Rationale
p300/CBP Protein Levels Significant DecreaseNo significant changeThe inactive control cannot recruit the E3 ligase, so no degradation occurs.
Downstream Target Gene Expression (e.g., MYC) Significant DecreaseNo significant changeMYC expression is often dependent on p300/CBP activity.
Cell Viability (in sensitive cell lines) DecreasedNo significant changeThe cytotoxic effects should be linked to p300/CBP degradation.
Histone Acetylation (e.g., H3K27ac) Significant DecreaseNo significant changep300/CBP are histone acetyltransferases.

Troubleshooting Guide

Issue 1: No degradation of p300/CBP is observed after this compound treatment.

  • Possible Cause 1: Compound Integrity.

    • Solution: Ensure the this compound compound is properly stored to avoid degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO.

  • Possible Cause 2: Suboptimal Concentration or Treatment Time.

    • Solution: Perform a dose-response and time-course experiment. This compound has been shown to induce near-complete degradation of p300/CBP at concentrations between 10-1000 nM within 1-6 hours in various cell lines.

  • Possible Cause 3: Cell Line Specificity.

    • Solution: The expression levels of CRBN and the components of the ubiquitin-proteasome system can vary between cell lines. Verify that your cell line expresses sufficient levels of CRBN.

  • Possible Cause 4: Proteasome Inhibition.

    • Solution: Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome. Co-treatment with a proteasome inhibitor like MG132 or carfilzomib should rescue p300/CBP from degradation, confirming a proteasome-dependent mechanism.

Issue 2: The inactive control compound shows some degradation of p300/CBP.

  • Possible Cause 1: Impurity of the Inactive Control.

    • Solution: The synthesis of the inactive control may have resulted in contamination with the active this compound. Verify the purity of your inactive control compound using analytical methods like HPLC-MS.

  • Possible Cause 2: Off-Target Effects.

    • Solution: While unlikely if the control is properly designed, high concentrations of the control compound might induce non-specific effects. Use the lowest effective concentration possible and compare its activity over a range of doses against the active this compound.

Issue 3: High background or off-target effects are observed with this compound.

  • Possible Cause 1: Compound Concentration is too High.

    • Solution: High concentrations of PROTACs can sometimes lead to off-target effects. Perform a dose-response experiment to identify the optimal concentration that gives maximal target degradation with minimal off-target effects.

  • Possible Cause 2: Prolonged Treatment Time.

    • Solution: Long exposure to this compound may lead to indirect cellular responses. For studying the primary effects of p300/CBP loss, shorter treatment times are recommended.

Experimental Protocols

Protocol 1: Validating this compound Activity and Specificity using an Inactive Control

  • Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare fresh serial dilutions of this compound and the inactive control in cell culture medium. A common solvent for stock solutions is DMSO. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Treat the cells with varying concentrations of this compound and the inactive control (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 6 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer for protein extraction.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin).

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

    • Quantify the band intensities to determine the extent of p300/CBP degradation relative to the vehicle and inactive controls.

Visualizations

dCBP1_Mechanism cluster_active This compound (Active) cluster_inactive This compound Inactive Control dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP-dCBP-1-CRBN) dCBP1->Ternary_Complex Binds p300_CBP p300/CBP p300_CBP->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates dCBP1_inactive Inactive Control p300_CBP_inactive p300/CBP dCBP1_inactive->p300_CBP_inactive Binds CRBN_inactive CRBN (E3 Ligase) dCBP1_inactive->CRBN_inactive Binding Blocked No_Complex No Ternary Complex Formation

Caption: Mechanism of action for active this compound versus its inactive control.

experimental_workflow start Start Experiment plate_cells Plate Cells start->plate_cells prepare_compounds Prepare Compounds (this compound, Inactive Control, Vehicle) plate_cells->prepare_compounds treat_cells Treat Cells (Dose Response & Time Course) prepare_compounds->treat_cells harvest_cells Harvest Cells & Lyse treat_cells->harvest_cells analysis Analysis harvest_cells->analysis western_blot Western Blot (p300/CBP Levels) analysis->western_blot Protein qpcr qPCR (Downstream Gene Expression) analysis->qpcr RNA viability_assay Cell Viability Assay analysis->viability_assay Phenotype end End western_blot->end qpcr->end viability_assay->end

Caption: Recommended experimental workflow for validating this compound activity.

determining the optimal incubation time for dCBP-1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dCBP-1, a potent and selective heterobifunctional degrader of the p300/CBP proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments, with a focus on determining the optimal incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to specifically target the paralogous chromatin regulators CREB-binding protein (CBP) and p300 for degradation.[1][2] It functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] One end of the this compound molecule binds to p300/CBP, and the other end binds to CRBN, forming a ternary complex. This proximity induces the ubiquitination of p300/CBP, marking it for degradation by the proteasome.[3][4][5] This targeted degradation makes this compound a valuable tool for studying the roles of p300/CBP in gene expression and disease.[5][6][7]

Q2: What is a typical starting concentration and incubation time for this compound treatment?

A2: Based on published data, a good starting point for this compound concentration is in the range of 10 nM to 1000 nM.[4] For incubation time, significant degradation of p300/CBP has been observed in as little as one to two hours.[2][4][8] However, the optimal time can vary depending on the cell line and experimental goals. A time-course experiment is highly recommended to determine the ideal incubation period for your specific system.

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated potent activity in various cancer cell lines, particularly in multiple myeloma cell lines such as MM1S, MM1R, KMS-12-BM, and KMS34.[1][2][4] It has also been shown to effectively degrade p300 and CBP in the human haploid cell line HAP1.[2][4]

Troubleshooting Guide

Q1: I am not observing any degradation of p300/CBP after this compound treatment. What could be the issue?

A1: Several factors could contribute to a lack of degradation. Consider the following troubleshooting steps:

  • Verify E3 Ligase and Target Expression: Ensure your cell line expresses sufficient levels of both the target proteins (p300 and CBP) and the recruited E3 ligase (CRBN).

  • Optimize Concentration: You may be observing the "hook effect," where at very high concentrations, the PROTAC forms non-productive binary complexes with either the target or the E3 ligase, rather than the productive ternary complex. Test a broader range of this compound concentrations, including lower concentrations, to see if degradation occurs.

  • Optimize Incubation Time: The degradation kinetics might be slower in your specific cell line. Perform a time-course experiment (e.g., 1, 2, 4, 8, 16, and 24 hours) to identify the optimal incubation period.

  • Check Compound Integrity: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[3]

  • Confirm Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. If possible, assess the cellular uptake of this compound.

Q2: I am seeing significant cell death even at short incubation times. How can I mitigate this?

A2: this compound is known to be potent in killing certain cancer cells, such as multiple myeloma cells.[3][6] To distinguish between targeted degradation and general cytotoxicity, consider these points:

  • Perform a Dose-Response Cytotoxicity Assay: Use a cell viability assay (e.g., CellTiter-Glo®) to determine the concentration at which this compound induces significant cell death in your cell line. Try to work at concentrations below the toxic threshold for your degradation experiments.

  • Shorten Incubation Time: Since this compound can induce degradation rapidly, you may be able to observe significant p300/CBP reduction at very short time points (e.g., 1-4 hours) before widespread cytotoxicity occurs.

  • Use a Negative Control: A control molecule that binds to the target but does not engage the E3 ligase can help differentiate between effects due to target binding and degradation-induced cell death.

Q3: How can I be sure the observed effects are due to p300/CBP degradation and not off-target effects?

A3: This is a critical consideration for any targeted therapy. Here are some strategies to assess specificity:

  • Rescue Experiment: Pre-treating cells with a proteasome inhibitor (e.g., MG132) before adding this compound should prevent the degradation of p300/CBP. If the phenotype is rescued, it strongly suggests it is mediated by proteasomal degradation.

  • Use a Negative Control: As mentioned above, a control compound that doesn't induce degradation is invaluable. An ideal negative control would be a molecule that binds p300/CBP but lacks the CRBN-binding moiety.

  • Global Proteomics: For a comprehensive analysis, mass spectrometry-based proteomics can be used to identify other proteins that may be degraded upon this compound treatment. Shorter treatment times (e.g., under 6 hours) are recommended to focus on direct targets.

  • Monitor Downstream Effects: The degradation of p300/CBP is known to affect the expression of certain genes, like MYC.[5][6] Monitoring these downstream effects can provide further evidence of on-target activity.

Data Presentation

Table 1: Reported Incubation Times and Concentrations for this compound

Cell LineConcentration RangeIncubation TimeOutcomeReference
MM1S10 - 1000 nM6 hoursNear-complete degradation of p300/CBP.[4]
MM1S250 nM1 hourAlmost complete degradation of p300/CBP.[1][2][4]
Multiple Myeloma Cell Lines< 10 nM2 hoursComplete degradation of CBP and p300.[8]
HAP110 - 1000 nM6 hoursAlmost complete loss of both CBP and p300.[4]
HAP1Not Specified1, 24, 48 hoursUsed in HiBiT cellular degradation assays.[9][10]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a Western blot-based experiment to find the optimal this compound incubation time for p300/CBP degradation in your cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete culture medium at a fixed concentration determined from literature or a preliminary dose-response experiment (e.g., 100 nM).

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as the this compound treatment).

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 16, and 24 hours).

  • Cell Lysis:

    • At each time point, wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p300, CBP, and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using a suitable imaging system.

  • Data Analysis:

    • Quantify the band intensities for p300, CBP, and the loading control.

    • Normalize the p300 and CBP band intensities to the loading control.

    • Plot the normalized protein levels against the incubation time to determine the time point with maximal degradation.

Mandatory Visualization

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome seed_cells Seed Cells in Multi-well Plate prepare_dcbp1 Prepare this compound and Vehicle Solutions treat_cells Treat Cells for Various Time Points (0, 1, 2, 4, 8, 16, 24h) prepare_dcbp1->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells western_blot Perform Western Blot for p300, CBP, and Loading Control lyse_cells->western_blot analyze_data Analyze Band Intensities western_blot->analyze_data optimal_time Determine Optimal Incubation Time analyze_data->optimal_time

Caption: Experimental workflow for determining the optimal this compound incubation time.

G dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of p300/CBP Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of p300/CBP Proteasome->Degradation Mediates

Caption: Mechanism of action for this compound-mediated protein degradation.

References

best practices for dCBP-1 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guidance for the handling, preparation, and storage of dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PROTAC (Proteolysis Targeting Chimera) designed for targeted protein degradation. It is a heterobifunctional molecule that selectively induces the degradation of the paralogous lysine acetyltransferases CREB-binding protein (CBP) and p300.[1][2] Its mechanism involves hijacking the E3 ubiquitin ligase Cereblon (CRBN).[3] this compound forms a ternary complex, bringing p300/CBP into proximity with CRBN, which leads to the ubiquitination of p300/CBP and their subsequent degradation by the proteasome.[2][4] This process effectively ablates the enhancer activity driving key oncogenes, such as MYC, making this compound a valuable tool for studying enhancer biology and a potential therapeutic agent in diseases like multiple myeloma.[2][3]

cluster_0 This compound Mediated Degradation p300 p300/CBP Ternary Ternary Complex (p300/CBP - this compound - CRBN) p300->Ternary Binds dCBP1 This compound dCBP1->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds Ub_p300 Ubiquitinated p300/CBP Ternary->Ub_p300 Recruits Ub Ubiquitin (Ub) Ub->Ub_p300 Adds Proteasome Proteasome Ub_p300->Proteasome Targets to Degradation Degradation Proteasome->Degradation Results in

Caption: Mechanism of this compound action.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing high-concentration primary stock solutions of this compound is dimethyl sulfoxide (DMSO).[3] this compound is highly soluble in DMSO, with reported solubility up to 100 mg/mL (97.26 mM).[3] It is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[3] For in vivo experiments, co-solvent systems are often required to prepare a working solution that is tolerable for animal administration.[5]

Q3: What is the detailed protocol for preparing a this compound stock solution in DMSO?

A3: To ensure accurate and reproducible results, follow this detailed protocol for preparing a this compound stock solution.

Experimental Protocol: Stock Solution Preparation

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[6] This prevents condensation of moisture onto the compound.

  • Weighing: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder to achieve the target concentration (e.g., for a 10 mM stock, add 97.3 µL of DMSO to 1 mg of this compound, assuming MW=1027.47 g/mol ).[7]

  • Dissolution: Vortex the solution thoroughly to dissolve the compound. If dissolution is slow or incomplete, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can be used to aid dissolution.[7] Ensure the solution is clear and free of particulates before proceeding.

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in tightly sealed vials.[5][6]

  • Storage: Store the aliquots at -80°C for long-term stability.[3][5]

start Start equilibrate Equilibrate this compound Powder to Room Temp start->equilibrate weigh Weigh Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Clear add_dmso->dissolve check Solution Clear? dissolve->check check->dissolve No aliquot Aliquot into Single-Use Vials check->aliquot Yes store Store at -80°C aliquot->store end End store->end

References

Technical Support Center: dCBP-1 & Immunoassay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dCBP-1. While this compound is a potent PROTAC degrader of p300/CBP, it is important to clarify that This compound treatment is not a direct method to overcome the hook effect in immunoassays . The hook effect is an artifact of the immunoassay technique itself.

This guide is designed to address potential challenges you might encounter in your experiments, including troubleshooting immunoassays that may be used to analyze the effects of this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective heterobifunctional degrader of the paralogous chromatin regulators CREB-binding protein (CBP) and p300.[1][2] It functions as a proteolysis-targeting chimera (PROTAC), which hijacks the cell's natural protein disposal system.[3] this compound brings p300/CBP into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of p300/CBP by the proteasome.[4][5] This compound is highly effective in killing multiple myeloma cells by disrupting oncogenic enhancer activity, such as that driving MYC expression.[1][4][5]

Q2: What is the "hook effect" and how does it relate to my experiments with this compound?

The hook effect, also known as the prozone effect, is a phenomenon in one-step sandwich immunoassays (like ELISA) where a very high concentration of an analyte can lead to a paradoxically low signal, resulting in a falsely low measurement.[6][7] This occurs when excess analyte saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex necessary for signal generation.[7][8]

Your experiments with this compound might involve measuring the levels of specific proteins (biomarkers) using immunoassays to assess the downstream effects of p300/CBP degradation. If the concentration of your target analyte in the sample is extremely high, you may encounter the hook effect, leading to inaccurate quantification. It is a limitation of the assay, not a biological consequence of this compound treatment.

Q3: At what concentrations is this compound effective?

This compound induces near-complete degradation of p300/CBP in various cell lines, including multiple myeloma and human haploid HAP1 cells, at concentrations ranging from 10 nM to 1000 nM.[1][2] A time-course analysis using 250 nM of this compound showed almost complete degradation of p300/CBP within one hour of treatment.[1][2][9]

Troubleshooting Guide: Immunoassays in this compound Research

This section provides guidance on identifying and mitigating the hook effect in your immunoassays.

Identifying the Hook Effect

Symptom: You observe unexpectedly low analyte concentrations in samples where you expect high levels, particularly after treating with a compound like this compound that might be expected to increase a specific biomarker. The dose-response curve may show a "bell shape" where the signal decreases at higher concentrations.[7][10]

Troubleshooting Steps:

  • Serial Dilution: This is the most common and effective method to identify and overcome the hook effect.[6][7]

    • Prepare a series of dilutions of your sample (e.g., 1:10, 1:100, 1:1000).

    • Analyze the diluted samples in your immunoassay.

    • If the calculated concentration of the analyte increases with dilution, it is a strong indication of the hook effect.[7] The correct concentration can be determined from a dilution that falls within the linear range of the assay.

  • Two-Step Assay Protocol: If available for your assay, a two-step protocol can help eliminate the competitive reactions that cause the hook effect.[6] This involves separate incubation steps for the capture antibody with the analyte, followed by washing and then incubation with the detection antibody.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for p300/CBP degradation based on published data.

Cell LineThis compound Concentration RangeObservationReference
MM1S (Multiple Myeloma)10 - 1000 nMNear-complete degradation of p300/CBP within 6 hours.[2]
HAP1 (Human Haploid)10 - 1000 nMAlmost complete loss of CBP and p300 within 6 hours.[1][2]
HAP1 (Human Haploid)250 nMAlmost complete degradation of p300/CBP within 1 hour.[1][2][9]

Experimental Protocols

Protocol 1: In Vitro this compound Treatment for p300/CBP Degradation

This protocol provides a general guideline for treating cultured cells with this compound to induce the degradation of p300/CBP.

Materials:

  • This compound (stored as a stock solution in DMSO at -80°C)[2]

  • Cell culture medium appropriate for your cell line

  • Cultured cells (e.g., MM1S, HAP1)

  • DMSO (for vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for protein extraction

  • Reagents for downstream analysis (e.g., Western blotting)

Procedure:

  • Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • This compound Preparation: Thaw the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 6, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer to extract total protein.

  • Downstream Analysis: Quantify the protein concentration and proceed with your downstream analysis, such as Western blotting, to assess the degradation of p300 and CBP.

Visualizations

This compound Mechanism of Action

dCBP1_Mechanism cluster_0 This compound Mediated Degradation dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP-dCBP-1-CRBN) dCBP1->Ternary_Complex Binds p300_CBP p300/CBP (Target Protein) p300_CBP->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Ub_p300_CBP Ubiquitinated p300/CBP Ternary_Complex->Ub_p300_CBP Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_p300_CBP->Proteasome Recognition Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of this compound induced p300/CBP degradation.

Troubleshooting Workflow for the Hook Effect

Hook_Effect_Workflow Start Start: Unexpectedly Low Immunoassay Signal Suspect_Hook Suspect Hook Effect? Start->Suspect_Hook Dilute_Sample Perform Serial Dilution of Sample Suspect_Hook->Dilute_Sample Yes No_Hook Hook Effect Unlikely. Investigate Other Causes. Suspect_Hook->No_Hook No Analyze_Dilutions Analyze Diluted Samples Dilute_Sample->Analyze_Dilutions Check_Concentration Calculated Concentration Increases with Dilution? Analyze_Dilutions->Check_Concentration Hook_Confirmed Hook Effect Confirmed. Use Dilution in Linear Range. Check_Concentration->Hook_Confirmed Yes Check_Concentration->No_Hook No End End Hook_Confirmed->End No_Hook->End

Caption: Workflow for identifying and resolving the hook effect.

References

dCBP-1 Technical Support Center: Managing Stability and Troubleshooting Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dCBP-1, a potent and selective heterob-functional degrader of p300/CBP. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful management of this compound stability and efficacy in long-term experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, handling, and use of this compound.

1. How should I store this compound to ensure its stability?

Proper storage is critical for maintaining the activity of this compound. For long-term stability, the powdered compound should be stored at -20°C for up to three years.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to six months.[2][3]

2. What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in DMSO.[3] It is recommended to use fresh, moisture-free DMSO to prepare stock solutions, as moisture can reduce the solubility of the compound.[3]

3. How can I prepare a working solution of this compound for cell culture experiments?

To prepare a working solution, dilute the DMSO stock solution in cell culture medium to the desired final concentration immediately before use. It is important to mix the solution thoroughly to ensure homogeneity. For in vivo studies, specific formulations with PEG300, Tween80, and saline or corn oil may be required and should be prepared fresh for optimal results.[3]

4. I am observing inconsistent degradation of p300/CBP in my long-term experiments. What could be the cause?

Inconsistent results in long-term experiments can stem from several factors:

  • This compound Instability in Media: While stable when stored correctly, the stability of this compound in cell culture media over extended periods (days) may be limited. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.

  • Cellular Resistance: Prolonged exposure to this compound could potentially lead to the development of cellular resistance mechanisms.

  • Experimental Variability: Ensure consistent cell density, passage number, and treatment conditions across all experiments.

5. Are there known off-target effects of this compound?

This compound is designed to be a selective degrader of p300 and CBP.[4] However, prolonged treatment may lead to downstream effects. For instance, extended exposure has been shown to decrease the levels of IKZF1 and IKZF3.[4] Proteomics studies can be employed to assess potential off-target effects in your specific cell model.

Quantitative Data Summary

The following tables summarize the degradation of p300 and CBP by this compound in various cell lines at different concentrations and time points.

Table 1: Dose-Dependent Degradation of p300/CBP by this compound

Cell LineTreatment DurationThis compound Concentrationp300 DegradationCBP DegradationReference
MM1S6 hours10 nMNear-completeNear-complete[1][2]
MM1S6 hours100 nMNear-completeNear-complete[1][2]
MM1S6 hours1000 nMNear-completeNear-complete[1][2]
HAP16 hours10 nM - 1000 nMAlmost complete lossAlmost complete loss[1][4]

Table 2: Time-Course of p300/CBP Degradation by this compound

Cell LineThis compound ConcentrationTreatment Durationp300/CBP DegradationReference
HAP1250 nM1 hourAlmost complete[1][4]
MM1S250 nM2 hoursNear-complete[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the accurate assessment of this compound activity.

Western Blot Protocol for p300/CBP Degradation

This protocol is optimized for detecting the degradation of the large nuclear proteins p300 and CBP following this compound treatment.

  • Cell Lysis:

    • After treating cells with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly on ice to shear genomic DNA and ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto a low-percentage (e.g., 6%) Tris-Glycine polyacrylamide gel to ensure good resolution of high molecular weight proteins like p300 and CBP.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the proteins to a PVDF membrane. A wet transfer system is recommended for large proteins, performed overnight at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p300 or CBP overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

    • Image the blot using a chemiluminescence detection system.

Immunoprecipitation (IP) Protocol for p300/CBP

This protocol can be used to enrich for p300 or CBP to confirm their presence or assess interactions following this compound treatment.

  • Prepare Cell Lysate:

    • Follow the cell lysis procedure described in the Western Blot protocol.

  • Pre-clear Lysate:

    • Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge or use a magnetic rack to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against p300 or CBP to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washes:

    • Pellet the beads and wash them three to five times with ice-cold lysis buffer.

  • Elution:

    • Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting as described above.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound.

Issue 1: No or weak degradation of p300/CBP observed.

  • Question: I am not seeing the expected degradation of p300/CBP after treating my cells with this compound. What could be the problem?

  • Answer:

    • This compound Integrity: Confirm that the this compound was stored correctly and that the stock solution is not expired. Prepare fresh dilutions for each experiment.

    • Cellular Uptake: Ensure that your cell line is permeable to this compound. You can perform a dose-response experiment to determine the optimal concentration for your specific cells.

    • CRBN Expression: this compound requires the E3 ligase Cereblon (CRBN) for its activity.[3] Verify that your cell line expresses sufficient levels of CRBN.

    • Western Blotting Issues: The large size of p300 and CBP can make Western blotting challenging. Ensure complete transfer from the gel to the membrane and use an antibody validated for these targets.

    • Proteasome Inhibition: If the proteasome is inhibited in your experimental system, this compound-mediated degradation will be blocked.

Issue 2: High background on the Western blot, obscuring p300/CBP bands.

  • Question: My Western blots for p300/CBP have high background, making it difficult to interpret the results. How can I improve this?

  • Answer:

    • Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA or vice versa).

    • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.

    • Washing Steps: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.

    • Membrane Handling: Ensure the membrane does not dry out at any stage of the immunoblotting process.

Issue 3: Variability in p300/CBP degradation between experiments.

  • Question: I am observing significant variability in the extent of p300/CBP degradation between replicate experiments. What could be the cause?

  • Answer:

    • Cell Culture Conditions: Maintain consistent cell density, passage number, and growth conditions. Over-confluent or stressed cells may respond differently to treatment.

    • This compound Preparation: Prepare fresh working solutions of this compound from a validated stock for each experiment to avoid issues with compound stability in diluted solutions.

    • Loading Controls: Use a reliable loading control and ensure equal protein loading across all lanes of your Western blot.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

dCBP1_Mechanism cluster_cell Cell dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex Binds p300_CBP p300/CBP p300_CBP->Ternary_Complex Recruited Proteasome Proteasome p300_CBP->Proteasome Targeted to CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Recruited Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Induces Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Polyubiquitination->p300_CBP Tags Degradation Degraded p300/CBP Proteasome->Degradation Degrades

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Seed Cells treatment Treat cells with this compound (and controls) start->treatment harvest Harvest cells at different time points treatment->harvest lysis Cell Lysis harvest->lysis quantification Protein Quantification lysis->quantification analysis Analysis quantification->analysis western_blot Western Blot for p300/CBP levels analysis->western_blot ip Immunoprecipitation (Optional) analysis->ip data_analysis Data Analysis and Quantification western_blot->data_analysis ip->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for assessing this compound activity.

References

Validation & Comparative

A Head-to-Head Comparison of p300/CBP Degraders: dCBP-1 vs. JQAD1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent p300/CBP-targeting PROTACs: dCBP-1 and JQAD1. We delve into their mechanisms of action, comparative efficacy, and the experimental data supporting their distinct profiles.

The paralogous histone acetyltransferases p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) are critical transcriptional co-activators involved in a myriad of cellular processes. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of p300/CBP have emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of two such degraders: this compound, a potent dual degrader of p300 and CBP, and JQAD1, which exhibits selectivity for p300.

Mechanism of Action: A Tale of Two Degraders

Both this compound and JQAD1 are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of their target proteins.[1][2] They achieve this by simultaneously binding to the target protein (p300 and/or CBP) and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

While both degraders utilize the same E3 ligase, their target specificity and degradation kinetics differ significantly. This compound was designed as a potent and rapid dual degrader of both p300 and CBP.[1] In contrast, JQAD1 was developed to selectively target EP300 for degradation, with minimal effect on CBP at concentrations that induce p300 degradation.[2]

cluster_dCBP1 This compound cluster_JQAD1 JQAD1 dCBP1 This compound p300_dCBP1 p300 dCBP1->p300_dCBP1 CBP_dCBP1 CBP dCBP1->CBP_dCBP1 CRBN_dCBP1 CRBN E3 Ligase dCBP1->CRBN_dCBP1 Proteasome_dCBP1 Proteasome p300_dCBP1->Proteasome_dCBP1 Targeted to CBP_dCBP1->Proteasome_dCBP1 Targeted to Ub_dCBP1 Ubiquitin CRBN_dCBP1->Ub_dCBP1 Recruits Ub_dCBP1->p300_dCBP1 Tags Ub_dCBP1->CBP_dCBP1 Tags Degradation_dCBP1 Degradation Proteasome_dCBP1->Degradation_dCBP1 JQAD1 JQAD1 p300_JQAD1 p300 JQAD1->p300_JQAD1 CRBN_JQAD1 CRBN E3 Ligase JQAD1->CRBN_JQAD1 Proteasome_JQAD1 Proteasome p300_JQAD1->Proteasome_JQAD1 Targeted to CBP_JQAD1 CBP (unaffected) Ub_JQAD1 Ubiquitin CRBN_JQAD1->Ub_JQAD1 Recruits Ub_JQAD1->p300_JQAD1 Tags Degradation_JQAD1 Degradation Proteasome_JQAD1->Degradation_JQAD1

Fig. 1: Mechanism of Action for this compound and JQAD1.

Comparative Performance: A Data-Driven Analysis

The key differences between this compound and JQAD1 lie in their degradation kinetics, selectivity, and in vivo applicability. This section summarizes the quantitative data from key studies.

In Vitro Degradation
DegraderTarget(s)Cell LineDC50DmaxTime to DmaxReference
This compound p300/CBPMM1.SNot Reported>90%~1-2 hours[1][3][4]
p300/CBPHAP1Not Reported>90%~1 hour[1][4][5]
JQAD1 p300Kelly≤ 31.6 nMNot Reported~16-24 hours
p300NGPNot ReportedNot Reported~16-24 hours[2]
p300SIMANot ReportedNot Reported~16-24 hours[2]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific cell line and experimental conditions.

This compound demonstrates rapid and potent degradation of both p300 and CBP, with near-complete degradation observed within a few hours of treatment in multiple myeloma and other cell lines.[1][3][4] In contrast, JQAD1 exhibits a slower onset of action, with significant p300 degradation occurring after 16-24 hours of treatment in neuroblastoma cell lines. Importantly, JQAD1 shows selectivity for p300 over CBP at concentrations where p300 is effectively degraded.[2]

Cellular Potency
DegraderCell LineIC50/GI50Assay DurationReference
This compound MM1.S~10 nM6 days[1]
KMS-12-BM~10 nM6 days[1]
JQAD1 KellyLower than A4856 days[2]
NGPLower than A4856 days[2]
SIMALower than A4856 days[2]

Note: IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values can vary based on the cell viability assay and duration of treatment.

Both degraders exhibit potent anti-proliferative effects in sensitive cancer cell lines. This compound is particularly effective in multiple myeloma cell lines, with IC50 values in the low nanomolar range.[1] JQAD1 demonstrates superior or comparable potency to its parent inhibitor, A485, in neuroblastoma cell lines.[2]

In Vivo Efficacy and Pharmacokinetics

A significant differentiator between the two compounds is their in vivo applicability.

JQAD1 has demonstrated in vivo efficacy in a Kelly neuroblastoma mouse xenograft model.[2] Daily intraperitoneal administration of JQAD1 at 40 mg/kg resulted in tumor growth suppression and prolonged survival.[2] Pharmacokinetic analysis of JQAD1 in mice revealed a half-life of approximately 5.5 hours.[2]

This compound , in its initial published form, was found to have poor pharmacokinetic properties, limiting its use as an in vivo tool.[6] This highlights a critical consideration for the translation of potent in vitro degraders to in vivo models.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key assays used to characterize this compound and JQAD1.

Western Blotting for Protein Degradation

This assay is used to visualize and quantify the reduction in target protein levels following degrader treatment.

start Cell Treatment with Degrader lysis Cell Lysis start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-p300, anti-CBP) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Image Analysis and Quantification detection->analysis

Fig. 2: Western Blotting Workflow for Degradation Analysis.
  • Cell Treatment: Plate cells and treat with a dose-range of the degrader for the desired time course.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or similar assay to ensure equal loading.

  • SDS-PAGE: Separate protein lysates by size on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for p300, CBP, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensities relative to the loading control to determine the extent of protein degradation.

Cell Viability Assays

These assays measure the effect of the degraders on cell proliferation and survival.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of the degrader for a specified duration (e.g., 3-6 days).

  • Reagent Addition: Add a viability reagent such as CellTiter-Glo® (measures ATP levels) or resazurin (measures metabolic activity).

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 or GI50 values using non-linear regression.

In Vivo Xenograft Studies (for JQAD1)

These studies assess the anti-tumor activity of the degrader in a living organism.

  • Cell Implantation: Subcutaneously implant cancer cells (e.g., Kelly neuroblastoma cells) into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Administer the degrader or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule.

  • Monitoring: Monitor tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for target protein levels).

Logical Comparison

cluster_attributes Key Attributes dCBP1 This compound kinetics Degradation Kinetics dCBP1->kinetics Rapid (hours) selectivity Target Selectivity dCBP1->selectivity Dual (p300 & CBP) invivo In Vivo Applicability dCBP1->invivo Limited (poor PK) JQAD1 JQAD1 JQAD1->kinetics Slower (overnight) JQAD1->selectivity p300 Selective JQAD1->invivo Demonstrated Efficacy

Fig. 3: Logical Comparison of this compound and JQAD1.

Conclusion

This compound and JQAD1 are both valuable chemical tools for studying the roles of p300 and CBP in health and disease.

  • This compound is a potent, rapid, and dual degrader of p300 and CBP, making it an excellent tool for acute and profound inhibition of both paralogs in in vitro settings. Its limitations in vivo, however, necessitate further chemical optimization for preclinical and clinical development.

  • JQAD1 offers the advantage of selectivity for p300, allowing for the dissection of the specific functions of this paralog. Its demonstrated in vivo efficacy makes it a valuable tool for preclinical studies in relevant cancer models.

The choice between this compound and JQAD1 will depend on the specific research question. For studies requiring rapid and complete ablation of both p300 and CBP function in vitro, this compound is a suitable choice. For investigations into the specific role of p300, particularly in in vivo models, JQAD1 is the more appropriate tool. The development of these and other p300/CBP degraders continues to advance our understanding of epigenetic regulation and offers promising avenues for cancer therapy.

References

Validating dCBP-1-Induced Degradation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins has emerged as a powerful therapeutic strategy. dCBP-1, a heterobifunctional degrader, has shown significant promise in targeting the transcriptional coactivators p300 and CREB-binding protein (CBP) for proteasomal degradation. This guide provides an objective comparison of this compound with alternative p300/CBP degraders, supported by experimental data from mass spectrometry-based proteomics. It also offers a detailed protocol for validating protein degradation using this highly sensitive and specific technique.

Performance Comparison of p300/CBP Degraders

Mass spectrometry is the gold standard for quantifying the efficiency and specificity of targeted protein degraders. The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of this compound and other recently developed p300/CBP degraders in various cancer cell lines.

DegraderTarget(s)Cell LineDC50 (nM)Dmax (%)Citation
This compound p300/CBPMM1SNear-complete degradation at 10-1000 nM>90%[1][2]
HAP1Near-complete degradation at 10-1000 nM>90%[1][2]
MM1R, KMS-12-BM, KMS34Near-complete degradation>90%[2]
JET-209 p300/CBPRS4;11CBP: 0.05, p300: 0.2>95%[3][4][5]
CBPD-409 p300/CBPVCaP, LNCaP, 22Rv10.2 - 0.4Not specified[6][7][8][9]
dCE-2 CBP (selective)LP140>85%[10][11]
MC-1 EP300 (selective)HAP1Not specifiedNot specified[12]

Signaling Pathway and Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by hijacking the cell's natural protein disposal system. It acts as a molecular bridge, bringing together the target proteins (p300/CBP) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of p300/CBP, marking them for degradation by the proteasome.

dCBP-1_Mechanism cluster_dCBP1 This compound (PROTAC) cluster_cellular_machinery Cellular Machinery dCBP1 This compound p300_CBP p300/CBP (Target Protein) dCBP1->p300_CBP Binds CRBN CRBN (E3 Ligase) dCBP1->CRBN p300_ligand p300/CBP Ligand linker Linker p300_ligand->linker crbn_ligand CRBN Ligand linker->crbn_ligand Proteasome Proteasome p300_CBP->Proteasome Degradation CRBN->p300_CBP Ubiquitination Ub Ubiquitin

Caption: Mechanism of this compound induced p300/CBP degradation.

Experimental Workflow for Mass Spectrometry Validation

Quantitative proteomics using Tandem Mass Tags (TMT) is a robust method to validate the degradation of target proteins and assess off-target effects. The following workflow outlines the key steps.

Mass_Spec_Workflow A 1. Cell Culture and Treatment (e.g., with this compound) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Digestion (Trypsin) B->C D 4. Peptide Labeling with TMT Reagents C->D E 5. Pooling of Labeled Peptides D->E F 6. High-pH Reversed-Phase Fractionation E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Protein ID & Quantification) G->H

Caption: TMT-based quantitative proteomics workflow.

Detailed Experimental Protocol

This protocol provides a detailed methodology for the validation of protein degradation using TMT-based quantitative mass spectrometry.

1. Cell Lysis and Protein Extraction

  • Culture cells to 70-80% confluency and treat with the desired concentrations of the degrader (e.g., this compound) or vehicle control (DMSO) for the specified time.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., 8M urea in 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors).

  • Sonicate the lysate to shear DNA and clarify by centrifugation.

  • Determine protein concentration using a BCA assay.

2. Protein Digestion

  • Reduce the disulfide bonds in the protein lysate with dithiothreitol (DTT) at 56°C for 30 minutes.

  • Alkylate the cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.

  • Dilute the urea concentration to less than 2M with 50 mM Tris-HCl, pH 8.5.

  • Digest the proteins with sequencing-grade modified trypsin overnight at 37°C.

3. Peptide Labeling with TMT

  • Desalt the digested peptides using a C18 solid-phase extraction cartridge.

  • Dry the peptides using a vacuum centrifuge.

  • Reconstitute the peptides in a labeling buffer (e.g., 100 mM TEAB or 200 mM HEPES, pH 8.5).

  • Add the appropriate TMT label to each sample and incubate at room temperature for 1 hour.[13]

  • Quench the labeling reaction with hydroxylamine.[13]

4. Peptide Fractionation and LC-MS/MS Analysis

  • Pool the TMT-labeled samples in a 1:1 ratio.

  • Desalt the pooled sample.

  • Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Set the mass spectrometer to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).

5. Data Analysis

  • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

  • Search the data against a human protein database to identify peptides and proteins.

  • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the degrader.

Alternative Technologies: A Comparison with Molecular Glues

Molecular glues are another class of small molecules that induce protein degradation. Unlike PROTACs, which are bifunctional, molecular glues are monovalent compounds that induce a neo-morphic interaction between an E3 ligase and a target protein.

PROTAC_vs_Glue cluster_PROTAC PROTAC (e.g., this compound) cluster_Glue Molecular Glue PROTAC Bifunctional Molecule (Target Binder - Linker - E3 Ligase Binder) PROTAC_Target Target Protein PROTAC->PROTAC_Target PROTAC_E3 E3 Ligase PROTAC->PROTAC_E3 Glue Monovalent Molecule Glue_E3 E3 Ligase Glue->Glue_E3 Glue_Target Target Protein Glue_E3->Glue_Target Neo-morphic Interaction

Caption: PROTACs vs. Molecular Glues.

FeatureThis compound (PROTAC)Molecular Glues
Structure Heterobifunctional (two ligands connected by a linker)Monovalent small molecule
Mechanism Binds independently to the target and E3 ligase to form a ternary complexInduces a new protein-protein interaction surface on the E3 ligase, leading to target recruitment
Design Rational design is often more straightforwardDiscovery is often serendipitous, though rational design is an emerging area
Properties Generally larger molecular weight, which can affect cell permeability and oral bioavailabilityTypically smaller, with more drug-like properties

Off-Target Effects of this compound

A critical aspect of validating any targeted therapy is assessing its specificity. Mass spectrometry-based proteomics is an invaluable tool for identifying off-target effects. Studies on this compound have shown that prolonged treatment can lead to the degradation of other proteins, such as IKZF1 and IKZF3, either through direct degradation or transcriptional effects.[1] More recent and comprehensive proteomics studies have confirmed the high selectivity of newer p300/CBP degraders like CBPD-409, which did not significantly alter the abundance of other bromodomain-containing proteins or known CRBN neosubstrates.[14] This highlights the importance of proteome-wide analysis in the development of highly specific degraders.

Conclusion

This compound is a potent degrader of the p300/CBP proteins. Mass spectrometry is an essential tool for the validation of its degradation efficiency and for the assessment of its selectivity. This guide provides a framework for comparing this compound with other degraders and for implementing a robust mass spectrometry-based workflow for the characterization of novel protein degraders. The continued development of targeted protein degradation technologies, including both PROTACs and molecular glues, holds great promise for the future of therapeutics.

References

Assessing the Selectivity of dCBP-1 for p300/CBP Over Other Bromodomain Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of the chemical probe dCBP-1 for the paralogous bromodomain-containing proteins p300 (EP300) and CREB-binding protein (CBP) over other bromodomain proteins. This compound is a heterobifunctional degrader that recruits the E3 ubiquitin ligase cereblon to induce the proteasomal degradation of p300 and CBP.[1] Understanding its selectivity is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

Executive Summary

Mechanism of Action of this compound

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by inducing the proximity of p300/CBP and the E3 ubiquitin ligase cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of p300/CBP, marking them for degradation by the proteasome. This targeted degradation approach offers a powerful method to acutely and potently deplete cellular levels of p300 and CBP, allowing for the study of their function beyond what can be achieved with traditional inhibitors.[1]

cluster_0 This compound Mediated Degradation dCBP1 This compound p300_CBP p300/CBP dCBP1->p300_CBP Binds to Bromodomain CRBN E3 Ligase (CRBN) dCBP1->CRBN Binds to Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) p300_CBP->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of p300/CBP Proteasome->Degradation Mediates

Figure 1. Mechanism of this compound induced p300/CBP degradation.

Selectivity Profile of this compound

Assessing the selectivity of a chemical probe is paramount. Ideally, this involves screening against a large panel of related proteins to identify potential off-targets.

Cellular Selectivity: Proteomic Analysis

A key study utilized quantitative mass spectrometry to investigate the proteome-wide effects of this compound treatment in HAP1 cells. The results demonstrated that this compound potently and selectively degrades both p300 (EP300) and CBP (CREBBP).

Table 1: Proteome-wide analysis of this compound treatment in HAP1 cells. This table summarizes the key findings from a proteomic study assessing the selectivity of this compound.

ProteinLog2 Fold Change (this compound/DMSO)Significance (p-value)Conclusion
EP300 (p300) Significant Decrease< 0.05On-target degradation
CREBBP (CBP) Significant Decrease< 0.05On-target degradation
Other Bromodomain ProteinsNo Significant Change> 0.05High cellular selectivity
NOVA2Decrease< 0.05Potential downstream effect or off-target

Data adapted from a proteomic study on a paralogue-selective EP300 degrader which included this compound as a control.

It is noteworthy that besides p300 and CBP, the study observed a decrease in the alternative splicing regulator NOVA2. The authors hypothesize this is likely a downstream consequence of p300/CBP degradation rather than a direct off-target effect of this compound, given the central role of p300/CBP in transcriptional regulation.

In Vitro Binding Selectivity (Illustrative)

While a comprehensive BROMOscan panel for this compound is not publicly available, data from highly selective p300/CBP bromodomain inhibitors, such as those developed by Genentech, can serve as an illustrative example of the desired selectivity profile. For instance, the inhibitor GNE-781 was found to be over 7200-fold selective for CBP/p300 over other bromodomains.[4] A similar high degree of selectivity of the p300/CBP-binding moiety of this compound is expected to contribute to its clean degradation profile in cells.

Table 2: Illustrative Selectivity Profile of a Highly Selective p300/CBP Bromodomain Inhibitor. This table provides a representative example of the type of quantitative data used to assess in vitro selectivity.

Bromodomain FamilyRepresentative ProteinBinding Affinity (IC50 or Kd)Fold Selectivity vs. p300/CBP
p300/CBP p300, CBP Low nM -
BETBRD4, BRD2, BRD3High µM>1000x
Other FamiliesBAZ2B, CREBBP, etc.High µM to no binding>1000x

Experimental Methodologies

To rigorously assess the selectivity of this compound, a combination of in vitro binding assays and cellular degradation profiling is recommended.

In Vitro Binding Assays

These assays determine the direct interaction of this compound with purified bromodomain proteins.

TR-FRET is a robust, high-throughput method to quantify the binding of an inhibitor to a target protein.

Protocol Outline:

  • Reagents:

    • Recombinant p300/CBP bromodomain protein tagged with a donor fluorophore (e.g., GST-tag for antibody-based detection with a Europium-labeled antibody).

    • A biotinylated histone peptide ligand (e.g., H4K16ac) that binds to the p300/CBP bromodomain.

    • An acceptor fluorophore-conjugated streptavidin (e.g., APC).

    • Assay buffer.

    • This compound and other competitor compounds.

  • Procedure:

    • Add the tagged p300/CBP bromodomain protein and the biotinylated histone peptide to the wells of a microplate.

    • Add this compound or control compounds at varying concentrations.

    • Incubate to allow binding to reach equilibrium.

    • Add the donor (e.g., anti-GST-Eu) and acceptor (e.g., Streptavidin-APC) reagents.

    • Incubate to allow the FRET pairs to associate.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the signal ratio against the concentration of this compound to determine the IC50 value.

cluster_1 TR-FRET Assay Workflow Start Start Reagents Prepare Reagents: - Tagged p300/CBP - Biotinylated Peptide - this compound - FRET Pairs Start->Reagents Plate Dispense Reagents and this compound into Microplate Reagents->Plate Incubate1 Incubate for Binding Plate->Incubate1 Add_FRET Add Donor and Acceptor Fluorophores Incubate1->Add_FRET Incubate2 Incubate for FRET Add_FRET->Incubate2 Read Measure TR-FRET Signal Incubate2->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Figure 2. Workflow for a TR-FRET based binding assay.
Cellular Degradation Assays

These assays measure the degradation of target and off-target proteins in a cellular environment following treatment with this compound.

The HiBiT system is a sensitive and quantitative method to measure protein abundance in live cells.

Protocol Outline:

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the endogenous locus of the target protein (e.g., p300, CBP, and potential off-targets) in a suitable cell line.

  • Assay Procedure:

    • Plate the HiBiT-tagged cells in a microplate.

    • Treat the cells with a dilution series of this compound.

    • At desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate.

    • Incubate to lyse the cells and allow HiBiT and LgBiT to form a luminescent complex.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle-treated control.

    • Plot the normalized signal against the this compound concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

This unbiased approach provides a global view of protein level changes upon this compound treatment.

Protocol Outline:

  • Sample Preparation:

    • Culture cells and treat with this compound or vehicle control for a specified time.

    • Lyse the cells and digest the proteins into peptides.

    • Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.

  • LC-MS/MS Analysis:

    • Separate the labeled peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry.

  • Data Analysis:

    • Identify and quantify the proteins from the MS/MS data.

    • Determine the relative abundance of each protein in the this compound-treated samples compared to the control.

    • Identify proteins with significantly altered abundance as potential on- or off-targets.

cluster_2 Proteomics Workflow for Selectivity Start Start Cell_Culture Cell Culture and This compound Treatment Start->Cell_Culture Lysis Cell Lysis and Protein Digestion Cell_Culture->Lysis Labeling Peptide Labeling (TMT) Lysis->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis Identify_Targets Identify On- and Off-Targets Data_Analysis->Identify_Targets End End Identify_Targets->End

Figure 3. Workflow for quantitative proteomics.

Conclusion

This compound is a potent and highly selective degrader of p300 and CBP. Cellular proteomic analyses confirm its specificity, with minimal degradation of other bromodomain-containing proteins observed at effective concentrations. While comprehensive in vitro binding data across the entire bromodomain family is not yet publicly available, the existing evidence strongly supports the use of this compound as a selective chemical probe for studying the roles of p300 and CBP. For rigorous interpretation of experimental data, it is recommended that researchers perform in-house validation, such as Western blotting for key off-targets or more comprehensive proteomic studies, under their specific experimental conditions. The detailed experimental protocols provided in this guide offer a starting point for such validation efforts.

References

Unveiling the Specificity of dCBP-1: A Comparative Guide to Proteome-Wide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of therapeutic interventions is paramount. This guide provides a comprehensive comparison of dCBP-1, a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators p300 and CREB-binding protein (CBP), with alternative methods for modulating p300/CBP activity. We delve into the proteome-wide specificity of this compound, presenting supporting experimental data and detailed protocols to facilitate informed decision-making in research and development.

This compound operates as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of p300 and CBP by hijacking the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This targeted protein degradation offers a distinct mechanism of action compared to small molecule inhibitors that target the catalytic histone acetyltransferase (HAT) domain or the bromodomain of p300/CBP. This guide will explore the ramifications of these different approaches on the cellular proteome and acetylome.

Comparative Analysis of p300/CBP Modulation Strategies

The primary measure of this compound's specificity is its ability to induce the degradation of p300 and CBP with minimal off-target effects. Proteome-wide analyses, such as those employing Tandem Mass Tag (TMT) based quantitative proteomics, have been utilized to assess the impact of this compound on the global cellular proteome.

Table 1: Proteome-Wide Specificity of p300/CBP Degraders

CompoundTarget ProteinsConcentration & TimeCell LineKey FindingsReference
This compoundp300, CBP250 nM, 6 hHAP1Potent and dual degradation of both EP300 and CREBBP.[3]--INVALID-LINK--
MC-1EP3001 µM, 6 hHAP1Selective degradation of EP300 over CREBBP. Caused less proteomic perturbation than this compound.[3]--INVALID-LINK--
JQAD1p300100 nMVCaPDegrader of p300.--INVALID-LINK--
CBPD-409p300, CBP100 nM, 4 hVCaPMarked potency in degrading both p300 and CBP within an hour. More pronounced inhibitory effects on oncogenic gene programs compared to bromodomain or HAT inhibitors.[4]--INVALID-LINK--

The degradation of p300/CBP leads to a profound impact on the cellular acetylome, as these enzymes are responsible for acetylating a vast number of histone and non-histone proteins. The reduction in global histone acetylation, particularly at sites like H3K27, is a key indicator of successful p300/CBP functional knockout.

Table 2: Impact on Histone Acetylation

TreatmentTargetHistone MarkCell LineKey FindingsReference
This compoundp300/CBP DegradationH3K27acMultiple MyelomaNear complete loss of H3K27 acetylation, which could not be recapitulated with equivalent doses of p300/CBP inhibitors.[5]--INVALID-LINK--
CBPD-409p300/CBP DegradationH2BNTac, H3K27acVCaPStrongest inhibitory effects in suppressing H2BNTac and H3K27ac compared to the HAT inhibitor A485 and degraders this compound and JQAD1.[4]--INVALID-LINK--
A-485p300/CBP HAT InhibitionH3K27ac-Catalytic inhibitor of p300/CBP.--INVALID-LINK--
GNE-049p300/CBP Bromodomain InhibitionH2BNTacVCaPLess effective at suppressing global H2BNTac compared to p300/CBP degradation.--INVALID-LINK--

Experimental Protocols

Proteome-Wide Analysis of Protein Degradation

A robust method for assessing the specificity of a protein degrader is quantitative proteomics. The following protocol outlines a typical workflow using Tandem Mass Tag (TMT) labeling.

  • Cell Culture and Treatment: Plate cells (e.g., HAP1, VCaP) and treat with the degrader (e.g., this compound) at the desired concentration and for the specified duration. A vehicle control (e.g., DMSO) is essential.

  • Cell Lysis and Protein Digestion: Harvest and lyse cells. Quantify protein concentration, and then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different treatment conditions with distinct TMT reagents. This allows for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions is determined by the reporter ion intensities from the TMT tags. Proteins showing a significant decrease in abundance in the degrader-treated samples compared to the control are identified as degradation targets.

Acetylome Analysis by Mass Spectrometry

To investigate the downstream effects of p300/CBP degradation on protein acetylation, a quantitative acetylomics workflow can be employed.

  • Sample Preparation: Treat cells with this compound or a control. Lyse the cells and digest the proteins into peptides as described above.

  • Immunoaffinity Enrichment of Acetylated Peptides: Incubate the peptide mixture with an antibody that specifically recognizes acetylated lysine residues. This enriches for the acetylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched acetylated peptides by LC-MS/MS to identify the acetylated proteins and the specific sites of acetylation.

  • Quantitative Analysis: Use label-free quantification or isotopic labeling methods to compare the abundance of acetylated peptides between the this compound treated and control samples. This reveals the proteins and acetylation sites that are regulated by p300/CBP.

Visualizing the Molecular Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

dCBP1_Mechanism cluster_dCBP1 This compound Action cluster_Cellular_Machinery Cellular Machinery dCBP1 This compound p300_CBP p300/CBP dCBP1->p300_CBP Binds to CRBN CRBN (E3 Ligase) dCBP1->CRBN Recruits Ternary_Complex p300/CBP-dCBP1-CRBN Ternary Complex p300_CBP->Ternary_Complex Forms Ternary Complex Acetylation Protein Acetylation p300_CBP->Acetylation Acetylates Substrates (e.g., Histones) CRBN->Ternary_Complex Forms Ternary Complex Ub Ubiquitin Ub->Ternary_Complex Polyubiquitination Proteasome Proteasome Proteasome->p300_CBP Degrades p300_CBP_degraded Degraded p300/CBP Ternary_Complex->Proteasome Targeted for Degradation p300_CBP_degraded->Acetylation Reduced Acetylation

Caption: Mechanism of this compound induced degradation of p300/CBP.

Proteomics_Workflow cluster_Sample_Prep Sample Preparation cluster_Proteome_Analysis Proteome-Wide Degradation Analysis cluster_Acetylome_Analysis Acetylome Analysis A Cell Culture & Treatment (this compound vs. Control) B Cell Lysis & Protein Digestion A->B C TMT Labeling B->C F Immunoaffinity Enrichment of Acetylated Peptides B->F D LC-MS/MS C->D E Data Analysis: Protein ID & Quantification D->E G LC-MS/MS F->G H Data Analysis: Acetylated Site ID & Quantification G->H

Caption: Experimental workflow for proteome and acetylome analysis.

References

dCBP-1 Outperforms Other Inhibitors in Reducing H3K27ac Levels, New Guides Reveal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive new comparison guide details the superior efficacy of dCBP-1, a proteolysis-targeting chimera (PROTAC) degrader, in reducing H3K27 acetylation (H3K27ac) levels compared to other p300/CBP inhibitors. The guide, supported by extensive experimental data, highlights the distinct mechanisms and functional outcomes of different inhibitor classes, providing a critical resource for those targeting the oncogenic activity of the histone acetyltransferases p300 and CBP.

Histone H3K27 acetylation is a key epigenetic mark associated with active enhancers and promoters, and its dysregulation is implicated in various cancers. The paralogous proteins p300 and CBP are the primary enzymes responsible for this modification, making them attractive therapeutic targets. A range of inhibitory molecules have been developed, including degraders like this compound, JQAD1, and CBPD-409, as well as small molecule inhibitors targeting the histone acetyltransferase (HAT) domain (e.g., A-485) or the bromodomain (e.g., GNE-049, CCS1477).

Unprecedented Reduction in H3K27ac with this compound

Experimental evidence demonstrates that this compound, a heterobifunctional degrader that recruits the E3 ubiquitin ligase cereblon to p300/CBP for proteasomal degradation, achieves a more profound and sustained reduction in H3K27ac levels than traditional inhibitors. Studies in multiple myeloma cell lines show that this compound treatment leads to a near-complete loss of H3K27 acetylation, an effect not replicated by equivalent doses of p300/CBP inhibitors[1]. Time-course analyses reveal that this compound can induce almost complete degradation of p300/CBP within just one hour of treatment at a concentration of 250 nM[2][3].

In a direct comparison using immunoblotting in LNCaP prostate cancer cells, treatment with 10 nM this compound for 4 hours resulted in a marked decrease in H3K27ac levels. This effect was visibly more pronounced than that observed with 100 nM JQAD1 and 100 nM A485 under the same conditions. Notably, another degrader, CBPD-409, also demonstrated strong suppression of H3K27ac at a 10 nM concentration[4][5].

The superior activity of degraders, particularly this compound and CBPD-409, is further highlighted in their cytotoxic effects on cancer cells. Dose-response curves in various prostate cancer cell lines consistently show that these degraders exhibit significantly lower IC50 values compared to HAT inhibitors and bromodomain inhibitors, indicating greater potency in inhibiting cancer cell proliferation[4].

Mechanisms of Action: Degradation vs. Inhibition

The distinct effects of these compounds on H3K27ac levels stem from their different mechanisms of action.

p300_CBP_Inhibition_Pathway p300/CBP-Mediated H3K27 Acetylation and Points of Inhibition cluster_nucleus Nucleus cluster_degradation PROTAC-Mediated Degradation cluster_inhibition Small Molecule Inhibition TF Transcription Factors (e.g., AR, MYC) p300_CBP p300/CBP TF->p300_CBP Recruitment Histone_H3 Histone H3 p300_CBP->Histone_H3 Acetylation Proteasome Proteasome p300_CBP->Proteasome Degradation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP H3K27ac H3K27ac Histone_H3->H3K27ac Active_Gene_Expression Active Gene Expression H3K27ac->Active_Gene_Expression Promotes dCBP1 This compound / CBPD-409 / JQAD1 dCBP1->p300_CBP Binds CRBN CRBN E3 Ligase dCBP1->CRBN Recruits CRBN->p300_CBP Ubiquitination HAT_Inhibitor HAT Inhibitor (A-485) HAT_Inhibitor->p300_CBP Inhibits HAT domain Bromodomain_Inhibitor Bromodomain Inhibitor (GNE-049, CCS1477) Bromodomain_Inhibitor->p300_CBP Inhibits Bromodomain

Figure 1. Mechanism of p300/CBP action and inhibitor intervention.

As illustrated in Figure 1, transcription factors recruit p300/CBP to chromatin, where they utilize Acetyl-CoA to acetylate histone H3 at lysine 27. This acetylation event promotes active gene expression. HAT inhibitors like A-485 directly block the catalytic activity of p300/CBP, while bromodomain inhibitors prevent their interaction with acetylated histones, thereby hindering their recruitment and function. In contrast, PROTAC degraders such as this compound physically eliminate the p300/CBP proteins by targeting them for proteasomal degradation. This removal of the entire protein scaffold leads to a more complete and lasting suppression of H3K27ac.

Comparative Efficacy of p300/CBP Inhibitors on H3K27ac Levels

The following table summarizes the comparative effects of this compound and other inhibitors on H3K27ac levels and cell viability based on available experimental data.

CompoundClassCell LineConcentrationTimeEffect on H3K27acIC50 (Cell Viability)Reference
This compound PROTAC Degrader LNCaP10 nM4 hrMarked Decrease~1.2-2.0 nM (VCaP, LNCaP, 22Rv1)[4][5]
MM1S10-1000 nM6 hrNear-complete lossNot Reported[2]
HAP110-1000 nM6 hrNear-complete lossNot Reported[2]
CBPD-409 PROTAC Degrader LNCaP10 nM4 hrStrong Decrease~1.2-2.0 nM (VCaP, LNCaP, 22Rv1)[4][5]
JQAD1 PROTAC Degrader LNCaP100 nM4 hrModerate DecreaseNot Reported[4][5]
A-485 HAT Inhibitor LNCaP100 nM4 hrModerate DecreaseNot Reported[4][5]
HBTECs10 µM2 hrExtensive DecreaseNot Reported[6][7]
GNE-049 Bromodomain Inhibitor VCaP1 µM4 hrSimilar decrease to CBPD-409 in overall abundance, but less effect at AR binding sitesNot Reported[4]
CCS1477 Bromodomain Inhibitor VCaP1 µM24 hrReduced H3K27acNot Reported[8]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed protocols for the key experimental techniques are provided below.

Western Blotting for Histone Acetylation

This protocol is adapted for the analysis of histone modifications in cell lysates.

Western_Blot_Workflow Western Blotting Workflow for Histone Acetylation start Cell Lysis & Histone Extraction sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-H3K27ac) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis

Figure 2. Western blotting experimental workflow.
  • Cell Lysis and Histone Extraction: Cells are lysed using a triton extraction buffer, followed by acid extraction of histones from the nuclear pellet using 0.2 N HCl. Protein concentration is determined by a Bradford assay[9].

  • SDS-PAGE: Equal amounts of histone extracts (typically 10-20 µg) are separated on a 15% SDS-polyacrylamide gel[9][10].

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane[9][11].

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding[11].

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for H3K27ac (e.g., Abcam ab4729) diluted in the blocking buffer[1][12].

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[1].

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection kit and captured using a digital imaging system[13].

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

This protocol outlines the general steps for performing ChIP-seq to map H3K27ac genome-wide.

ChIP_Seq_Workflow ChIP-seq Workflow for H3K27ac start Cell Crosslinking (Formaldehyde) lysis Cell Lysis start->lysis sonication Chromatin Sonication lysis->sonication immunoprecipitation Immunoprecipitation with anti-H3K27ac Antibody sonication->immunoprecipitation washing Washing of Immune Complexes immunoprecipitation->washing elution_decrosslinking Elution & Reverse Crosslinking washing->elution_decrosslinking dna_purification DNA Purification elution_decrosslinking->dna_purification library_prep Sequencing Library Preparation dna_purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Peak Calling, etc.) sequencing->data_analysis

Figure 3. ChIP-seq experimental workflow.
  • Cell Crosslinking: Cells are treated with 1% formaldehyde to crosslink proteins to DNA[12][14].

  • Cell Lysis and Chromatin Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication[12].

  • Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody against H3K27ac (e.g., Abcam ab4729) to immunoprecipitate the target chromatin fragments[12].

  • Washing and Elution: The antibody-bound chromatin is washed to remove non-specific binding, and the chromatin is then eluted from the antibody.

  • Reverse Crosslinking and DNA Purification: The protein-DNA crosslinks are reversed by heating, and the DNA is purified[12].

  • Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform[12].

  • Data Analysis: The sequencing reads are aligned to a reference genome, and peaks representing regions of H3K27ac enrichment are identified.

References

A Comparative Analysis of dCBP-1 and CBPD-409 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p300/CBP degraders dCBP-1 and CBPD-409, supported by experimental data from preclinical cancer models.

Introduction

The paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300, are critical regulators of gene expression and are implicated in the progression of various cancers. Their inhibition and degradation have emerged as promising therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed to induce the degradation of specific proteins. This guide focuses on two such PROTACs, this compound and CBPD-409, which both target p300/CBP for degradation. While this compound has shown significant potency in multiple myeloma models, CBPD-409 has demonstrated robust efficacy in prostate cancer models. This document provides a comprehensive comparative analysis of their performance, mechanism of action, and associated experimental protocols.

Mechanism of Action: PROTAC-mediated Degradation of p300/CBP

Both this compound and CBPD-409 are heterobifunctional molecules that function as PROTACs. They simultaneously bind to the target proteins (p300/CBP) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of p300/CBP, marking them for degradation by the proteasome.[1][2] this compound utilizes a ligand for the E3 ligase Cereblon (CRBN) to induce degradation.[1][3][4] Similarly, CBPD-409 is a CRBN-dependent PROTAC degrader.[5]

cluster_0 PROTAC-mediated Degradation PROTAC This compound or CBPD-409 Ternary_Complex Ternary Complex (p300/CBP - PROTAC - E3) PROTAC->Ternary_Complex Binds p300_CBP p300/CBP p300_CBP->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of p300/CBP Proteasome->Degradation Leads to

Mechanism of Action of this compound and CBPD-409.

Comparative Efficacy in Cancer Models

In Vitro Studies

Both this compound and CBPD-409 have demonstrated potent in vitro activity in different cancer cell lines. This compound is particularly effective in multiple myeloma cells, while CBPD-409 shows strong anti-proliferative effects in androgen receptor-positive (AR+) prostate cancer cell lines.[3][6][7]

A direct comparison in prostate cancer cell lines revealed that CBPD-409 exhibited enhanced degradation effects compared to this compound and another p300/CBP degrader, JQAD1.[5] Furthermore, CBPD-409 showed superior cytotoxicity in AR-positive prostate cancer cells compared to other p300/CBP degraders and inhibitors.[5]

CompoundCancer TypeCell LineDC50 (nM)IC50 (nM)Reference
This compound Multiple MyelomaMM1SNear-complete degradation at 10-1000 nMPotent killing[7][8]
Multiple MyelomaMM1R, KMS-12-BM, KMS34Near-complete degradationPotent killing[8]
CBPD-409 Prostate CancerVCaP0.2-0.41.2-2.0[6][7]
Prostate CancerLNCaP0.2-0.41.2-2.0[6][7]
Prostate Cancer22Rv10.2-0.41.2-2.0[6][7]
In Vivo Studies

CBPD-409 has demonstrated significant in vivo efficacy in preclinical models of castration-resistant prostate cancer.[1][9][10] Oral administration of CBPD-409 led to potent tumor growth inhibition and, in some cases, tumor regression.[1][9] It has a favorable pharmacokinetic profile with 50% oral bioavailability in mice.[6][7] A single oral dose of 1 mg/kg achieved over 95% depletion of p300/CBP proteins in VCaP tumor tissue.[6][7]

In contrast, this compound has been reported to have poor pharmacokinetic properties, limiting its utility as an in vivo tool.[3][11] However, efforts are underway to develop advanced analogs of this compound with improved in vivo properties, including oral bioavailability, which have shown promise in reducing tumor size in multiple myeloma xenografts.[11]

CompoundCancer ModelAdministrationDosageOutcomeReference
CBPD-409 VCaP Xenograft (Prostate Cancer)Oral3 mg/kgSignificant tumor growth inhibition[1]
VCaP-CRPC Xenograft (Prostate Cancer)OralNot specifiedSynergistic tumor suppression with enzalutamide[10]

Signaling Pathways

The degradation of p300/CBP by these PROTACs disrupts key oncogenic signaling pathways.

In multiple myeloma, this compound-mediated degradation of p300/CBP leads to the downregulation of MYC, a critical oncogene.[2][3][12] This is achieved by ablating the enhancer activity that drives MYC expression.[2][3]

cluster_1 This compound Signaling Pathway in Multiple Myeloma dCBP1 This compound p300_CBP_degradation p300/CBP Degradation dCBP1->p300_CBP_degradation Enhancer_Activity Oncogenic Enhancer Activity p300_CBP_degradation->Enhancer_Activity Abolishes MYC_Expression MYC Expression Enhancer_Activity->MYC_Expression Drives Tumor_Growth Multiple Myeloma Tumor Growth Enhancer_Activity->Tumor_Growth Promotes MYC_Expression->Tumor_Growth Promotes

This compound mediated disruption of MYC signaling.

In prostate cancer, CBPD-409-induced degradation of p300/CBP disrupts the androgen receptor (AR) signaling pathway.[1][13] p300/CBP are crucial coactivators for the AR, and their degradation leads to the suppression of AR target genes, thereby inhibiting tumor growth.[6][7]

cluster_2 CBPD-409 Signaling Pathway in Prostate Cancer CBPD409 CBPD-409 p300_CBP_degradation p300/CBP Degradation CBPD409->p300_CBP_degradation AR_Coactivation Androgen Receptor (AR) Coactivation p300_CBP_degradation->AR_Coactivation Inhibits AR_Target_Genes AR Target Gene Expression AR_Coactivation->AR_Target_Genes Promotes Tumor_Growth Prostate Cancer Tumor Growth AR_Target_Genes->Tumor_Growth Drives

CBPD-409 mediated disruption of AR signaling.

Experimental Protocols

Cell Viability Assay

cluster_3 Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with this compound or CBPD-409 (various conc.) seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add CellTiter-Glo® or MTT reagent incubate->add_reagent measure Measure luminescence or absorbance add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Workflow for determining cell viability.
  • Cell Seeding: Plate cancer cells (e.g., MM1S for this compound, VCaP for CBPD-409) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or CBPD-409 (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to vehicle-treated controls and calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Western Blot for p300/CBP Degradation

cluster_4 Western Blot Workflow start Start treat_cells Treat cells with This compound or CBPD-409 start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p300, CBP, loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Workflow for assessing protein degradation.
  • Cell Treatment: Treat cells with the desired concentrations of this compound or CBPD-409 for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

In Vivo Xenograft Studies

cluster_5 In Vivo Xenograft Study Workflow start Start implant_cells Implant cancer cells subcutaneously into immunocompromised mice start->implant_cells tumor_growth Allow tumors to grow to a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound analog or CBPD-409 (e.g., oral gavage) randomize->treat monitor Monitor tumor volume and body weight treat->monitor end_study End study when tumors reach a predetermined size monitor->end_study analyze Analyze tumor growth inhibition end_study->analyze end End analyze->end

Workflow for in vivo efficacy studies.
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^7 VCaP cells in Matrigel for prostate cancer models) into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer CBPD-409 or an in vivo-optimized this compound analog at the desired dose and schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Conclusion

Both this compound and CBPD-409 are potent PROTAC degraders of p300/CBP with distinct preclinical profiles. This compound demonstrates remarkable efficacy in multiple myeloma cell lines by disrupting MYC signaling, though its in vivo application has been limited by its pharmacokinetic properties. Conversely, CBPD-409 exhibits excellent oral bioavailability and potent anti-tumor activity in prostate cancer models by targeting the androgen receptor signaling pathway. The direct comparative data in prostate cancer models suggests that CBPD-409 is a more potent degrader in this context. The development of next-generation this compound analogs with improved in vivo characteristics will be crucial for a more comprehensive head-to-head in vivo comparison. This guide provides a framework for researchers to understand the key differences between these two important research tools and to design further comparative studies.

References

Evaluating the Synergistic Potential of dCBP-1 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that can overcome resistance and enhance efficacy. dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP), has emerged as a promising anti-cancer agent, particularly in hematological malignancies like multiple myeloma.[1][2] Its mechanism of action, which involves hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the proteasomal degradation of p300/CBP, leads to the suppression of key oncogenic transcription programs, including those driven by MYC.[1][2][3] This guide provides a comparative analysis of the synergistic effects of this compound and its class of p300/CBP-targeting compounds with other anticancer drugs, supported by available experimental data and detailed methodologies.

Synergistic Interactions of p300/CBP Degraders and Inhibitors with Other Anticancer Agents

While specific data on the synergistic effects of this compound in combination with other anticancer drugs is emerging, studies on p300/CBP inhibitors and analogous degraders provide strong evidence for their potential in combination therapies across various cancer types. The rationale for these combinations often lies in the central role of p300/CBP in transcriptional regulation, DNA damage repair, and cell cycle control.

Combination with Androgen Receptor (AR) Antagonists in Prostate Cancer

Recent preclinical studies have demonstrated a powerful synergy between a p300/CBP degrader, CBPD-409 (an analog of this compound), and the androgen receptor (AR) antagonist enzalutamide in castration-resistant prostate cancer (CRPC) models. This combination led to a significantly more potent anti-tumor effect than either agent alone, resulting in tumor regression in a majority of the animal models. This highlights the potential of p300/CBP degradation to overcome resistance to AR-targeted therapies.

Table 1: Single-Agent Activity of p300/CBP Degraders in Prostate Cancer Cell Lines

Cell LineThis compound IC50JQAD1 IC50CBPD-409 IC50
LNCaP10 nM100 nM10 nM
VCaP10 nM100 nM10 nM

Data adapted from studies on p300/CBP degradation in prostate cancer.[4]

Combination with BET Bromodomain Inhibitors

The combination of p300/CBP inhibitors with BET bromodomain inhibitors, such as JQ1, has shown strong synergistic effects in various cancer models, including NUT midline carcinoma and diffuse intrinsic pontine glioma (DIPG).[5][6][7][8] Both p300/CBP and BET proteins are critical regulators of enhancer-mediated transcription of oncogenes like MYC. Their simultaneous inhibition can lead to a more profound and sustained suppression of these oncogenic programs.[5][6]

Table 2: Synergistic Effects of p300/CBP and BET Inhibitors

Cancer Modelp300/CBP InhibitorBET InhibitorObserved EffectSynergy Score (ZIP)
NUT Midline Carcinoma (HCC2429 cells)A-485JQ1Synergistic inhibition of cell viability>10 (Indicates strong synergy)
DIPG (H3.3K27M-mutated)ICG-001JQ1Strong cytotoxic effectsNot Quantified

Data adapted from studies on the combined inhibition of p300/CBP and BET.[5][8]

Combination with PARP Inhibitors

The role of p300/CBP in the DNA damage response (DDR) provides a strong rationale for combining their degradation or inhibition with PARP inhibitors.[9][10][11][12][13] p300/CBP are involved in the acetylation of key DDR proteins and the transcriptional regulation of DNA repair genes like BRCA1 and RAD51.[11] By impairing DNA repair, p300/CBP inhibition can sensitize cancer cells to PARP inhibitors, which block a complementary DNA repair pathway. This synthetic lethal approach is a promising strategy, particularly in tumors with underlying DNA repair deficiencies.

Mechanistic Insights into Synergistic Effects

The synergistic potential of this compound and related compounds stems from their ability to target multiple facets of cancer cell biology.

Synergy_Mechanisms cluster_pathways Cellular Processes cluster_drugs Combination Drugs dCBP1 This compound p300_CBP p300/CBP Degradation dCBP1->p300_CBP Transcription Oncogenic Transcription (e.g., MYC) p300_CBP->Transcription Inhibition DNA_Repair DNA Damage Repair (e.g., BRCA1, RAD51) p300_CBP->DNA_Repair Impairment Cell_Cycle Cell Cycle Progression p300_CBP->Cell_Cycle Arrest Synergy Synergistic Anti-Cancer Effect Transcription->Synergy DNA_Repair->Synergy Cell_Cycle->Synergy BETi BET Inhibitors (e.g., JQ1) BETi->Transcription Inhibition PARPi PARP Inhibitors (e.g., Olaparib) PARPi->DNA_Repair Inhibition ARi AR Antagonists (e.g., Enzalutamide) ARi->Transcription Inhibition

Caption: Mechanisms of this compound Synergy.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of synergistic effects. Below are representative protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination drug, and the combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Combination Index (CI) Calculation

The Chou-Talalay method is a widely used approach to quantify drug synergy.

  • Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination at a constant ratio.

  • Median-Effect Analysis: Use the median-effect equation to determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug and the combination.

  • Combination Index Calculation: Calculate the CI using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.

  • Interpretation:

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture drug_prep Prepare this compound and Combination Drug Dilutions cell_culture->drug_prep treatment Treat Cells with Single Agents and Combinations drug_prep->treatment incubation Incubate for 72h treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_collection Collect Absorbance Data viability_assay->data_collection analysis Analyze Data: - Dose-Response Curves - IC50 Determination - Combination Index (CI) Calculation data_collection->analysis end Evaluate Synergy analysis->end

Caption: Workflow for Synergy Evaluation.

Conclusion

The available evidence strongly suggests that targeting p300/CBP, either through degradation with molecules like this compound or through inhibition, is a highly promising strategy for combination cancer therapy. The synergistic effects observed with AR antagonists, BET inhibitors, and the mechanistic rationale for combination with PARP inhibitors underscore the potential of this approach to enhance therapeutic efficacy and overcome drug resistance. Further preclinical and clinical investigations into this compound combination therapies are warranted to fully elucidate its therapeutic potential across a broader range of cancers.

References

Confirming On-Target Engagement of dCBP-1 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the on-target engagement of dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP). Effective confirmation of target engagement is critical for the validation of this compound's mechanism of action and for the development of novel therapeutics targeting the p300/CBP axis. This document outlines experimental protocols, presents quantitative data for this compound and its alternatives, and offers visualizations of key cellular pathways and experimental workflows.

This compound: A PROTAC-Mediated Degrader of p300/CBP

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300 and CBP. These two proteins are critical chromatin regulators that play a central role in enhancer-mediated transcription. By degrading p300/CBP, this compound can potently kill multiple myeloma cells and abrogate the enhancer activity that drives the expression of the MYC oncogene.

Mechanism of Action of this compound

dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation p300/CBP Degradation Proteasome->Degradation

Caption: this compound forms a ternary complex with p300/CBP and the E3 ligase CRBN, leading to ubiquitination and proteasomal degradation of p300/CBP.

Quantitative Comparison of p300/CBP Degraders

The following table summarizes the degradation performance of this compound and other reported p300/CBP degraders in various cancer cell lines.

CompoundTarget(s)Cell LineAssay TypeDC50 / IC50Time PointKey Findings
This compound p300/CBPMM1SWestern Blot<10 nM2 hoursNear-complete degradation of p300/CBP.
p300/CBPMM1R, KMS-12-BM, KMS34Western Blot10-1000 nM6 hoursNear-complete degradation across multiple myeloma cell lines.
p300/CBPHAP1Western Blot10-1000 nM6 hoursAlmost complete loss of both CBP and p300.
p300/CBPHAP1HiBiT Assay~90% degradation24 hours (100 nM)Potent dual degradation.
p300/CBPVCaPWestern BlotPotent degradation4 hoursEnhanced degradation compared to JQAD1.
JQAD1 p300 (selective)HAP1HiBiT Assay~37% p300 degradation24 hours (100 nM)Slower onset of action and less potent than this compound.
BT-O2C p300 (selective)HAP1HiBiT Assay~57% p300 degradation24 hours (100 nM)Faster onset than JQAD1, cytotoxic in CIC::DUX4 sarcoma cell lines.
MC-1 p300 (selective)HAP1ProteomicsSelective EP300 degradation6 hours (1 µM)Preferentially degrades EP300 over CREBBP.
CBPD-409 p300/CBPProstate Cancer Cell LinesWestern BlotEnhanced degradation effects4 hoursSuperior cytotoxicity compared to other p300/CBP degraders in AR-positive prostate cancer.

Experimental Protocols for Confirming On-Target Engagement

Several methods can be employed to confirm the on-target engagement of this compound. Below are detailed protocols for commonly used techniques.

Western Blotting for p300/CBP Degradation

This is the most direct method to visualize the degradation of target proteins.

Experimental Workflow for Western Blotting

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection A Seed cells B Treat with this compound (dose-response or time-course) A->B C Wash cells with PBS B->C D Lyse cells in RIPA buffer C->D E Quantify protein concentration (BCA assay) D->E F Prepare samples with loading buffer E->F G Separate proteins by SDS-PAGE F->G H Transfer proteins to a nitrocellulose membrane G->H I Block membrane H->I J Incubate with primary antibody (anti-p300/CBP) I->J K Incubate with HRP-conjugated secondary antibody J->K L Detect with ECL substrate and image K->L

Caption: A stepwise workflow for assessing p300/CBP degradation via Western blotting.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a fixed time (e.g., 6 hours) or with a fixed concentration (e.g., 250 nM) for various time points (e.g., 0, 1, 2, 4, 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate proteins on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for p300 or CBP overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control like GAPDH or β-actin should be probed to ensure equal protein loading.

HiBiT Lytic Detection Assay for Quantitative Degradation Analysis

The HiBiT assay provides a quantitative measurement of protein levels in a high-throughput format. This requires CRISPR/Cas9-mediated insertion of the HiBiT tag into the endogenous p300 or CBP locus.

Experimental Workflow for HiBiT Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Lysis and Detection cluster_3 Data Analysis A Use CRISPR-edited cells with HiBiT-tagged p300/CBP B Seed cells in a multi-well plate A->B C Treat cells with a serial dilution of this compound B->C D Incubate for the desired time C->D E Add Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT and substrate) D->E F Incubate to allow cell lysis and signal generation E->F G Measure luminescence using a plate reader F->G H Calculate DC50 and Dmax values G->H

Caption: A streamlined workflow for quantifying protein degradation using the HiBiT lytic detection assay.

Protocol:

  • Cell Seeding: Seed HiBiT-tagged p300 or CBP cells in a 96-well or 384-well plate.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Incubation: Incubate the plate for the desired time period.

  • Lysis and Detection: Add Nano-Glo® HiBiT Lytic Detection System reagent, which lyses the cells and contains the LgBiT protein and substrate.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein.

  • Data Analysis: Calculate the percentage of degradation relative to a vehicle control and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

Experimental Workflow for CETSA

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Extraction cluster_3 Detection and Analysis A Treat cells with this compound or vehicle B Aliquot cell suspension A->B C Heat aliquots at a range of temperatures B->C D Lyse cells (e.g., freeze-thaw) C->D E Separate soluble and precipitated protein fractions by centrifugation D->E F Analyze soluble fraction by Western blot for p300/CBP E->F G Plot protein abundance vs. temperature to generate melting curves F->G

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow to confirm target engagement.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Lysis and Fractionation: Lyse the cells (e.g., by repeated freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble p300/CBP in each sample by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement. An isothermal dose-response format can also be used to determine the potency of target engagement.

Alternative and Complementary Methods

  • Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the ternary complex between p300/CBP, this compound, and CRBN. An antibody against p300/CBP would be used to pull down the complex, followed by Western blotting to detect the presence of CRBN.

  • Quantitative Proteomics: Tandem mass tag (TMT)-based quantitative proteomics can provide a global and unbiased view of protein level changes upon this compound treatment. This can confirm the specific degradation of p300/CBP and identify potential off-target effects. For instance, a study using TMT-based proteomics showed that this compound treatment in HAP-1 cells for 6 hours led to the degradation of both EP300 and CREBBP.

  • NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. A competition assay with an unlabeled compound like this compound can be used to quantify target engagement.

Conclusion

Confirming the on-target engagement of this compound is a critical step in its validation as a chemical probe and potential therapeutic. The methods outlined in this guide, from the direct visualization of protein degradation by Western blotting to the quantitative analysis offered by HiBiT assays and the biophysical confirmation provided by CETSA, offer a robust toolkit for researchers. The choice of method will depend on the specific experimental question, available resources, and desired throughput. A multi-pronged approach, combining several of these techniques, will provide the most comprehensive and reliable confirmation of this compound's on-target activity in a cellular context.

In Vivo Showdown: A Comparative Guide to dCBP-1 Analogs for p300/CBP Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the targeted degradation of the transcriptional co-activators CREB-binding protein (CBP) and its paralog p300 presents a promising therapeutic strategy in oncology. The prototype degrader, dCBP-1, while potent in vitro, has demonstrated limitations for in vivo applications, prompting the development of novel analogs with enhanced pharmacokinetic profiles and robust anti-tumor efficacy. This guide provides an objective comparison of this compound and its key analogs, JQAD1 and CBPD-409, supported by available preclinical data.

The development of proteolysis-targeting chimeras (PROTACs) has opened new avenues for therapeutic intervention by hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. This compound, a heterobifunctional degrader, effectively targets p300/CBP for degradation by the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This degradation has shown potent cytotoxic effects in various cancer cell lines, particularly in multiple myeloma.[3][4] However, the therapeutic potential of this compound has been hampered by its poor pharmacokinetic properties, failing to achieve adequate exposure in mouse models for in vivo studies.[5][6] This critical limitation has spurred the development of analogs designed to overcome these shortcomings.

Comparative In Vivo Efficacy

Significant efforts in medicinal chemistry have led to the creation of this compound analogs with improved in vivo activity. Below is a summary of the preclinical efficacy of two prominent analogs, CBPD-409 and JQAD1, in different xenograft models.

Table 1: In Vivo Efficacy of CBPD-409 in a Prostate Cancer Xenograft Model

CompoundAnimal ModelCancer TypeDosing ScheduleTumor Growth Inhibition (TGI)Reference
CBPD-409VCaP xenograft in SCID miceProstate Cancer3 mg/kg, orally, three times per weekSignificantly inhibited tumor growth[7]

Table 2: In Vivo Efficacy of JQAD1 in a Neuroblastoma Xenograft Model

CompoundAnimal ModelCancer TypeDosing ScheduleOutcomeReference
JQAD1Kelly neuroblastoma cell xenografts in NSG miceNeuroblastoma40 mg/kg, intraperitoneally, dailySuppressed tumor growth and prolonged survival[8]

CBPD-409 has demonstrated significant tumor growth inhibition in a prostate cancer model with oral administration, highlighting its potential as an orally bioavailable therapeutic.[7] JQAD1 has also shown in vivo efficacy, leading to tumor growth suppression and increased survival in a neuroblastoma model via intraperitoneal administration.[8] A direct comparison of the potency of these analogs is challenging due to the use of different cancer models and administration routes in the reported studies.

Pharmacokinetic Profiles: A Leap Forward from this compound

The key advantage of the this compound analogs lies in their improved pharmacokinetic properties, which are crucial for achieving therapeutic concentrations in vivo.

Table 3: Comparative Pharmacokinetics of this compound and its Analogs

CompoundKey Pharmacokinetic ParameterValueAnimal ModelReference
This compoundBioavailability/ExposureFails to achieve adequate exposures in miceMouse[5][6]
CBPD-409Oral Bioavailability50%Mouse[7]
JQAD1Half-life (t½)Not Reported--
Maximum Concentration (Cmax)Not Reported--

As indicated, this compound suffers from poor in vivo exposure.[5][6] In stark contrast, CBPD-409 exhibits an impressive 50% oral bioavailability in mice, a significant advancement that enables effective oral dosing.[7] While specific pharmacokinetic values for JQAD1 were not detailed in the reviewed literature, its demonstrated in vivo efficacy suggests a profile sufficient to exert a therapeutic effect. The development of these analogs represents a critical step towards clinically viable p300/CBP degraders.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound and its analogs function as PROTACs. They are heterobifunctional molecules that bring a target protein (p300/CBP) and an E3 ubiquitin ligase (CRBN) into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

PROTAC Mechanism of Action for this compound Analogs dCBP1_analog This compound Analog (PROTAC) Ternary_Complex Ternary Complex (p300/CBP - PROTAC - CRBN) dCBP1_analog->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling Recycled PROTAC Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded p300/CBP Proteasome->Degradation

Caption: PROTAC-mediated degradation of p300/CBP.

Experimental Protocols

The following are generalized protocols for in vivo efficacy and pharmacokinetic studies based on the methodologies suggested in the reviewed literature. Specific details may vary between individual studies.

In Vivo Xenograft Efficacy Study

A typical workflow for assessing the in vivo efficacy of this compound analogs in a xenograft model is as follows:

In Vivo Efficacy Study Workflow Start Start Cell_Culture Cancer Cell Line Culture (e.g., VCaP, Kelly) Start->Cell_Culture Xenograft Subcutaneous/Orthotopic Implantation in Immunocompromised Mice Cell_Culture->Xenograft Tumor_Growth Tumor Growth to Palpable Size Xenograft->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage, IP Injection) Vehicle Control Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Data Analysis (TGI, Survival) Endpoint->Analysis End End Analysis->End

Caption: Workflow for a typical xenograft efficacy study.

1. Cell Culture and Implantation:

  • The selected cancer cell line (e.g., VCaP for prostate cancer, Kelly for neuroblastoma) is cultured under standard conditions.

  • A specific number of cells are harvested and implanted, typically subcutaneously, into immunocompromised mice (e.g., SCID or NSG mice).

2. Tumor Growth and Grouping:

  • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and vehicle control groups.

3. Drug Administration:

  • The this compound analog is administered according to the specified dose and schedule (e.g., orally or intraperitoneally).

  • The vehicle control group receives the formulation without the active compound.

4. Monitoring and Endpoint:

  • Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • The study concludes when tumors in the control group reach a specific size or at a predetermined time point.

5. Data Analysis:

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the vehicle control group.

  • Survival analysis may also be performed.

Pharmacokinetic Study

The assessment of a compound's pharmacokinetic profile is essential for understanding its absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic Study Workflow Start Start Dosing Administer Single Dose of Compound (e.g., IV, Oral) Start->Dosing Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Analysis Quantify Drug Concentration in Plasma (e.g., LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, t½, AUC, Bioavailability) Analysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow for a typical pharmacokinetic study.

1. Dosing:

  • A single dose of the this compound analog is administered to a cohort of mice, typically via intravenous (IV) and oral (PO) routes to determine bioavailability.

2. Blood Sampling:

  • Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

3. Sample Processing and Analysis:

  • Blood is processed to separate plasma.

  • The concentration of the compound in the plasma is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Pharmacokinetic Parameter Calculation:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and area under the curve (AUC).

  • Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Conclusion

The evolution from the initial this compound prototype to orally bioavailable analogs like CBPD-409 marks a significant advancement in the development of p300/CBP degraders. The superior pharmacokinetic profiles of these next-generation compounds have enabled the demonstration of in vivo efficacy in preclinical cancer models. While direct comparative studies in the same tumor model would be beneficial for a more definitive assessment of relative potency, the available data clearly indicate that these optimized analogs have overcome the primary hurdle that limited the in vivo utility of this compound. Further investigation into the efficacy and safety of these promising molecules is warranted to pave the way for their potential clinical translation.

References

Safety Operating Guide

Proper Disposal of dCBP-1: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the potent and selective heterobifunctional degrader, dCBP-1.

This compound is a powerful research compound classified as a potent, toxic, and pharmaceutically active ingredient. Its proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, in line with general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Due to its hazardous nature, this compound is considered a moderate to severe irritant to the skin and eyes.[1] All handling of this compound should be performed exclusively by personnel trained in the safe management of potent pharmaceutical compounds.[1] In the event of a spill or accidental release, it is imperative to wear a self-contained breathing apparatus and protective clothing to avoid contact with skin and eyes, as the compound may emit toxic fumes.[1]

Personal Protective Equipment (PPE)

When handling this compound in any form (solid, stock solution, or diluted), the following minimum PPE is required:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended.
Body Protection A fully buttoned lab coat. Consider a disposable gown for handling larger quantities.
Respiratory Protection A properly fitted respirator is advised, especially when handling the solid compound or if there is a risk of aerosolization.

Step-by-Step Disposal Procedures for this compound Waste

The primary method for the disposal of this compound is through a licensed hazardous waste management service. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all this compound solid waste, including contaminated personal protective equipment (gloves, disposable lab coats), weigh paper, and any other contaminated disposables, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or expired this compound solutions should be collected in a dedicated, sealed, and chemically compatible hazardous waste container. Aqueous solutions and organic solvent solutions should be collected in separate, appropriately labeled containers.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

2. Labeling of Hazardous Waste Containers:

Proper labeling is critical for safe disposal. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

3. Storage of Hazardous Waste:

Store all this compound hazardous waste in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from general laboratory traffic.

  • Segregated from incompatible chemicals.

4. Arranging for Disposal:

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste manifest documentation and handover to the licensed waste disposal service.

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

dCBP1_Disposal_Workflow This compound Waste Disposal Workflow cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated PPE, etc.) Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Segregate Liquid_Waste Liquid Waste (Unused Solutions) Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Segregate Sharps_Waste Sharps Waste (Contaminated Needles, etc.) Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Segregate SAA Designated Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup EHS Waste Pickup SAA->EHS_Pickup Schedule Pickup Licensed_Facility Licensed Hazardous Waste Facility EHS_Pickup->Licensed_Facility Transport

Caption: Logical workflow for the safe disposal of this compound waste.

Decontamination of Glassware and Surfaces

For reusable glassware, a triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The rinsate must be collected and disposed of as hazardous liquid waste. After the solvent rinse, wash the glassware with soap and water.

Work surfaces that may have come into contact with this compound should be decontaminated by wiping with a suitable solvent, followed by a standard laboratory cleaning agent. The wipes used for decontamination must be disposed of as solid hazardous waste.

Chemical Inactivation and Degradation

There are currently no established and validated protocols for the chemical inactivation or degradation of this compound that are suitable for a standard laboratory setting. Due to its potent nature, attempting unverified chemical degradation methods is not recommended as it could lead to the generation of other hazardous byproducts or incomplete neutralization, posing a safety risk. Therefore, the recommended disposal method is to treat all this compound waste as hazardous and utilize a professional waste management service.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.